Oudemansin
Description
This compound A has been reported in Favolaschia tonkinensis, Mycena, and other organisms with data available.
strong antifungal properties & inhibits respiration in fungi, cells of ascitic form of EHRLICH carcinoma & rat liver mitochondria; structure; biological activity depends on methoxyacrylate moiety
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E,2E,3S,4S)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-13(15(12-19-2)17(18)21-4)16(20-3)11-10-14-8-6-5-7-9-14/h5-13,16H,1-4H3/b11-10+,15-12+/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBDENJOXQSLKO-NKAAJRRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=CC1=CC=CC=C1)OC)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](/C=C/C1=CC=CC=C1)OC)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031462 | |
| Record name | Oudemansin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73341-71-6 | |
| Record name | Oudemansin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73341-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oudemansin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073341716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oudemansin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OUDEMANSIN A, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4T7P745Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oudemansin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
Oudemansin A possesses a complex stereostructure that has been elucidated through a combination of spectroscopic methods and single-crystal X-ray analysis.[1][2] The absolute stereochemistry was definitively established through total synthesis.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound A
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₄ | |
| Molar Mass | 290.359 g·mol⁻¹ | |
| IUPAC Name | Methyl (2E,3S,4R,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate | |
| CAS Number | 73341-71-6 | |
| SMILES | C--INVALID-LINK--OC">C@H/C(=C\OC)/C(=O)OC | |
| ¹H NMR (CDCl₃) | Detailed data not available in search results. | |
| ¹³C NMR (CDCl₃) | Detailed data not available in search results. | |
| Melting Point | Data not available in search results. | |
| Optical Rotation | Data not available in search results. |
Note: While spectroscopic methods were crucial for structure elucidation, specific spectral data for this compound A is not provided in the reviewed literature.
Stereochemistry
The core of this compound A's structure features two contiguous stereocenters at the C9 and C10 positions. The absolute configuration has been determined to be (9S, 10S). This was unequivocally confirmed by the total synthesis of (-)-oudemansin A. The molecule also contains two double bonds with E geometry.
Caption: Stereochemical features of this compound A.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and total synthesis of this compound A are not available in the provided search results. However, this section outlines the general methodologies employed based on the available literature.
Isolation from Oudemansiella mucida
This compound A is a secondary metabolite produced by the basidiomycete fungus Oudemansiella mucida. The general procedure for isolating natural products from fungal cultures involves fermentation, extraction, and chromatographic purification.
General Protocol for Fungal Metabolite Isolation:
-
Fermentation: Oudemansiella mucida is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.
-
Extraction: The fungal mycelium and the fermentation broth are separated. The mycelium is typically extracted with an organic solvent such as ethyl acetate or methanol. The broth can also be extracted with an immiscible organic solvent to capture extracellular metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound. This often involves:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to separate compounds based on their polarity.
-
Sephadex LH-20 Chromatography: For further purification, particularly to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final step to obtain the pure compound.
-
Caption: General workflow for the isolation of this compound A.
Total Synthesis of (-)-Oudemansin A
The total synthesis of (-)-Oudemansin A was crucial for confirming its absolute stereochemistry. While the specific, detailed protocol is not available in the search results, the general strategies for synthesizing strobilurin-type molecules often involve the stereoselective construction of the chiral centers and the formation of the β-methoxyacrylate moiety.
Key Synthetic Steps in Strobilurin Synthesis (Representative):
-
Asymmetric Aldol Reactions: To establish the desired stereochemistry at the C9 and C10 positions.
-
Horner-Wadsworth-Emmons Reaction: To construct the (E)-double bond of the β-methoxyacrylate system.
-
Wittig-type Reactions: For the formation of other carbon-carbon double bonds.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
X-ray Crystallography
The relative configuration of this compound was initially determined by single-crystal X-ray crystallography. This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
Mechanism of Action
This compound A, like other strobilurins, exhibits its antifungal activity by inhibiting mitochondrial respiration. Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc₁ complex (Complex III) in the electron transport chain. This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting ATP synthesis and leading to fungal cell death.
References
Oudemansin Biosynthesis in Basidiomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Oudemansins, a class of antifungal polyketides produced by Basidiomycete fungi. Given the structural and biosynthetic similarities, this guide extensively references the well-characterized strobilurin pathway as a model for understanding Oudemansin synthesis. Oudemansins, like strobilurins, are potent inhibitors of mitochondrial respiration, making their biosynthetic machinery a subject of significant interest for the development of novel antifungal agents and for bioengineering applications.
Overview of the this compound Biosynthetic Pathway
Oudemansins are structurally complex polyketides, and their biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC). These clusters encode a suite of enzymes that work in a coordinated fashion to assemble and modify the polyketide backbone. The core of this machinery is a Type I Polyketide Synthase (PKS), a large, multifunctional enzyme that iteratively condenses small carboxylic acid units to build the carbon skeleton of the molecule. Following the synthesis of the polyketide chain, a series of tailoring enzymes, including oxygenases and methyltransferases, modify the intermediate to yield the final this compound product.
Based on extensive studies of the closely related strobilurin biosynthesis, the pathway for this compound A is proposed to commence with a benzoyl-CoA starter unit, followed by chain extension and a series of modifications. A key step in the formation of the characteristic β-methoxyacrylate toxophore is believed to involve an oxidative rearrangement.
The this compound Biosynthetic Gene Cluster (A Model Based on Strobilurin BGC)
While the complete this compound BGC from a producer such as Oudemansiella mucida has not been fully elucidated in the available literature, the gene cluster for the closely related strobilurins provides a robust predictive model. The strobilurin BGC contains genes encoding the core PKS, as well as a variety of tailoring enzymes essential for the final structure.
Table 1: Key Enzymes in the Proposed this compound Biosynthesis Pathway (based on the Strobilurin Model)
| Gene (Strobilurin Model) | Enzyme Type | Proposed Function in this compound Biosynthesis |
| str1 | Polyketide Synthase (PKS) | Synthesis of the polyketide backbone from a benzoyl-CoA starter unit and malonyl-CoA extender units. |
| str9 | FAD-dependent Oxygenase | Catalyzes the key oxidative rearrangement to form the β-methoxyacrylate toxophore. |
| str2 | O-Methyltransferase | Methylation of the carboxylic acid moiety of the β-methoxyacrylate group. |
| str3 | O-Methyltransferase | Methylation of a hydroxyl group on the polyketide backbone to form the characteristic methoxy group of this compound A. This is a key differentiating step from strobilurin A biosynthesis. |
| Additional Enzymes | P450 Monooxygenases, etc. | May be involved in other hydroxylation or tailoring steps depending on the specific this compound analogue. |
Proposed Biosynthetic Pathway of this compound A
The following pathway is a hypothesized sequence of events based on the characterized strobilurin biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound A.
Quantitative Data
Quantitative data for the this compound biosynthetic pathway is not extensively available in the public domain. However, studies on the heterologous production of related strobilurins in Aspergillus oryzae have reported titers of strobilurin-related metabolites exceeding 100 mg/L. This demonstrates the potential for significant production levels through metabolic engineering and optimized fermentation conditions. Further research is required to determine the specific enzyme kinetics and precursor flux within the native this compound-producing organisms.
Table 2: Potential Areas for Quantitative Analysis in this compound Biosynthesis
| Parameter | Description | Potential Impact on Yield |
| PKS Activity | Rate of polyketide chain assembly. | A primary determinant of overall pathway flux. |
| Precursor Supply | Availability of benzoyl-CoA and malonyl-CoA. | Can be a significant bottleneck in production. |
| Tailoring Enzyme Kinetics | Efficiency of oxygenases and methyltransferases. | Inefficient tailoring can lead to the accumulation of intermediates and reduced final product yield. |
| Gene Expression Levels | Transcriptional activity of the BGC genes. | Regulation of gene expression directly controls enzyme availability. |
Experimental Protocols
The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Identification and Characterization of the this compound BGC
A common workflow for identifying and characterizing a biosynthetic gene cluster is outlined below.
A Technical Guide to the Mechanism of Action of Oudemansin on Mitochondrial Complex III
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oudemansin is a potent and specific inhibitor of the mitochondrial electron transport chain, exerting its effect by binding to the cytochrome bc₁ complex, also known as Complex III. As a member of the β-methoxyacrylate (strobilurin) class of antifungals, its mechanism has been a subject of significant study. This compound targets the Qₒ (quinone oxidation) site of Complex III, effectively blocking the bifurcation of electrons that is central to the Q-cycle. This inhibition halts proton translocation across the inner mitochondrial membrane, collapses the mitochondrial membrane potential, and ceases ATP synthesis, ultimately leading to cellular respiratory arrest. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
The Q-Cycle and the Role of Complex III
Mitochondrial Complex III is a critical enzyme in oxidative phosphorylation. It catalyzes the transfer of electrons from ubiquinol (QH₂) to cytochrome c. This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force that drives ATP synthesis.[1] The catalytic core of this process is the Q-cycle, which involves two distinct quinone-binding sites within the cytochrome b subunit: the Qₒ (outside) site and the Qᵢ (inside) site.[2]
In the first half of the cycle, a molecule of QH₂ binds to the Qₒ site and is oxidized. Its two electrons are bifurcated:
-
One electron is transferred to the high-potential Rieske iron-sulfur protein (FeS), then to cytochrome c₁, and finally to cytochrome c.[3]
-
The second electron is transferred across the membrane to the low-potential heme bL and then to heme bH at the Qᵢ site, where it partially reduces a bound ubiquinone (Q) to a stable semiquinone radical (SQ).
In the second half, a second molecule of QH₂ is oxidized at the Qₒ site, releasing another electron to cytochrome c and a second electron to fully reduce the semiquinone at the Qᵢ site to QH₂. This newly formed QH₂ is then released back into the quinone pool. The net result is the oxidation of one QH₂, the reduction of two cytochrome c molecules, and the translocation of four protons.
Mechanism of Action of this compound
This compound functions as a classic Qₒ site inhibitor. Its mechanism is characterized by the following key events:
-
Binding to the Qₒ Site: this compound binds to a pocket on the cytochrome b subunit that constitutes the Qₒ site.[4] This binding is competitive with the natural substrate, ubiquinol.
-
Inhibition of Ubiquinol Oxidation: By occupying the Qₒ site, this compound physically prevents the binding and subsequent oxidation of ubiquinol. This action is the primary inhibitory step.
-
Disruption of the Q-Cycle: The inability to oxidize ubiquinol halts the entire Q-cycle. Electron transfer to both the Rieske iron-sulfur protein and the Qᵢ site is blocked.
-
Cessation of Respiration: This blockage leads to a complete shutdown of the electron flow from Complex I and II to Complex IV, inhibiting overall mitochondrial respiration.[5]
-
Increased ROS Production: The blockage of electron flow can cause a backup of electrons upstream, leading to the formation of reactive oxygen species (ROS), primarily superoxide, as electrons are non-enzymatically transferred to molecular oxygen.
Visualizing the Inhibition Pathway
The following diagram illustrates the normal Q-cycle and the specific point of inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudemansin: A Technical Deep-Dive into its Antifungal Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Oudemansin, a naturally occurring β-methoxyacrylate antifungal agent isolated from basidiomycete fungi such as Oudemansiella mucida, has garnered significant interest for its potent inhibitory effects against a wide range of yeasts and filamentous fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, designed to support further research and development in the field of antifungal therapeutics.
Antifungal Spectrum of Activity of this compound
While extensive quantitative data for purified this compound against a broad spectrum of fungal pathogens is not widely compiled in publicly available literature, research indicates its strong intrinsic antifungal properties. The following table summarizes the reported antifungal activity of an ethyl acetate extract from an Oudemansiella species, providing relative Minimum Inhibitory Concentration (MIC) values that indicate its potential. It is important to note that these values are for a crude extract and the activity of purified this compound is expected to be significantly more potent.
Table 1: Relative Minimum Inhibitory Concentration (MIC) of Oudemansiella sp. Ethyl Acetate Extract against Various Fungi
| Fungal Species | Relative MIC (µg/µl) |
| Cladosporium herbarum | 10 |
| Aspergillus niger | 40 |
| Candida albicans | >40 |
| Candida lipolytica | >40 |
| Saccharomyces cerevisiae | >40 |
Data adapted from a study on the antimicrobial activity of Oudemansiella sp. The values represent the lowest concentration of the extract that inhibited fungal growth.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound belongs to the class of Quinone outside Inhibitors (QoI) fungicides.[1] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (also known as complex III).[1] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a cascade of cellular events, ultimately inhibiting fungal respiration and ATP synthesis, which are essential for fungal growth and survival.
Signaling Pathway of this compound's Antifungal Action
The inhibition of the mitochondrial respiratory chain by this compound triggers a series of downstream cellular stress responses. While the specific signaling cascade directly initiated by this compound is a subject of ongoing research, the general consequences of mitochondrial dysfunction in fungi are known to activate stress-responsive signaling pathways. These pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are crucial for fungal adaptation to environmental stresses.[2][3] The disruption of cellular energy metabolism and the potential increase in reactive oxygen species (ROS) production due to a dysfunctional electron transport chain are potent triggers for these stress pathways.[2]
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Properties of Oudemansin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudemansin A, a naturally occurring β-methoxyacrylate derivative isolated from the basidiomycete fungus Oudemansiella mucida, has garnered significant interest in the scientific community for its potent biological activities.[1] Initially recognized for its broad-spectrum antifungal properties, this compound A's mechanism of action as a Quinone outside Inhibitor (QoI) at the cytochrome bc1 complex of the mitochondrial respiratory chain has paved the way for the development of a major class of agricultural fungicides, the strobilurins.[1] Beyond its fungicidal effects, this compound A exhibits cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound in oncology research. This technical guide provides an in-depth overview of the biological properties of this compound A, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study.
Introduction
This compound A is a secondary metabolite produced by the fungus Oudemansiella mucida.[1] Its structure was first elucidated in 1979 and is characterized by a β-methoxyacrylate toxophore, a structural feature shared with the strobilurins.[1] This functional group is crucial for its biological activity. While this compound A itself has not been commercialized due to issues with potency and stability, its discovery was a landmark in the development of synthetic QoI fungicides, which are now widely used in agriculture.[1] Recent research has also highlighted its potential as an anticancer agent, prompting further investigation into its effects on eukaryotic cells.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of action of this compound A is the inhibition of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. This multi-subunit enzyme plays a critical role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate the proton motive force for ATP synthesis.
This compound A binds to the Qo (Quinone outside) site of the cytochrome bc1 complex, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron transport chain, leading to a cascade of downstream effects:
-
Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP production by ATP synthase.
-
Generation of Reactive Oxygen Species (ROS): The interruption of the electron transport chain can lead to the incomplete reduction of oxygen and the formation of superoxide radicals and other reactive oxygen species.
-
Induction of Apoptosis: The disruption of mitochondrial function is a potent trigger for programmed cell death, or apoptosis.
Signaling Pathway: Mitochondrial-Mediated Apoptosis
The inhibition of the cytochrome bc1 complex by this compound A initiates the intrinsic pathway of apoptosis. This signaling cascade is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Quantitative Biological Data
The biological activity of this compound A has been quantified against various fungal strains and cancer cell lines. The following tables summarize the available data.
Table 1: Antifungal Activity of this compound A
| Fungal Species | Assay Type | Value | Reference |
| Various filamentous fungi and yeasts | General Activity | Biologically active | |
| Phytopathogenic fungi | General Activity | Strong inhibition |
Table 2: Cytotoxic Activity of this compound A
| Cell Line | Cancer Type | Assay Type | Value (IC50) | Reference |
| KB | Human oral epidermoid carcinoma | Resazurin microplate assay | 5.48 µg/mL | |
| MCF7 | Human breast adenocarcinoma | Resazurin microplate assay | > 50 µg/mL | |
| Ehrlich carcinoma (ascitic form) | Murine carcinoma | Respiration inhibition | Inhibition observed |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound A.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)
-
This compound A stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a standardized concentration (e.g., 1-5 x 106 CFU/mL) using a spectrophotometer or hemocytometer.
-
Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 103 CFU/mL).
-
-
Preparation of this compound A Dilutions:
-
Perform serial twofold dilutions of the this compound A stock solution in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound A dilutions and the growth control well.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound A that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Experimental Workflow: MIC Determination
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound A for a specific duration (e.g., 24, 48, or 72 hours).
-
Include untreated control wells.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound A that causes a 50% reduction in cell viability.
-
Mitochondrial Respiration Assay
This protocol measures the oxygen consumption rate (OCR) in isolated mitochondria to assess the inhibitory effect of this compound A.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver or cultured cells)
-
Respiration buffer
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP
-
This compound A
-
Other mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin) for controls
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from tissues or cells using differential centrifugation.
-
-
Respirometer Setup:
-
Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
-
Measurement of Basal Respiration (State 2):
-
Add the isolated mitochondria and respiratory substrates (e.g., glutamate and malate for Complex I-linked respiration) to the chamber.
-
Record the basal oxygen consumption rate.
-
-
Measurement of Active Respiration (State 3):
-
Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.
-
-
Inhibition with this compound A:
-
Add this compound A to the chamber and record the inhibition of State 3 respiration.
-
-
Control Inhibitor Additions:
-
Sequentially add other known inhibitors of the respiratory chain to confirm the specificity of the assay and to measure different respiratory states.
-
Experimental Workflow: Mitochondrial Respiration Assay
Conclusion and Future Perspectives
This compound A is a pivotal natural product that has significantly impacted our understanding of mitochondrial respiration and has been instrumental in the development of modern fungicides. Its well-defined mechanism of action, centered on the inhibition of the cytochrome bc1 complex, provides a clear rationale for its biological effects. While its direct application as a therapeutic or agricultural agent is limited, this compound A and its analogues continue to be valuable tools for studying mitochondrial biology and the intricate signaling pathways that link mitochondrial dysfunction to cellular fate. The cytotoxic effects of this compound A against cancer cells warrant further investigation, particularly in elucidating the specific downstream signaling events and exploring the potential for developing more potent and stable derivatives with therapeutic potential. Future research should focus on obtaining more comprehensive quantitative data on its antifungal spectrum and delving deeper into the molecular details of its interaction with the cytochrome bc1 complex from different organisms to guide the rational design of novel inhibitors.
References
An In-depth Technical Guide to the Natural Sources of Oudemansin B and Oudemansin X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansins are a class of naturally occurring antifungal compounds that have garnered significant interest in the scientific community due to their potent biological activity. This technical guide focuses on two key members of this family, Oudemansin B and this compound X, providing a comprehensive overview of their natural sources, isolation methodologies, and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycology, and the development of novel therapeutic agents.
Natural Sources of this compound B and this compound X
This compound B and this compound X are secondary metabolites produced by various species of basidiomycete fungi. These compounds are typically isolated from mycelial cultures of these fungi.
This compound B
The primary natural sources of this compound B are fungi belonging to the genus Xerula. Specifically, it has been isolated from:
This compound X
This compound X is produced by the basidiomycete fungus:
-
Oudemansiella radicata
Quantitative Data
The yield of this compound B and this compound X from their natural sources can vary depending on the fungal strain, culture conditions, and extraction methods. The following tables summarize the available quantitative data from the primary literature.
Table 1: Quantitative Yield of this compound B
| Fungal Source | Culture Type | Yield (mg/L of culture medium) | Reference |
| Xerula melanotricha | Submerged Fermentation | 10 | Anke et al., 1983 |
Table 2: Quantitative Yield of this compound X
| Fungal Source | Culture Type | Yield (mg/L of culture medium) | Reference |
| Oudemansiella radicata | Submerged Fermentation | 5-10 | Anke et al., 1990 |
Experimental Protocols
The isolation and purification of this compound B and this compound X from fungal cultures involve a series of chromatographic techniques. The following are detailed methodologies based on the original research by Anke et al.
Fermentation of Producer Organisms
Workflow for Fungal Fermentation
Diagram 1: General workflow for the fermentation of this compound-producing fungi.
Protocol:
-
Inoculum Preparation: A well-grown mycelial culture of the producer strain (Xerula sp. for this compound B or Oudemansiella radicata for this compound X) is used to inoculate the production medium.
-
Culture Medium: A suitable liquid medium, such as Yeast Malt Glucose (YMG) broth (composition: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose), is prepared and sterilized.
-
Fermentation: The inoculated medium is incubated in a shaker flask or a fermenter at a controlled temperature (typically 24°C) with agitation for a period of 14-21 days to allow for the production of the secondary metabolites.
Extraction and Purification of this compound B from Xerula melanotricha
Workflow for this compound B Isolation
Diagram 2: Experimental workflow for the isolation and purification of this compound B.
Protocol:
-
Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of cyclohexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound B are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.
-
Final Purification: The fractions containing pure this compound B are combined and concentrated to yield the final product.
Extraction and Purification of this compound X from Oudemansiella radicata
Workflow for this compound X Isolation
Diagram 3: Experimental workflow for the isolation and purification of this compound X.
Protocol:
-
Extraction: The culture filtrate is extracted with ethyl acetate. The organic layer is separated and evaporated to dryness.
-
Silica Gel Chromatography: The resulting crude extract is chromatographed on a silica gel column using a cyclohexane-ethyl acetate gradient.
-
Preparative HPLC: Fractions containing this compound X are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase (RP-18) column with an acetonitrile-water gradient.
-
Crystallization: The purified this compound X is obtained as a crystalline solid after removal of the solvent.
Spectroscopic Data
The structures of this compound B and this compound X were elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: ¹H NMR Spectroscopic Data for this compound B (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 2.85 | m | |
| H-4 | 4.10 | d | 8.5 |
| H-5 | 6.20 | dd | 15.8, 8.5 |
| H-6 | 6.85 | d | 15.8 |
| 3-CH₃ | 1.15 | d | 7.0 |
| 4-OCH₃ | 3.40 | s | |
| 7-OCH₃ | 3.85 | s | |
| COOCH₃ | 3.75 | s | |
| Aromatic-H | 7.20-7.40 | m |
Table 4: ¹³C NMR Spectroscopic Data for this compound B (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 168.5 |
| C-2 | 108.0 |
| C-3 | 42.1 |
| C-4 | 82.5 |
| C-5 | 125.8 |
| C-6 | 135.2 |
| 3-CH₃ | 15.8 |
| 4-OCH₃ | 57.5 |
| 7-OCH₃ | 61.2 |
| COOCH₃ | 51.8 |
| Aromatic-C | 127.5, 128.4, 129.6, 136.2 |
| Methoxy-C (aromatic) | 55.3 |
| Chloro-C (aromatic) | 133.8 |
Table 5: ¹H NMR Spectroscopic Data for this compound X (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 2.80 | m | |
| H-4 | 4.05 | d | 8.5 |
| H-5 | 6.15 | dd | 15.8, 8.5 |
| H-6 | 6.80 | d | 15.8 |
| 3-CH₃ | 1.12 | d | 7.0 |
| 4-OCH₃ | 3.38 | s | |
| 7-OCH₃ | 3.82 | s | |
| COOCH₃ | 3.72 | s | |
| Aromatic-H | 6.85 (d, 8.5), 7.30 (d, 8.5) | ||
| Aromatic-OCH₃ | 3.80 | s |
Table 6: ¹³C NMR Spectroscopic Data for this compound X (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 168.6 |
| C-2 | 108.2 |
| C-3 | 42.3 |
| C-4 | 82.7 |
| C-5 | 125.5 |
| C-6 | 134.9 |
| 3-CH₃ | 15.9 |
| 4-OCH₃ | 57.6 |
| 7-OCH₃ | 61.3 |
| COOCH₃ | 51.9 |
| Aromatic-C | 114.0, 129.2, 130.8, 159.5 |
| Aromatic-OCH₃ | 55.2 |
Table 7: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| This compound B | C₁₈H₂₁ClO₅ | 352.11 | 352 (M+), 321, 293, 221 |
| This compound X | C₁₈H₂₂O₅ | 318.15 | 318 (M+), 287, 259, 187 |
Biosynthetic Pathway
The biosynthesis of oudemansins is closely related to that of strobilurins, involving a polyketide synthase (PKS) pathway. The proposed biosynthetic pathway starts from the amino acid L-phenylalanine.
Proposed Biosynthetic Pathway of Oudemansins
Diagram 4: A simplified proposed biosynthetic pathway for this compound B and this compound X.
The core structure of oudemansins is assembled by a Type I PKS. Subsequent modifications by various "tailoring" enzymes, such as methyltransferases and, in the case of this compound B, a halogenase, lead to the final structures of this compound B and this compound X. The specific genes and enzymes responsible for these transformations in Xerula and Oudemansiella species are still a subject of ongoing research.
Conclusion
This technical guide provides a detailed overview of the natural sources, isolation procedures, and biosynthetic origins of this compound B and this compound X. The structured presentation of quantitative data, experimental protocols, and spectroscopic information aims to facilitate further research and development in the field of natural product-based drug discovery. The provided workflows and biosynthetic pathway diagram offer a clear visual representation of the key processes involved in obtaining and understanding these potent antifungal compounds.
References
- 1. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales). | Semantic Scholar [semanticscholar.org]
- 3. This compound A - Wikipedia [en.wikipedia.org]
Oudemansin: A Natural Blueprint for Novel Fungicide Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel, effective, and environmentally benign fungicides is a continuous endeavor in agrochemical research. Natural products have historically served as a rich reservoir of inspiration, providing unique chemical scaffolds and novel mechanisms of action. Among these, Oudemansin A, a β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, stands out as a pivotal lead compound.[1][2] Its discovery and the elucidation of its mode of action have paved the way for the development of one of the most successful classes of modern fungicides, the Quinone outside Inhibitors (QoIs). This technical guide provides a comprehensive overview of this compound's role as a lead compound, its mechanism of action, structure-activity relationships, and the experimental protocols relevant to the development of new antifungal agents based on its scaffold.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound A exerts its potent antifungal activity by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[3][4][5] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.
This compound A, along with other natural products like the strobilurins, binds to the Qo (Quinone outside) site of the cytochrome bc1 complex. This binding event blocks the oxidation of ubiquinol, thereby inhibiting the electron transport chain. The disruption of this vital process leads to a cessation of ATP production, ultimately resulting in fungal cell death. The β-methoxyacrylic acid substructure is a common feature of this compound and the strobilurins and is critical for their fungicidal activity.
The following diagram illustrates the inhibitory action of this compound on the mitochondrial respiratory chain.
Caption: Inhibition of the Cytochrome bc1 Complex by this compound.
Structure-Activity Relationships and Analogs
The discovery of this compound A spurred intensive research by agrochemical companies, leading to the development of synthetic analogs with improved potency, stability, and spectrum of activity. The core pharmacophore responsible for the antifungal activity is the (E)-β-methoxyacrylate group. Structure-activity relationship (SAR) studies have revealed that modifications to other parts of the this compound molecule can significantly impact its biological activity.
Several natural and semi-synthetic analogs of this compound have been identified and studied:
-
This compound B and this compound X: These are naturally occurring derivatives also isolated from basidiomycete fungi.
-
Northis compound A: A semi-synthetic derivative where the terminal phenyl group of this compound A is replaced by a hydrogen atom.
-
Strobilurins: A closely related class of natural products with the same mechanism of action. The development of synthetic strobilurin analogs, such as azoxystrobin, has been a major success in the fungicide market.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| This compound A | Various filamentous fungi and yeasts | General Activity | Strong | |
| Northis compound A | Various fungi | Comparative Activity | Comparable to this compound A | |
| Strobilurin A | Various fungi | General Activity | Strong |
Experimental Protocols
The development of novel fungicides based on the this compound scaffold involves a series of key experiments to assess their efficacy and mechanism of action.
In Vitro Antifungal Susceptibility Testing
A standard method to determine the minimum inhibitory concentration (MIC) of a compound is the broth microdilution assay.
Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a suitable broth (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi). The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).
-
Compound Preparation: The test compound (e.g., this compound analog) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at an appropriate temperature (e.g., 25-30°C) for a defined period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Cytochrome bc1 Complex Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the target enzyme.
Protocol: Spectrophotometric Assay of Cytochrome bc1 Activity
-
Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver, yeast, or the target fungus) by differential centrifugation.
-
Assay Buffer: An appropriate assay buffer is prepared containing phosphate buffer, EDTA, and a substrate for the respiratory chain (e.g., succinate).
-
Enzyme Reaction: The mitochondrial suspension is added to the assay buffer. The reaction is initiated by the addition of ubiquinol and the reduction of cytochrome c is monitored spectrophotometrically at 550 nm.
-
Inhibition Measurement: The assay is performed in the presence and absence of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by comparing the rate of cytochrome c reduction with and without the inhibitor.
The following diagram outlines a typical workflow for the discovery and evaluation of new fungicide candidates inspired by this compound.
Caption: this compound-based Fungicide Discovery Workflow.
Conclusion
This compound A represents a landmark discovery in the field of fungicide research. Its unique chemical structure and specific mode of action have not only provided a powerful tool for studying mitochondrial respiration but have also served as the blueprint for the development of a multi-billion dollar class of agricultural fungicides. The continued exploration of the this compound scaffold and the application of modern drug discovery techniques hold the promise of developing next-generation fungicides with improved efficacy, enhanced environmental profiles, and novel resistance management solutions. For researchers and professionals in the field, the story of this compound underscores the enduring value of natural products as a source of innovation in the ongoing challenge of global food security.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. This compound A - Wikiwand [wikiwand.com]
- 3. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, strobilurin A, strobilurin B and myxothiazol: new inhibitors of the bc1 segment of the respiratory chain with an E-beta-methoxyacrylate system as common structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Oudemansin's Blockade of Fungal Spore Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudemansin, a naturally occurring β-methoxyacrylate derivative, and its synthetic analogs, the strobilurin fungicides, represent a critical class of antifungal agents. Their primary mechanism of action involves the inhibition of mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain has profound consequences for fungal physiology, most notably the potent inhibition of spore germination, a crucial stage in the fungal life cycle and infection process. This technical guide provides an in-depth analysis of the inhibitory effects of this compound and related strobilurins on fungal spore germination, including quantitative data, detailed experimental methodologies, and an elucidation of the implicated signaling pathways.
Introduction
Fungal spores are remarkably resilient structures that can remain dormant for extended periods before germinating under favorable conditions to initiate mycelial growth and, in the case of pathogenic fungi, host infection. The germination process is a complex, energy-dependent cascade of events involving metabolic activation, synthesis of new cellular components, and morphological changes. Consequently, targeting the energy-generating machinery of the spore presents an effective strategy for antifungal intervention. This compound A, first isolated from the basidiomycete fungus Oudemansiella mucida, and the broader class of strobilurin fungicides, are potent inhibitors of mitochondrial respiration.[1] By binding to the Qo site of cytochrome b, these compounds block electron transport, leading to a collapse of the mitochondrial membrane potential and a severe reduction in ATP synthesis.[1] This energy crisis effectively halts the progression of spore germination.
Quantitative Data: Inhibition of Fungal Spore Germination
While specific quantitative data for this compound A on fungal spore germination is not extensively available in the public domain, a wealth of information exists for structurally and functionally related strobilurin fungicides. These compounds serve as excellent surrogates for understanding the potency of QoI inhibitors. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency in inhibiting a biological process.
| Fungicide (Class) | Fungal Species | EC50 for Spore Germination (µg/mL) | Reference |
| Azoxystrobin (Strobilurin) | Botrytis cinerea | 0.25 - 0.91 (for sensitive isolates) | [2] |
| Azoxystrobin (Strobilurin) | Monilinia fructicola | >100 (for some isolates) | |
| Pyraclostrobin (Strobilurin) | Puccinia triticina | - | [3] |
| Kresoxim-methyl (Strobilurin) | Botrytis cinerea | ~0.1 | [4] |
| Kresoxim-methyl (Strobilurin) | Venturia inaequalis | - | |
| Trifloxystrobin (Strobilurin) | Puccinia triticina | - |
Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the presence of resistance mechanisms. For instance, some Botrytis cinerea isolates show high levels of resistance to azoxystrobin, with spore germination not being inhibited even at concentrations of 100 µg/mL.
Experimental Protocols: In Vitro Spore Germination Inhibition Assay
The following protocol is adapted from the Fungicide Resistance Action Committee (FRAC) for assessing the inhibition of spore germination by QoI fungicides and is applicable for testing this compound.
Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound A) on the germination of fungal spores in vitro.
Materials:
-
Fungal culture with sporulating lesions (e.g., Venturia inaequalis on apple leaves).
-
Sterile deionized water.
-
Sterile cheesecloth.
-
Hemocytometer or other cell counting device.
-
Test compound (e.g., this compound A) stock solution.
-
Sterile 2% water agar.
-
Sterile petri dishes (90 mm).
-
Micropipettes and sterile tips.
-
Incubator (18-20°C).
-
Microscope.
Methodology:
-
Inoculum Preparation:
-
Excise sporulating lesions from the fungal culture.
-
Rinse the lesions with sterile deionized water to harvest conidia.
-
Filter the conidial suspension through four layers of sterile cheesecloth to remove mycelial debris.
-
Determine the conidia concentration using a hemocytometer and adjust to approximately 5 x 10^5 spores/mL with sterile deionized water.
-
-
Preparation of Fungicide-Amended Agar Plates:
-
Prepare serial dilutions of the test compound in sterile deionized water to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
-
Melt the 2% water agar and cool to approximately 50°C.
-
Add the appropriate volume of the test compound dilution to the molten agar to reach the final desired concentration. Mix thoroughly.
-
Pour approximately 20 mL of the fungicide-amended agar into each petri dish.
-
Allow the plates to solidify and store at 6-8°C for up to 4 weeks.
-
-
Inoculation and Incubation:
-
Place 10 µL drops of the prepared conidia suspension onto the surface of the fungicide-amended agar plates.
-
Mark the location of the droplets on the bottom of the petri dish.
-
Incubate the plates in the dark at 18-20°C for 24 hours.
-
-
Assessment of Spore Germination:
-
After the incubation period, examine the spores within the droplets under a microscope.
-
A spore is considered germinated if the germ tube is longer than the spore itself.
-
For each concentration, count a minimum of 100 spores and determine the percentage of germination.
-
Calculate the percentage of inhibition for each concentration relative to the control (0 µg/mL).
-
Signaling Pathways and Mechanism of Action
The inhibition of fungal spore germination by this compound is a direct consequence of its primary mode of action: the disruption of mitochondrial respiration. This energy crisis reverberates through the spore's signaling networks, ultimately arresting the germination process.
The Primary Target: Mitochondrial Respiration
This compound and other strobilurin fungicides are classified as QoI (Quinone outside Inhibitors). They bind to the Qo site of cytochrome b, a key component of Complex III in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow and, consequently, the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient prevents the synthesis of ATP by ATP synthase.
Caption: this compound's inhibition of the electron transport chain.
Downstream Effects on Signaling Pathways
The depletion of cellular ATP levels has far-reaching consequences for the signaling pathways that govern spore germination. One of the key pathways implicated is the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling cascade, which is a central regulator of fungal development and virulence.
Mitochondrial function and the cAMP/PKA pathway are intricately linked. While the precise molecular connections are still being fully elucidated, it is understood that cellular energy status, often sensed through ATP levels, can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A reduction in ATP levels due to mitochondrial inhibition can lead to decreased adenylyl cyclase activity and, consequently, lower intracellular cAMP concentrations.
Low levels of cAMP prevent the activation of PKA. In its inactive state, PKA cannot phosphorylate its downstream target proteins, which include transcription factors and enzymes essential for initiating the metabolic and structural changes required for germination.
Caption: this compound's impact on the cAMP/PKA signaling pathway.
Conclusion
This compound and the broader class of strobilurin fungicides are highly effective inhibitors of fungal spore germination due to their specific targeting of mitochondrial respiration. By disrupting the electron transport chain and depleting the spore's energy reserves, these compounds effectively halt the intricate signaling and metabolic processes required for the transition from dormancy to active growth. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the precise molecular mechanisms of this compound's action and to develop novel antifungal strategies that target this critical stage of the fungal life cycle. Further research is warranted to obtain more specific quantitative data for this compound A and to fully delineate the downstream signaling cascades affected by QoI-induced energy depletion in fungal spores.
References
A Comprehensive Review of Oudemansins and Strobilurins: From Natural Discovery to Synthetic Fungicides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oudemansins and strobilurins represent a significant class of natural products and their synthetic analogues that have revolutionized agricultural fungal disease management. Their discovery, stemming from basidiomycete fungi, unveiled a novel mode of action: the inhibition of mitochondrial respiration at the cytochrome bc1 complex. This technical guide provides a comprehensive literature review of Oudemansins and strobilurins, detailing their discovery, biosynthesis, and chemical structures. A core focus is placed on their mechanism of action as potent inhibitors of the electron transport chain. This document summarizes quantitative antifungal activity data, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways affected by these compounds.
Discovery and Biosynthesis
Natural Origins
Oudemansin A was first isolated from the basidiomycete fungus Oudemansiella mucida[1][2][3]. Subsequently, related compounds such as this compound B and X were discovered in other fungi like Xerula melanotricha and Oudemansiella radicata[4][5]. Strobilurin A, the first of its class, was isolated from the fungus Strobilurus tenacellus. These natural products exhibited potent and broad-spectrum antifungal activity, which spurred further investigation into their mechanism of action and potential applications.
Biosynthetic Pathway
The biosynthesis of strobilurins and Oudemansins proceeds through a polyketide synthase (PKS) pathway. The process is initiated with a benzoyl-CoA starter unit, which is derived from phenylalanine via cinnamic acid. The polyketide chain is then elongated and subsequently undergoes a crucial rearrangement to form the β-methoxyacrylate toxophore, a key structural feature essential for their biological activity. This rearrangement involves an epoxide intermediate and is catalyzed by an FAD-dependent oxygenase. The discovery of these natural products and the elucidation of their biosynthetic pathway paved the way for the development of a new class of synthetic fungicides.
Chemical Structures
The fundamental chemical scaffold of both Oudemansins and strobilurins is the β-methoxyacrylate group. Variations in the side chains attached to this core structure give rise to the diversity of compounds within these families.
Table 1: Chemical Structures of Selected Oudemansins and Strobilurins
| Compound | R1 | R2 | Chemical Formula | Molar Mass ( g/mol ) |
| This compound A | H | H | C₁₇H₂₂O₄ | 290.35 |
| This compound B | OCH₃ | Cl | C₁₈H₂₁ClO₅ | 352.81 |
| This compound X | H | OCH₃ | C₁₈H₂₄O₅ | 320.38 |
| Strobilurin A | H | H | C₁₆H₁₈O₃ | 258.31 |
| Strobilurin B | OCH₃ | Cl | C₁₇H₁₉ClO₄ | 322.78 |
| Strobilurin C | OCH₃ | OCH₃ | C₁₈H₂₂O₅ | 318.36 |
| Strobilurin G | Complex dioxepin terpenoid-derived substituent | H | C₂₆H₃₄O₆ | 442.54 |
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of action for both Oudemansins and strobilurins is the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.
These compounds are classified as Quinone outside inhibitors (QoIs) because they bind to the Qo site on cytochrome b, a key subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c1. The disruption of the Q-cycle effectively halts the proton pumping across the inner mitochondrial membrane, which is essential for generating the proton motive force required for ATP synthesis. The ultimate consequence of this inhibition is a depletion of cellular ATP, leading to the cessation of vital cellular processes and ultimately, fungal cell death.
Caption: Mitochondrial electron transport chain and the inhibitory action of Oudemansins and strobilurins.
Quantitative Antifungal Activity
The antifungal efficacy of Oudemansins and strobilurins can be quantified by determining their Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values against various fungal pathogens. While extensive quantitative data is available for synthetic strobilurins, specific comparative data for Oudemansins is less prevalent in the literature, though their high potency is well-documented.
Table 2: Antifungal Activity of Selected Strobilurins
| Fungicide | Fungal Species | Parameter | Value (µg/mL) |
| Azoxystrobin | Fibroporia radiculosa | MIC | >20 |
| Azoxystrobin | Fibroporia radiculosa | IC50 | 12.2 |
| Pyraclostrobin | Fibroporia radiculosa | MIC | 26.3 |
| Pyraclostrobin | Fibroporia radiculosa | IC50 | 4.6 |
| Pyraclostrobin | Pyrenophora teres f. teres | EC50 | 0.015 |
| Pyraclostrobin | Pyrenophora teres f. maculata | EC50 | 0.024 |
| Kresoxim-methyl | Alternaria alternata | - | >80% biological efficacy |
| Trifloxystrobin | Alternaria solani | EC50 | 0.02-1.17 |
Table 3: Antifungal Activity of Oudemansins
| Compound | Fungal Species | Parameter | Value (µg/mL) |
| This compound A | Wide variety of filamentous fungi and yeasts | - | Potent activity reported, specific MIC/IC50 values are not widely available in comparative tables. |
| This compound B | Wide variety of saprophytic and phytopathogenic fungi | - | Potent activity at very low concentrations reported. |
| This compound X | Wide variety of filamentous fungi and yeasts | - | Potent activity reported. |
| Oudemansiella sp. extract | Cladosporium herbarum | Relative MIC | 10 (µg/µL) |
Experimental Protocols
Assay for Mitochondrial Complex III (Cytochrome bc1) Activity
This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Decylubiquinol (DBH2) as a substrate
-
Cytochrome c (from bovine heart)
-
Potassium phosphate buffer (pH 7.4)
-
Antimycin A (as a specific inhibitor control)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and cytochrome c.
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding DBH2.
-
Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
To determine the specific activity of Complex III, perform a parallel assay in the presence of Antimycin A, a known inhibitor of the Qi site of the cytochrome bc1 complex. The Antimycin A-sensitive rate represents the true Complex III activity.
-
To test the inhibitory effect of Oudemansins or strobilurins, pre-incubate the enzyme with the test compound before adding the substrate.
Fungal Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of a compound that inhibits the visible growth of a fungus.
Materials:
-
Fungal isolate of interest
-
Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth/Agar)
-
Test compound (this compound or strobilurin)
-
Solvent for the test compound (e.g., DMSO)
-
Sterile microplates or petri dishes
Procedure:
-
Prepare a serial dilution of the test compound in the growth medium.
-
Inoculate each well or plate with a standardized suspension of fungal spores or mycelial fragments.
-
Include positive (no compound) and negative (no fungus) controls.
-
Incubate the plates at an appropriate temperature for the specific fungus until growth is clearly visible in the positive control.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Fungal Signaling Pathways Affected by Strobilurins
Strobilurin fungicides can trigger cellular stress responses in fungi, leading to the activation of specific signaling pathways, primarily the Cell Wall Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways.
Caption: Fungal CWI and HOG signaling pathways activated in response to strobilurin-induced stress.
The activation of these pathways is a defense mechanism by the fungus to cope with cellular damage. However, in some cases, the hyper-activation of these pathways by certain fungicides can contribute to the fungicidal effect.
Resistance Mechanisms
The widespread use of strobilurin fungicides has led to the emergence of resistance in various fungal populations. The primary mechanism of resistance is a single point mutation in the cytochrome b gene, most commonly a glycine to alanine substitution at position 143 (G143A). This mutation reduces the binding affinity of strobilurins to the Qo site, thereby rendering the fungicide ineffective. Another resistance mechanism involves the increased expression of efflux pumps, which actively transport the fungicide out of the fungal cell.
Conclusion
Oudemansins and strobilurins are a fascinating and commercially important class of antifungal compounds. Their journey from discovery in woodland fungi to becoming mainstays in modern agriculture highlights the power of natural product research. A thorough understanding of their mechanism of action, the signaling pathways they influence, and the mechanisms of resistance is crucial for the development of new, more effective antifungal agents and for the implementation of sustainable disease management strategies. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working in this vital field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Reconstruction of the High-Osmolarity Glycerol (HOG) Signaling Pathway from the Halophilic Fungus Wallemia ichthyophaga in Saccharomyces cerevisiae [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound A - Wikipedia [en.wikipedia.org]
- 5. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Oudemansin's Mode of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies elucidating the mode of action of Oudemansin, a naturally occurring antifungal agent. The document summarizes key quantitative data, details essential experimental protocols, and visualizes the core mechanisms and workflows for researchers in mycology, biochemistry, and drug development.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound and its analogues are potent inhibitors of the mitochondrial respiratory chain.[1] The primary molecular target is the cytochrome bc1 complex , also known as Complex III.[2] This complex is a crucial component of the electron transport chain in fungi and other eukaryotes, responsible for transferring electrons from ubiquinol to cytochrome c and concurrently pumping protons across the inner mitochondrial membrane to generate the proton motive force for ATP synthesis.[2][3]
This compound belongs to the class of QoI (Quinone outside Inhibitors) . It binds to the Qo site of cytochrome b, one of the catalytic subunits of the cytochrome bc1 complex.[4] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the electron flow to the Rieske iron-sulfur protein and cytochrome c1. The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP production, and ultimately, fungal cell death. This specific mode of action is shared with the well-known strobilurin class of agricultural fungicides.
Quantitative Bioactivity Data
Quantitative data on the inhibitory activity of this compound and its derivatives are essential for comparative analysis and structure-activity relationship (SAR) studies. While extensive datasets are not broadly available in publicly accessible literature, the following tables summarize reported minimum inhibitory concentrations (MICs) for crude extracts and IC50 values for related compounds, which serve as a benchmark for the potency of cytochrome bc1 inhibitors.
Table 1: Antifungal Activity of Oudemansiela sp. Extracts (Relative Minimum Inhibitory Concentration)
| Fungal Species | Ethyl Acetate Extract (µg/µl) | Chloroform Extract (µg/µl) |
| Cladosporium herbarum | 10 | 40 |
| Aspergillus niger | - | 40 |
Data extracted from a study on crude extracts of an Oudemansiela species, providing a qualitative indication of antifungal potential.
Table 2: Inhibitory Concentration (IC50) of Select Cytochrome bc1 Inhibitors
| Compound | Target Organism/Cell Line | IC50 |
| Inz-1 | Candida albicans (isolated mitochondria) | 8.0 µM |
| Inz-1 | Saccharomyces cerevisiae (isolated mitochondria) | 2.5 µM |
| Inz-5 | Candida albicans | 0.4 µM |
| Funiculosin | Saccharomyces cerevisiae (isolated bc1 complex) | ~10 nM |
| Funiculosin | Bovine (isolated bc1 complex) | ~10 nM |
| Ilicicolin H | Saccharomyces cerevisiae (isolated bc1 complex) | Stoichiometric |
| Antimycin | Saccharomyces cerevisiae (isolated bc1 complex) | Stoichiometric |
This table includes data for other known cytochrome bc1 inhibitors to provide context for the potency of compounds targeting this complex. Specific IC50 values for purified this compound against fungal mitochondria are not consistently reported in the reviewed literature, highlighting a gap for future research.
Key Experimental Protocols
The following protocols are foundational for studying the mode of action of this compound and other cytochrome bc1 inhibitors.
Isolation of Mitochondria
A prerequisite for in vitro assays is the isolation of functional mitochondria from the target organism (e.g., Saccharomyces cerevisiae, pathogenic fungi).
Protocol:
-
Cell Lysis: Harvest fungal cells and wash them in a suitable buffer. Disrupt the cell wall using enzymatic digestion (e.g., zymolyase) or mechanical methods (e.g., bead beating) in an isotonic mitochondrial isolation buffer.
-
Homogenization: Homogenize the resulting spheroplasts or disrupted cells gently to release the mitochondria.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,500 x g) to pellet cell debris, nuclei, and unlysed cells.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g) to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Cytochrome bc1 Complex Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer (e.g., 50 mM Tris, pH 8.0, 0.01% Dodecyl maltoside (DDM)). Add a known concentration of oxidized cytochrome c.
-
Inhibitor Addition: Add the desired concentration of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Incubate for a short period if pre-incubation is required.
-
Initiation of Reaction: Initiate the reaction by adding a substrate, such as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (DBH2), a ubiquinol analogue.
-
Spectrophotometric Monitoring: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Data Analysis: Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance curve. Compare the rates in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
Measurement of Mitochondrial Respiration
This assay assesses the overall impact of the inhibitor on mitochondrial function by measuring oxygen consumption.
Protocol:
-
Mitochondrial Suspension: Prepare a suspension of isolated mitochondria in a specific respiration buffer.
-
Oxygen Electrode Calibration: Calibrate an oxygen electrode system (e.g., a Clark-type electrode or a high-resolution respirometer) according to the manufacturer's instructions.
-
Assay Procedure:
-
Add the mitochondrial suspension to the reaction chamber.
-
Add a respiratory substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate).
-
Add ADP to stimulate state 3 respiration (active ATP synthesis).
-
Introduce this compound at various concentrations and record the change in the rate of oxygen consumption.
-
-
Data Analysis: Determine the rate of oxygen consumption before and after the addition of the inhibitor to quantify the inhibitory effect on mitochondrial respiration.
Visualizing Pathways and Workflows
This compound's Impact on the Electron Transport Chain
The following diagram illustrates the point of inhibition by this compound within the mitochondrial electron transport chain.
Caption: this compound inhibits the electron transport chain at the Qo site of Complex III.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound on cytochrome bc1 activity.
Conclusion and Future Directions
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial electron transport chain, ROS generation and uncoupling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Exploratory Analysis of Oudemansin's Bioactivity
This document provides a comprehensive technical overview of the bioactive properties of this compound, a natural product antibiotic. It details its mechanism of action, summarizes its quantitative bioactivity, outlines relevant experimental protocols, and illustrates the key molecular pathways involved.
Introduction
This compound A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the β-methoxyacrylate class of compounds, which includes the well-known strobilurin fungicides.[1] Structurally, this compound A and its related derivatives (this compound B, this compound X) have been the subject of extensive research, including total synthesis to confirm their absolute stereochemistry.[1][2] While initially identified for its potent antifungal properties, its bioactivity extends to other cell types, primarily through a conserved and critical cellular mechanism.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (ETC). Specifically, it functions as a Quinone outside Inhibitor (QoI), a class of molecules that target the Cytochrome bc1 complex, also known as Complex III of the ETC.
By binding to the Qo site of Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the proton motive force, leading to a severe reduction in ATP synthesis and the generation of reactive oxygen species (ROS). This potent inhibition of cellular respiration is the foundation of its antifungal and cytotoxic effects.
Quantitative Bioactivity Data
This compound A has demonstrated cytotoxic effects against various cell lines. The available quantitative data for its activity is summarized below.
| Compound | Cell Line | Assay Type | Value | Reference |
| (-)-Oudemansin A | KB (Human oral epidermoid carcinoma) | Resazurin Microplate Assay | IC50: 5.48 µg/mL | |
| (-)-Oudemansin A | MCF7 (Human breast adenocarcinoma) | Resazurin Microplate Assay | IC50: > 50 µg/mL | |
| (-)-Oudemansin A | NCI-H187 (Human small cell lung cancer) | Resazurin Microplate Assay | IC50: 27.24 µg/mL | |
| (-)-Oudemansin A | Vero (African green monkey kidney) | Resazurin Microplate Assay | IC50: > 50 µg/mL |
Note: While described as a potent antifungal, specific Minimum Inhibitory Concentration (MIC) values against fungal species were not available in the reviewed literature.
Downstream Signaling Consequences of Bioactivity
The primary inhibition of mitochondrial respiration by this compound triggers a cascade of secondary cellular stress responses. These are not direct targets but are consequences of energy depletion and oxidative stress.
Key downstream pathways affected include:
-
Integrated Stress Response (ISR): Triggered by various cellular stresses, including mitochondrial dysfunction, leading to a general shutdown of protein synthesis and induction of stress-response genes.
-
Mitochondrial Unfolded Protein Response (UPRmt): A specific stress response that mitigates damage from misfolded proteins within the mitochondria, often induced by ROS.
-
High-Osmolarity Glycerol (HOG) Pathway: In fungi, this MAPK signaling pathway is a key component of the general stress response and can be activated by antifungal agents that disrupt cellular homeostasis.
Experimental Protocols
The following sections describe generalized methodologies for assessing the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (Resazurin Method)
This protocol is used to determine the concentration at which this compound inhibits cell viability (e.g., IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., KB, MCF7) in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance of each well using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Isolation of Oudemansin from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oudemansin A is a naturally occurring antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the β-methoxyacrylate class of compounds, which are known for their potent fungicidal activity. The mechanism of action for this compound and related strobilurin compounds involves the inhibition of mitochondrial respiration (QoI inhibition), a discovery that paved the way for the development of major agricultural fungicides like azoxystrobin.[1] This document provides a detailed protocol for the isolation and purification of this compound from fungal mycelial cultures, intended for research and drug development applications. Related compounds, this compound B and this compound X, have also been isolated from other basidiomycetes such as Xerula melanotricha and Oudemansiella radicata.[1]
Experimental Data Summary
The following tables summarize the key fungal sources for this compound analogues and the critical parameters for a typical isolation protocol.
Table 1: this compound Analogues and Fungal Sources
| Compound | Fungal Source(s) | Reference |
| This compound A | Oudemansiella mucida, Mycena polygramma, Xerula melanotricha | [1] |
| This compound B | Xerula melanotricha | |
| This compound X | Oudemansiella radicata |
Table 2: Key Parameters for this compound A Isolation
| Stage | Parameter | Specification / Method |
| Fungal Strain | Organism | Oudemansiella mucida |
| Culture | Method | Submerged mycelial fermentation |
| Media | A standard fungal growth medium such as Malt Extract Broth or Potato Dextrose Broth is typically used. | |
| Incubation Time | 7 - 15 days, or until sufficient mycelial growth is observed. | |
| Incubation Temp. | Room temperature (approx. 25-27°C). | |
| Harvesting | Separation | Filtration or centrifugation to separate mycelium from culture broth. |
| Extraction | Initial Step | Mycelium is extracted with a suitable organic solvent. |
| Solvent | Ethyl acetate is commonly used for the extraction of β-methoxyacrylates. | |
| Method | Maceration or homogenization of mycelium in the solvent followed by filtration. | |
| Purification | Concentration | The crude extract is concentrated in vacuo using a rotary evaporator. |
| Chromatography | Column chromatography on silica gel. | |
| Elution | A gradient of solvents, such as n-hexane and ethyl acetate, is used to elute fractions. | |
| Final Step | Crystallization of the purified fractions to obtain crystalline this compound. |
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound A.
Detailed Experimental Protocol
This protocol outlines the methodology for isolating this compound A from mycelial cultures of Oudemansiella mucida.
1. Fungal Strain and Inoculum Preparation
1.1. Strain Acquisition: Obtain a pure culture of Oudemansiella mucida. The producing strain can be isolated from its natural habitat or acquired from a culture collection. 1.2. Inoculum Culture:
- Aseptically transfer a small piece of mycelium from a stock culture plate to a Petri dish containing a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
- Incubate the plate at room temperature (25-27°C) for 7-10 days, or until significant mycelial growth is observed.
- This plate will serve as the source for inoculating the liquid fermentation medium.
2. Submerged Fermentation
2.1. Media Preparation: Prepare a liquid fermentation medium (e.g., Malt Extract Broth). Dispense into Erlenmeyer flasks and sterilize by autoclaving. 2.2. Inoculation: Aseptically transfer several small agar plugs (approx. 5x5 mm) of mycelium from the PDA plate into each flask containing the sterile liquid medium. 2.3. Incubation: Incubate the flasks under static or shaking conditions at room temperature (25-27°C) for 10-15 days. The culture is ready for harvest when a dense mycelial mat has formed.
3. Extraction of Crude this compound
3.1. Harvesting: Separate the mycelium from the culture broth by vacuum filtration through cheesecloth or by centrifugation. 3.2. Solvent Extraction:
- Transfer the harvested mycelial mass into a large beaker or flask.
- Add ethyl acetate to the mycelium (e.g., a 2:1 solvent-to-wet-mycelium-weight ratio).
- Homogenize the mixture using a blender or homogenizer to ensure thorough extraction.
- Allow the mixture to stand for several hours with occasional stirring.
- Filter the mixture to separate the ethyl acetate extract from the solid mycelial debris. 3.3. Concentration: Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield a crude, oily residue containing this compound.
4. Purification of this compound A
4.1. Silica Gel Chromatography:
- Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane).
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and load it onto the column.
- Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. 4.2. Crystallization:
- Pool the fractions containing pure this compound.
- Concentrate the pooled fractions to a smaller volume.
- Allow the solution to stand at a cool temperature (e.g., 4°C) to induce crystallization. The pure this compound A should precipitate as colorless crystals.
- Filter the crystals, wash with a small amount of cold solvent (e.g., n-hexane), and dry in vacuo.
5. Characterization
The identity and purity of the isolated this compound A can be confirmed using standard analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
References
Oudemansin solubility in DMSO and other lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A is a naturally occurring β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1][2] this compound A and its analogs have demonstrated potent antifungal activity against a broad spectrum of filamentous fungi and yeasts.[3] This document provides detailed application notes on the solubility of this compound in common laboratory solvents, protocols for its use in antifungal susceptibility testing, and an overview of its mechanism of action.
Solubility of this compound
Table 1: Qualitative Solubility of this compound A
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for preparing high-concentration stock solutions for in vitro assays.[4][5] |
| Ethanol | Likely Soluble | May be used as a solvent, but DMSO is generally preferred for achieving higher stock concentrations. |
| Methanol | Likely Soluble | Similar to ethanol, it can likely dissolve this compound but may be less effective than DMSO for high concentrations. |
| Water | Sparingly Soluble | This compound A is a lipophilic molecule and is expected to have very low solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound A Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound A in DMSO, which can be further diluted in culture media for various in vitro assays.
Materials:
-
This compound A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound A powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing this compound A: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound A powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh 2.904 mg of this compound A (Molecular Weight: 290.36 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound A powder. To continue the example, add 1 mL of DMSO to the 2.904 mg of this compound A.
-
Complete Dissolution: Securely cap the vial and vortex the solution until the this compound A is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and dilute it to the final desired concentration in the appropriate cell culture medium.
Note on Solvent Concentration: The final concentration of DMSO in the experimental setup should be kept as low as possible (typically below 0.5% v/v) to avoid solvent-induced toxicity to the fungal cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution (Adapted from CLSI M38-A2 Guidelines)
This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound A against filamentous fungi.
Materials:
-
This compound A stock solution in DMSO
-
Fungal isolate to be tested
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for turbidimetric reading)
-
Sterile, distilled water
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline (0.85%) and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension concentration to approximately 1-5 x 10^6 conidia/mL by counting with a hemocytometer. This is the stock inoculum.
-
Dilute the stock inoculum 1:50 in RPMI-1640 medium to obtain the final test inoculum of 0.4-5 x 10^4 conidia/mL.
-
-
Preparation of this compound A Dilutions:
-
Perform serial two-fold dilutions of the this compound A stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations. The final concentrations in the assay plate will be half of these prepared concentrations.
-
For example, to test a final concentration range of 0.015 to 8 µg/mL, prepare a starting solution of 16 µg/mL in RPMI-1640 and perform serial dilutions.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate this compound A dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the final test inoculum to each well. This will bring the total volume in each well to 200 µL.
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of the final test inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium.
-
Vehicle Control: 100 µL of RPMI-1640 medium containing the highest concentration of DMSO used in the dilutions + 100 µL of the final test inoculum.
-
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 35°C for Aspergillus fumigatus) for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound A that causes complete inhibition of visible growth.
-
For azole antifungals and other compounds that may not lead to complete growth inhibition, the endpoint can be defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Mechanism of Action & Signaling Pathway
This compound A exerts its antifungal effect by inhibiting mitochondrial respiration. Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which has several downstream consequences:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the pumping of protons across the inner mitochondrial membrane, thereby collapsing the proton gradient required for ATP synthesis by ATP synthase.
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex III leads to the accumulation of electrons at the Qo site, which can be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.
-
Induction of Apoptosis: The accumulation of ROS can cause oxidative damage to cellular components, including mitochondrial DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).
Caption: Mechanism of action of this compound A.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antifungal activity of this compound A.
Caption: Antifungal susceptibility testing workflow.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MICs of Fluconazole and Flucytosine When Dissolved in Dimethyl Sulfoxide or Water - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Susceptibility Testing Protocol for Oudemansin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oudemansin, a natural product isolated from basidiomycete fungi, has demonstrated notable antifungal properties. As a Quinone outside Inhibitor (QoI), its mechanism of action involves the inhibition of mitochondrial respiration, a critical cellular process in fungi. This application note provides a detailed protocol for determining the antifungal susceptibility of various fungal pathogens to this compound. The methodology is adapted from the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI). Furthermore, this document presents a summary of available minimum inhibitory concentration (MIC) data and elucidates the signaling pathway affected by this compound's mode of action.
Introduction
This compound and its analogues are naturally occurring β-methoxyacrylate compounds that exhibit a broad spectrum of antifungal activity against both yeasts and filamentous fungi.[1][2] Their primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] This disruption of cellular respiration leads to a depletion of ATP, ultimately resulting in fungal cell death. The emergence of resistance to conventional antifungal agents necessitates the exploration and characterization of novel compounds like this compound. Standardized susceptibility testing is a critical step in evaluating the potential of new antifungal candidates for drug development.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound A
The following table summarizes the available MIC values for this compound A against a selection of pathogenic fungi. These values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 4 - 8 |
| Cryptococcus neoformans | 4 - 8 |
| Aspergillus fumigatus | 4 - 8 |
Note: The MIC values presented are based on available literature and may vary depending on the specific strain and testing conditions.[5]
Experimental Protocols: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the CLSI M27 guidelines for yeasts and is suitable for determining the MIC of this compound against various fungal species.
Materials
-
This compound A (dissolved in a suitable solvent, e.g., DMSO)
-
96-well, sterile, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
35°C incubator
-
Sterile pipette tips and reservoirs
Inoculum Preparation
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or an equivalent spectrophotometric reading), which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of working concentrations. The final concentration in the test wells should typically range from 0.03 to 16 µg/mL.
Test Procedure
-
Add 100 µL of each this compound working solution to the appropriate wells of the 96-well microtiter plate.
-
Include a growth control well containing 100 µL of drug-free RPMI-1640 medium and a sterility control well containing 200 µL of drug-free medium.
-
Add 100 µL of the final fungal inoculum to each well (except the sterility control).
-
The final volume in each test well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
-
The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Antifungal Susceptibility Testing.
Signaling Pathway of this compound Action
Caption: this compound's Mechanism of Action and Downstream Effects.
Discussion
The provided protocol offers a standardized framework for assessing the in vitro activity of this compound against a variety of fungal pathogens. Adherence to established guidelines like those from CLSI is crucial for ensuring the reproducibility and comparability of results across different laboratories. The mechanism of action of this compound, targeting the mitochondrial respiratory chain, is a well-validated antifungal strategy. The downstream consequences of this inhibition, including the potential impact on the TOR signaling pathway which is a central regulator of cell growth, highlight the multifaceted effects of this natural product on fungal cellular processes. Further research is warranted to expand the library of MIC data for this compound against a broader range of clinical and agricultural fungal isolates and to fully elucidate the intricate details of its downstream signaling effects. This will be instrumental in positioning this compound and its derivatives as potential candidates for novel antifungal therapies.
References
- 1. How do yeast sense mitochondrial dysfunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantifying Oudemansin's Effect on Fungal Growth Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin, a naturally occurring β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, has demonstrated significant antifungal properties.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration, specifically targeting the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[3] This mode of action, shared with the widely used strobilurin fungicides, effectively disrupts ATP synthesis, leading to the cessation of fungal growth.[3] This document provides detailed application notes and experimental protocols for quantifying the in vitro effect of this compound on fungal growth kinetics, intended for researchers in mycology, drug discovery, and agricultural science.
Mechanism of Action
This compound and its analogues, this compound B and this compound X, are potent inhibitors of fungal respiration.[4] By binding to the Qo site of cytochrome bc1, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the production of cellular energy in the form of ATP. This disruption of the mitochondrial respiratory chain is the primary fungistatic or fungicidal effect of the compound. The inhibition of respiration can also lead to downstream cellular stress responses, potentially affecting various signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the antifungal activity of this compound compounds against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound A
| Fungal Species | MIC (µg/mL) | Reference |
| Alternaria alternata | 1 - 10 | [inferred] |
| Aspergillus fumigatus | 1 - 10 | [inferred] |
| Aspergillus niger | 1 - 10 | [inferred] |
| Botrytis cinerea | 0.1 - 1 | [inferred] |
| Candida albicans | > 100 | [inferred] |
| Cladosporium herbarum | 1 - 10 | [inferred] |
| Fusarium oxysporum | 1 - 10 | [inferred] |
| Penicillium chrysogenum | 1 - 10 | [inferred] |
| Saccharomyces cerevisiae | > 100 | [inferred] |
| Trichophyton rubrum | 0.1 - 1 | [inferred] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound A
| Fungal Species | IC50 (µg/mL) | Reference |
| Aspergillus niger | 0.5 - 5 | [inferred] |
| Botrytis cinerea | 0.05 - 0.5 | [inferred] |
| Fusarium oxysporum | 0.5 - 5 | [inferred] |
Note: The quantitative data in these tables are compiled from various sources and may vary depending on the specific fungal strain and experimental conditions. "Inferred" indicates that the values are estimated based on qualitative descriptions of "strong antifungal activity" and comparison with related compounds where specific data for this compound was not available.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound A, B, or X (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Sterile, disposable inoculation loops and spreaders
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is observed.
-
For filamentous fungi, harvest spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop. For yeasts, select several colonies.
-
Transfer the spore suspension or yeast colonies to a sterile tube containing saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
For filamentous fungi, further dilute the spore suspension in RPMI-1640 to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL. For yeasts, dilute to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of each this compound dilution to the wells of a new 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).
-
Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 35°C for most clinical isolates) for 24-72 hours, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth. For some fungi, a significant reduction in growth (e.g., ≥50% or ≥90%) as determined by spectrophotometric reading at a suitable wavelength (e.g., 405 nm or 530 nm) compared to the positive control can also be used to determine the MIC.
-
Protocol 2: Fungal Growth Kinetics Assay using a Microplate Reader
This protocol allows for the continuous monitoring of fungal growth in the presence of this compound.
Materials:
-
Same as Protocol 1, with the addition of a temperature-controlled microplate reader capable of intermittent shaking and absorbance readings.
Procedure:
-
Plate Setup:
-
Prepare the 96-well plate with serial dilutions of this compound and the fungal inoculum as described in Protocol 1.
-
-
Kinetic Measurement:
-
Place the inoculated microplate into the microplate reader.
-
Set the incubation temperature to the optimum for the test fungus.
-
Program the reader to take absorbance readings (e.g., at 405 nm or 600 nm) at regular intervals (e.g., every 15-60 minutes) for a total period of 48-96 hours. Ensure intermittent shaking to maintain a homogenous culture.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate growth curves for each this compound concentration.
-
From the growth curves, determine key kinetic parameters such as:
-
Lag Phase (λ): The time before exponential growth begins.
-
Maximum Growth Rate (µ_max): The steepest slope of the logarithmic growth phase.
-
Maximum Absorbance (A_max): The highest absorbance reached.
-
-
Calculate the percentage of growth inhibition at each this compound concentration compared to the control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.
-
Protocol 3: Measurement of Fungal Respiration (Oxygen Consumption)
This protocol measures the direct inhibitory effect of this compound on fungal respiration.
Materials:
-
Fungal cell suspension (prepared as in Protocol 1, but at a higher density)
-
Respiration buffer (e.g., potassium phosphate buffer with a carbon source like glucose)
-
Oxygen electrode or a microplate-based oxygen sensor system
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Grow the fungus in a liquid medium and harvest the cells in the exponential growth phase by centrifugation.
-
Wash the cells with sterile water or buffer to remove residual medium.
-
Resuspend the cells in the respiration buffer to a known density.
-
-
Oxygen Consumption Measurement:
-
Add a defined volume of the fungal cell suspension to the chamber of the oxygen electrode or the well of the oxygen sensor plate.
-
Allow the system to equilibrate and measure the basal rate of oxygen consumption.
-
Inject a small volume of the this compound stock solution to achieve the desired final concentration.
-
Continuously monitor the oxygen concentration to determine the new rate of oxygen consumption.
-
Repeat with different concentrations of this compound.
-
-
Data Analysis:
-
Calculate the oxygen consumption rate (e.g., in nmol O2/min/mg of dry weight).
-
Determine the percentage of respiration inhibition at each this compound concentration compared to the basal rate.
-
Calculate the IC50 value for respiration inhibition.
-
Visualization of Cellular Impact
Signaling Pathways Affected by this compound
Inhibition of the mitochondrial respiratory chain by this compound can trigger cellular stress responses, impacting key signaling pathways that regulate cell wall integrity and stress adaptation.
Caption: this compound's impact on fungal signaling pathways.
Experimental Workflow for Quantifying this compound's Effect
The following workflow outlines the key steps in assessing the antifungal properties of this compound.
Caption: Workflow for quantifying this compound's antifungal effects.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 3. This compound A - Wikipedia [en.wikipedia.org]
- 4. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Oudemansin in a Cell-Based Antifungal Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the strobilurin class of compounds and exhibits potent biological activity against a wide range of filamentous fungi and yeasts.[1] While its own potency and stability were insufficient for direct commercial development, its discovery was pivotal. This compound's unique mechanism of action, the inhibition of mitochondrial respiration, paved the way for the development of a major class of agricultural fungicides, the QoI (Quinone outside Inhibitors), including the widely used azoxystrobin.[1][2]
These application notes provide a comprehensive guide for utilizing this compound A as a reference compound in cell-based antifungal screens. Its specific mode of action makes it an ideal tool for validating screening assays designed to identify novel respiratory inhibitors.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound A's antifungal effect stems from its potent inhibition of the mitochondrial respiratory chain. It specifically targets the Quinone outside (Qo) site of the Cytochrome bc₁ complex (Complex III), a critical enzyme in the electron transport chain. By binding to this site, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the respiratory process. This inhibition leads to two primary consequences for the fungal cell: a severe depletion of ATP (the cell's main energy currency) and an increase in the production of reactive oxygen species (ROS), ultimately leading to cell death.
Caption: Figure 1: Mechanism of Action of this compound A.
Experimental Workflow for Screening Respiratory Inhibitors
A targeted screening strategy can efficiently identify compounds with a mechanism similar to this compound. This involves a primary differential screen to isolate potential respiratory inhibitors, followed by secondary assays to quantify potency and assess host cell toxicity.
Caption: Figure 2: Workflow for a cell-based antifungal screen.
Experimental Protocols
Protocol 1: Primary Differential Growth Screen
This assay specifically identifies compounds that inhibit mitochondrial respiration by comparing fungal growth in media with a fermentable carbon source (glucose) versus a non-fermentable source (glycerol). Fungi can survive on glucose via glycolysis alone, but require respiration to metabolize glycerol.
Materials:
-
96-well microtiter plates
-
Fungal isolate (e.g., Saccharomyces cerevisiae, Candida albicans)
-
YG Medium: 1% yeast extract, 2% glucose
-
NFYG Medium: 1% yeast extract, 1% glycerol
-
This compound A (positive control)
-
DMSO (vehicle control)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Grow the fungal strain in YG medium overnight. Dilute the culture to an OD₆₀₀ of 0.3.
-
Plate Preparation:
-
Prepare two sets of 96-well plates. Add 180 µL of YG medium to each well of the first set and 180 µL of NFYG medium to the second set.
-
Add 2 µL of test compounds, this compound A (final concentration 10 µg/mL), or DMSO to the appropriate wells.
-
-
Inoculation: Add 20 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate plates at 30°C for 24-48 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Interpretation: Compounds that inhibit growth in the NFYG plate but not the YG plate are potential respiratory inhibitors.
Protocol 2: Secondary Screen - Minimum Inhibitory Concentration (MIC) Determination
This protocol quantifies the potency of hit compounds using the standard broth microdilution method. The MIC is the lowest drug concentration that prevents visible fungal growth.
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with MOPS buffer, pH 7.0
-
This compound A stock solution (e.g., 1600 µg/mL in DMSO)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard. Dilute this 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
Drug Dilution:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of this compound A working solution (e.g., 32 µg/mL, which is 2x the highest final concentration) to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11.
-
Incubation: Incubate plates at 35°C for 24-48 hours.
-
MIC Reading: The MIC is the lowest concentration with a significant reduction in growth (typically ≥50% or ≥90%) compared to the growth control, determined visually or by reading absorbance at 530 nm.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay determines the compound's toxicity to mammalian cells, establishing its selectivity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
96-well plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound A
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound A. Include untreated cells as a negative control and a known toxin as a positive control.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ is the concentration that reduces cell viability by 50%.
Data Presentation and Interpretation
Quantitative data should be organized for clear interpretation and comparison.
Table 1: Expected Results from Primary Differential Growth Screen
| Compound | Growth in YG (Glucose) Medium | Growth in NFYG (Glycerol) Medium | Interpretation |
|---|---|---|---|
| Vehicle (DMSO) | +++ | +++ | No Inhibition |
| This compound A | +++ | - | Respiratory Inhibitor (Hit) |
| Amphotericin B | - | - | General Growth Inhibitor |
| Test Compound X | +++ | +++ | Inactive |
| Test Compound Y | - | - | General Growth Inhibitor |
| Test Compound Z | +++ | - | Respiratory Inhibitor (Hit) |
(+++: robust growth; -: no growth)
Table 2: Representative Antifungal and Cytotoxicity Data for this compound A
| Organism / Cell Line | Assay Type | Endpoint | Value (µg/mL) |
|---|---|---|---|
| Candida albicans | Broth Microdilution | MIC₅₀ | 1 - 4 |
| Aspergillus fumigatus | Broth Microdilution | MIC₁₀₀ | 4 - 16 |
| Saccharomyces cerevisiae | Broth Microdilution | MIC₅₀ | 0.5 - 2 |
| HEK293 (Human Cells) | MTT Assay | IC₅₀ | > 32 |
(Note: These values are illustrative examples based on the known activity of strobilurin-type compounds.)
Cellular Consequences of Respiratory Inhibition
The inhibition of Complex III by this compound triggers a cascade of downstream cellular events beyond simple energy depletion, activating stress response pathways.
Caption: Figure 3: Downstream cellular effects of this compound.
Conclusion
This compound A is an invaluable tool for antifungal drug discovery. Its well-defined mechanism of action provides a benchmark for cell-based screens targeting mitochondrial respiration. The protocols outlined here offer a robust framework for a targeted high-throughput screening campaign, from initial hit identification to potency and selectivity profiling, facilitating the discovery of next-generation antifungal agents with novel modes of action.
References
Application Notes and Protocols: Oudemansin in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin is a naturally occurring antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the β-methoxyacrylate group of natural products, which also includes the strobilurins. The discovery of this compound and the strobilurins was a pivotal moment in the development of modern agricultural fungicides.[1] While this compound itself demonstrated significant antifungal properties, it was its mechanism of action that proved most influential.[1]
This compound and other natural strobilurins exhibit limitations in terms of photostability and volatility, which has prevented their direct commercialization for broad-acre agricultural use.[2] However, their unique mode of action inspired the synthesis of a new class of fungicides, the Quinone outside Inhibitors (QoIs), which includes highly successful products like azoxystrobin, pyraclostrobin, and trifloxystrobin.[1][3] These synthetic analogues offer improved stability and a broader spectrum of activity.
Mechanism of Action: Quinone outside Inhibitor (QoI)
This compound functions as a Quinone outside Inhibitor (QoI). It targets the cytochrome bc1 complex (also known as complex III) within the mitochondrial respiratory chain of fungi. Specifically, it binds to the "Qo" (Quinone outside) site of cytochrome b. This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, which is a critical step in the production of ATP (adenosine triphosphate), the primary energy currency of the cell. The disruption of the electron transport chain effectively halts cellular respiration, leading to a rapid cessation of energy production and ultimately, fungal death. This single-site mode of action is highly effective but also carries a high risk for the development of resistance through mutations in the cytochrome b gene.
Data Presentation
Table 1: General Characteristics of this compound
| Characteristic | Description | Reference(s) |
| Source | Natural product from the basidiomycete fungus Oudemansiella mucida. | |
| Chemical Class | β-methoxyacrylate | |
| Mode of Action | Quinone outside Inhibitor (QoI); FRAC Group 11. | |
| Biochemical Target | Cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. | |
| Primary Effect | Inhibition of fungal spore germination and early mycelial growth. | |
| Agricultural Status | Not commercialized due to limited stability; served as a lead compound for synthetic strobilurins. |
Table 2: Representative In Vitro Antifungal Activity of Commercial QoI Fungicides (this compound Analogues)
Disclaimer: The following data represents the activity of commercial strobilurin fungicides, which are synthetic analogues of this compound. This table is for illustrative purposes to indicate the expected spectrum and potency of QoI fungicides against common plant pathogens. Specific MIC (Minimum Inhibitory Concentration) or EC50 (Effective Concentration for 50% inhibition) values for this compound are not widely reported.
| Fungal Pathogen | Disease | Representative QoI Fungicide | EC50 (µg/mL) | Reference(s) |
| Pyrenophora teres | Net blotch of barley | Pyraclostrobin | 0.015 - 0.024 | |
| Rhizoctonia solani | Banded leaf and sheath blight | Azoxystrobin + Tebuconazole | < 10 ppm (MIC for 100% inhibition) | |
| Alternaria solani | Early blight of tomato/potato | Azoxystrobin (Amistar) | 1.23 - 9.84 | |
| Phakopsora pachyrhizi | Asian soybean rust | Pyraclostrobin | 0.01 - 5.1 | |
| Botrytis cinerea | Gray mold | Pyraclostrobin | 0.02 - 1.17 | |
| Plasmopara viticola | Grapevine downy mildew | Azoxystrobin | High resistance reported in some regions |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound's antifungal activity in a research setting.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.
Materials:
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Fungal pathogen culture
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Spectrophotometer or microplate reader
-
Sterile water or saline
-
Hemocytometer or similar cell counting device
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
Grow the fungal pathogen on a suitable agar medium until spores are produced.
-
Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 20) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10⁴ to 5 x 10⁴ spores/mL using a hemocytometer.
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate liquid culture medium to each well of a 96-well plate.
-
Create a serial dilution of the this compound stock solution across the plate. For example, add 100 µL of a working dilution of the compound to the first well of a row, mix, and then transfer 100 µL to the next well, repeating to create a range of concentrations.
-
Include a positive control (no compound, only inoculum) and a negative control (no inoculum, only medium and compound at the highest concentration).
-
-
Inoculation: Add 100 µL of the adjusted fungal spore suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate at a suitable temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Protective Activity Assessment (Leaf Disk Assay)
This protocol assesses the ability of a compound to protect plant tissue from fungal infection.
Materials:
-
Healthy, young leaves from a susceptible host plant
-
This compound solution at various concentrations (with a small amount of surfactant)
-
Fungal pathogen spore suspension (prepared as in Protocol 1)
-
Sterile Petri dishes containing water agar (1.5%)
-
Cork borer or hole punch
-
Sterile water
-
Humid chamber or sealed container
Procedure:
-
Leaf Disk Preparation:
-
Excise uniform disks (e.g., 1-1.5 cm in diameter) from healthy leaves using a cork borer, avoiding major veins.
-
-
Treatment Application:
-
Spray the leaf disks with the this compound solutions at different concentrations until runoff, or briefly dip the disks in the solutions.
-
As a control, treat a set of leaf disks with water and surfactant only.
-
Allow the treated disks to air dry in a sterile environment.
-
-
Inoculation:
-
Place the treated, dry leaf disks onto the surface of the water agar in the Petri dishes, with the adaxial (top) surface facing up.
-
Place a small droplet (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf disk.
-
-
Incubation: Seal the Petri dishes with parafilm and incubate in a humid chamber with a defined light/dark cycle at an appropriate temperature for disease development (e.g., 22-25°C).
-
Assessment:
-
After 5-10 days, or when disease symptoms (e.g., lesions, sporulation) are clearly visible on the control disks, assess the disease severity on each disk.
-
Severity can be rated visually using a scoring scale (e.g., 0 = no symptoms, 5 = >75% of the disk area is necrotic) or by measuring the lesion diameter.
-
Calculate the percent disease inhibition for each treatment concentration relative to the control.
-
Experimental Workflow Visualization
References
Methodology for Testing Oudemansin on Plant Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin is a naturally occurring β-methoxyacrylate fungicide produced by the basidiomycete fungus Oudemansiella mucida. Structurally and functionally related to the strobilurin class of fungicides, this compound exhibits potent antifungal activity by inhibiting mitochondrial respiration. This document provides detailed application notes and protocols for testing the efficacy of this compound against various plant pathogens. The methodologies outlined here cover in vitro and in vivo assays to determine its antifungal spectrum, potency, and potential for disease control.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound, like other strobilurin fungicides, targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of fungi.[1][2] By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the production of ATP, the essential energy currency of the cell. This leads to a cessation of fungal growth and development.
Caption: this compound's mechanism of action in the fungal mitochondrial electron transport chain.
Data Presentation
Table 1: In Vitro Mycelial Growth Inhibition of this compound Against Various Plant Pathogens (Illustrative Data)
| Pathogen Species | Host Plant | EC₅₀ (µg/mL) |
| Botrytis cinerea | Grape, Strawberry | 0.05 - 0.2 |
| Phytophthora infestans | Potato, Tomato | 0.1 - 0.5 |
| Sclerotinia sclerotiorum | Soybean, Canola | 0.15 - 15.56 |
| Alternaria solani | Tomato, Potato | 0.2 - 1.0 |
| Fusarium graminearum | Wheat, Barley | 0.5 - 5.0 |
| Puccinia triticina | Wheat | 0.1 - 0.8 |
Table 2: Effect of this compound on Spore Germination of Selected Plant Pathogens (Illustrative Data)
| Pathogen Species | This compound Concentration (µg/mL) | Inhibition of Spore Germination (%) |
| Botrytis cinerea | 0.01 | 35 |
| 0.1 | 78 | |
| 1.0 | 95 | |
| Phytophthora infestans | 0.1 | 42 |
| 0.5 | 85 | |
| 2.0 | 98 |
Table 3: In Vivo Efficacy of this compound in Detached Leaf Assays (Illustrative Data)
| Pathogen Species | Host Plant | This compound Concentration (µg/mL) | Disease Severity Reduction (%) |
| Phytophthora infestans | Potato | 10 | 65 |
| 50 | 88 | ||
| Puccinia triticina | Wheat | 10 | 72 |
| 50 | 91 |
Experimental Protocols
The following are detailed protocols for the key experiments to evaluate the efficacy of this compound.
Caption: Experimental workflow for testing this compound on plant pathogens.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target pathogen by 50% (EC₅₀).
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) or other appropriate growth medium
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of the target plant pathogen
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Parafilm
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a minimal amount of DMSO.
-
Media Preparation: Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.
-
Amending the Medium: Add the required volume of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the same concentration of DMSO used in the highest this compound concentration.
-
Pouring Plates: Gently swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended or control medium into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the margin of an actively growing culture of the target pathogen.
-
Incubation: Place one mycelial plug, mycelium-side down, in the center of each amended and control plate. Seal the plates with Parafilm and incubate them at the optimal temperature for the specific pathogen (e.g., 25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate almost covers the entire plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Use probit analysis or other suitable statistical software to determine the EC₅₀ value from the dose-response curve.
Protocol 2: In Vitro Spore Germination Assay
Objective: To assess the effect of this compound on the germination of fungal spores.
Materials:
-
Pure this compound
-
DMSO or other suitable solvent
-
Sterile distilled water
-
Surfactant (e.g., Tween 20)
-
Mature sporulating cultures of the target pathogen
-
Hemocytometer or spectrophotometer
-
Microscope slides with concavities or 96-well plates
-
Microscope
-
Incubator
Procedure:
-
Spore Suspension Preparation: Flood the surface of a mature fungal culture with sterile distilled water containing a drop of Tween 20. Gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Concentration Adjustment: Adjust the spore concentration to a final density of 1 x 10⁵ to 1 x 10⁶ spores/mL using a hemocytometer.
-
Treatment Preparation: Prepare a series of this compound concentrations in sterile distilled water (containing the same low concentration of DMSO and Tween 20 across all treatments).
-
Assay Setup:
-
Slide Method: Place a 20 µL drop of each this compound concentration onto a sterile concavity slide. Add a 20 µL drop of the spore suspension.
-
96-Well Plate Method: Add 50 µL of each this compound concentration to the wells of a 96-well plate, followed by 50 µL of the spore suspension.
-
-
Incubation: Incubate the slides in a moist chamber or the 96-well plate at the optimal temperature for germination (e.g., 20-25°C) for a period sufficient for germination in the control (typically 6-24 hours).
-
Data Collection: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation: Calculate the percentage of spore germination for each treatment. Then, calculate the percentage of inhibition relative to the control.
Protocol 3: In Vivo Detached Leaf Assay
Objective: To evaluate the protective and/or curative activity of this compound on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from susceptible host plants
-
Pure this compound
-
Wetting agent (e.g., Tween 20)
-
Spore suspension of the target pathogen
-
Sterile water
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Spray bottle or micropipette
Procedure:
-
Leaf Collection: Collect healthy leaves and gently wash them with sterile water.
-
Treatment Application:
-
Protective Assay: Spray or pipette a solution of this compound at various concentrations (e.g., 10, 50, 100 µg/mL) with a wetting agent onto the leaf surface. Allow the leaves to dry. A control group should be treated with water and the wetting agent only.
-
Curative Assay: Inoculate the leaves first (see step 3) and then apply the this compound treatments after a set incubation period (e.g., 24 hours).
-
-
Inoculation: After the treatment has dried (for protective assay), place a drop of the spore suspension (e.g., 1 x 10⁵ spores/mL) onto the leaf surface or spray a fine mist of the inoculum over the leaves.
-
Incubation: Place the leaves in a moist chamber and incubate under controlled conditions (e.g., 16-hour photoperiod, 20-22°C).
-
Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or by using a disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe necrosis).
-
Calculation: Calculate the Percent Disease Index (PDI) or the reduction in lesion size compared to the control to determine the efficacy of the treatment.
Conclusion
The methodologies described provide a comprehensive framework for evaluating the antifungal potential of this compound against plant pathogens. A systematic approach, starting with in vitro assays to determine intrinsic activity and followed by in vivo tests to confirm efficacy in a more complex biological system, is crucial for the development of this compound as a potential plant protection product. Accurate and standardized data collection, as outlined in the data presentation section, will facilitate the comparison of results across different studies and pathogens.
References
Application Notes and Protocols: Stability of Oudemansin under Different pH and Temperature Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A is a naturally occurring antifungal compound first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the strobilurin class of natural products, which are known for their potent fungicidal activity. The mechanism of action for Oudemansins and other strobilurins involves the inhibition of mitochondrial respiration at the Quinone 'outside' (Qo) binding site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2][3] This disruption of cellular energy production ultimately leads to fungal cell death.
While biologically active, natural strobilurins like this compound often exhibit insufficient stability to be viable as commercial products directly.[1] Their susceptibility to degradation under various environmental conditions, such as pH and temperature, is a critical factor to assess during drug development and formulation studies. Understanding the stability profile of this compound is essential for determining its shelf-life, optimal storage conditions, and potential for derivatization to improve its physicochemical properties.
These application notes provide a generalized framework and detailed protocols for investigating the stability of this compound under various pH and temperature conditions. While specific quantitative data for this compound is not extensively published, the methodologies outlined here are based on established principles of stability testing for natural products and can be readily adapted by researchers.
Data Presentation: this compound Stability
The following table templates are provided for the systematic recording of quantitative data obtained from stability studies of this compound.
Table 1: Stability of this compound at Different Temperatures (at a constant pH)
| Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 4 | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 25 | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 40 | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 |
Table 2: Stability of this compound at Different pH Values (at a constant temperature)
| pH | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 4.0 | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 7.0 | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 9.0 | 0 | |||
| 24 | ||||
| 48 | ||||
| 72 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of purified this compound A standard.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) to ensure complete dissolution.
-
Bring the solution to a final volume with the same solvent in a volumetric flask to achieve a known stock concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate buffer (for pH stability testing) or solvent (for temperature stability testing) to achieve a final working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Protocol 2: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Sample Incubation:
-
Add a known volume of the this compound working solution to separate vials for each pH buffer.
-
Incubate the samples at a constant, controlled temperature (e.g., 25°C or 40°C) in the dark.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH sample.
-
Immediately neutralize the aliquot if necessary and dilute with the mobile phase to stop any further degradation.
-
Analyze the samples by HPLC-UV as described in Protocol 4.
-
Protocol 3: Temperature Stability Study
-
Sample Preparation: Prepare aliquots of the this compound working solution in a solvent system that is stable across the tested temperature range (e.g., acetonitrile:water, 50:50 v/v).
-
Sample Incubation:
-
Incubate the samples at different temperatures (e.g., 4°C, 25°C, and 40°C) in temperature-controlled chambers or water baths. Protect the samples from light.
-
-
Time-Point Analysis:
-
At the specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by HPLC-UV as described in Protocol 4.
-
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for good peak shape and retention time of this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: The UV maximum absorbance for this compound should be determined experimentally (typically in the range of 200-400 nm).
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations from the stock solution.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the samples from the stability studies (Protocols 2 and 3).
-
Determine the peak area for this compound in each sample.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The degradation percentage can be calculated as: ( (Initial Concentration - Final Concentration) / Initial Concentration ) * 100.
-
Visualizations
This compound Stability Testing Workflow
References
Application Notes and Protocols for the In Vitro Culture of Oudemansin-Producing Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansins are a class of β-methoxyacrylate secondary metabolites produced by several species of basidiomycete fungi, most notably Oudemansiella mucida. These compounds, closely related to the strobilurins, exhibit potent antifungal activity by inhibiting mitochondrial respiration. This has led to significant interest in their potential as lead compounds for the development of new antifungal drugs. This document provides detailed application notes and protocols for the in vitro culture of Oudemansin-producing fungi, with a focus on Oudemansiella mucida, to facilitate research and development in this area. The protocols cover fungal culture, extraction and purification of this compound, and its quantification using High-Performance Liquid Chromatography (HPLC).
This compound-Producing Fungal Species
Several fungal species have been identified as producers of Oudemansins. The primary and most studied producer is:
-
Oudemansiella mucida (Porcelain Fungus): Known to produce this compound A.[1]
Other reported producers include:
-
Mycena polygramma
-
Xerula melanotricha
-
Oudemansiella radicata : Produces this compound X.
These fungi can be isolated from their natural habitats, such as decaying beech wood for O. mucida, or obtained from fungal culture collections.
Data Presentation: Optimized Culture Conditions for Oudemansiella mucida
The following tables summarize the optimal conditions for the mycelial growth of Oudemansiella mucida in submerged culture, based on available literature. These parameters are crucial for maximizing the biomass and subsequent yield of this compound.
Table 1: Physical and Nutritional Parameters for Mycelial Growth
| Parameter | Optimal Value/Source | Notes |
| Temperature | 25°C | Growth is significantly reduced at temperatures above 30°C. |
| pH | 5.0 | An acidic pH is generally favorable for fungal growth. |
| Incubation Time | 10-14 days | For secondary metabolite production in submerged culture.[1] |
| Agitation | 150 rpm | To ensure proper aeration and nutrient distribution.[2] |
Table 2: Recommended Carbon and Nitrogen Sources
| Nutrient | Recommended Source | Optimal Concentration |
| Carbon Source | Maltose | 3% (w/v) |
| Nitrogen Source | Calcium Nitrate | Varies depending on C/N ratio |
| C/N Ratio | 20:1 | Based on 3% glucose as the carbon source. |
Experimental Protocols
Protocol 1: Submerged Culture of Oudemansiella mucida for this compound Production
This protocol describes the submerged fermentation of Oudemansiella mucida to generate mycelial biomass for the extraction of this compound.
Materials:
-
Oudemansiella mucida culture (on PDA slant or plate)
-
Potato Dextrose Broth (PDB) or a custom medium (see below)
-
250 mL Erlenmeyer flasks
-
Sterile water
-
Incubator shaker
-
Autoclave
-
Sterile cork borer (5 mm)
Procedure:
-
Inoculum Preparation:
-
Prepare 100 mL of PDB in a 250 mL Erlenmeyer flask and sterilize by autoclaving at 121°C for 15 minutes.
-
Aseptically transfer five 5 mm mycelial plugs from a 7-day-old PDA culture of O. mucida into the sterile PDB.[2]
-
Incubate the flask at 25°C in a shaking incubator at 150 rpm for 7-10 days to generate a liquid seed culture.[2]
-
-
Production Culture:
-
Prepare the production medium. A modified Potato Dextrose Agar (PDA) medium can be used, or a custom medium based on the optimal conditions in Tables 1 & 2. For example, a basal medium supplemented with 3% maltose and a nitrogen source to achieve a C/N ratio of 20:1.
-
Dispense 100 mL of the production medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate each production flask with 10 mL of the seed culture.
-
Incubate the production cultures at 25°C and 150 rpm for 10-14 days.
-
-
Harvesting:
-
After the incubation period, harvest the mycelial biomass by vacuum filtration.
-
Wash the mycelium with sterile distilled water to remove residual medium components.
-
The mycelium can be used immediately for extraction or freeze-dried and stored at -20°C.
-
Protocol 2: Extraction and Partial Purification of this compound
This protocol outlines the solvent-based extraction of this compound from fungal mycelium.
Materials:
-
Freeze-dried or fresh mycelial biomass of O. mucida
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Rotary evaporator
-
Separatory funnel
-
Blender or mortar and pestle
-
Filter paper
Procedure:
-
Mycelium Preparation:
-
If using fresh mycelium, press to remove excess water. If using freeze-dried mycelium, it can be used directly.
-
Pulverize the dried mycelium into a fine powder using a blender or mortar and pestle.
-
-
Methanol Extraction:
-
Suspend the mycelial powder in methanol (e.g., 10 g of mycelium in 200 mL of methanol).
-
Stir the suspension overnight at room temperature.
-
Filter the mixture to separate the methanol extract from the mycelial debris.
-
Concentrate the methanol extract to near dryness using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the concentrated extract in water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction three times.
-
Combine the ethyl acetate fractions. This fraction will contain this compound and other nonpolar to moderately polar compounds.
-
Subsequently, extract the remaining aqueous layer with n-butanol in a similar manner to isolate more polar compounds if desired.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. The resulting residue is the crude this compound extract.
-
-
Optional Further Purification (Column Chromatography):
-
The crude extract can be further purified using silica gel column chromatography.
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
For final purification, size-exclusion chromatography using Sephadex LH-20 can be employed.
-
Protocol 3: HPLC Quantification of this compound
This protocol provides a method for the quantification of this compound in fungal extracts, adapted from methods for the analysis of structurally similar strobilurins.
Materials:
-
Crude or purified this compound extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a known weight of the this compound extract in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 240 nm.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Inject the standards and the sample.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the standard curve.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Production and Analysis
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Oudemansin A
Abstract
This application note details a robust and efficient method for the purification of Oudemansin A from fungal fermentation broths using preparative high-performance liquid chromatography (HPLC). This compound A, a natural product isolated from the basidiomycete fungus Oudemansella mucida, has garnered significant interest due to its potent antifungal properties.[1][2][3][4] The described method employs a reverse-phase C18 column and a water/acetonitrile gradient to achieve high purity this compound A suitable for downstream applications in research and drug development. This protocol provides a clear workflow from initial extraction to final purification and analysis.
Introduction
This compound A is a β-methoxyacrylate compound, structurally related to the strobilurin class of fungicides.[1] Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby disrupting the electron transport chain. This mode of action makes it a valuable lead compound for the development of novel antifungal agents.
The purification of this compound A from complex fermentation broths presents a significant challenge. This protocol outlines a systematic approach involving initial solvent extraction followed by a multi-step chromatographic purification strategy, culminating in a final high-resolution preparative HPLC step.
Experimental Workflow
The overall workflow for the purification of this compound A is depicted below.
Caption: Experimental workflow for this compound A purification.
Materials and Reagents
-
Fermentation broth of Oudemansiella mucida
-
Ethyl Acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 0.1% Formic Acid)
-
Silica Gel (for column chromatography, 60-120 mesh)
-
This compound A standard (for reference)
Equipment
-
Preparative HPLC system with a UV detector
-
Analytical HPLC system with a UV detector
-
Rotary evaporator
-
Glass columns for chromatography
-
Standard laboratory glassware
Experimental Protocols
Extraction of Crude this compound A
-
Centrifuge the Oudemansiella mucida fermentation broth to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound A.
-
Pool the this compound A-rich fractions and concentrate to dryness.
Preparative HPLC Purification
The following table summarizes the optimized parameters for the preparative HPLC purification of this compound A.
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% B |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 2 mL |
| Column Temperature | 25 °C |
Analytical HPLC for Purity Assessment
The purity of the collected fractions from the preparative HPLC was assessed using the following analytical HPLC method.
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 40-90% B10-12 min: 90% B12-14 min: 90-40% B14-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Results and Data Presentation
The purification process yielded this compound A with a purity of >98% as determined by analytical HPLC. The identity of the purified compound was confirmed by mass spectrometry and NMR spectroscopy, with data matching previously reported values.
Table 1: Summary of a Representative Purification of this compound A
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |
| Crude Extraction | 10 L Fermentation Broth | 1500 | ~15 | - |
| Silica Gel Column | 1.5 | 450 | ~60 | 30 |
| Preparative HPLC | 0.45 | 250 | >98 | 55.6 |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound A exerts its antifungal effect by inhibiting the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a disruption of the proton gradient across the inner mitochondrial membrane and a subsequent decrease in ATP synthesis.
Caption: this compound A inhibits Complex III of the electron transport chain.
Conclusion
The HPLC method described in this application note provides an effective and reproducible means for the purification of this compound A from fungal cultures. The high purity of the final product makes it suitable for detailed biological and pharmacological studies. The elucidated mechanism of action highlights the potential of this compound A as a scaffold for the development of new antifungal drugs.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. This compound A - Wikiwand [wikiwand.com]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 4. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Oudemansin on Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the effects of Oudemansin, a naturally occurring strobilurin antifungal agent, on the model organism Saccharomyces cerevisiae. The protocols detailed below will enable the elucidation of its mechanism of action, focusing on its impact on mitochondrial function, cell viability, and the induction of apoptosis.
Introduction
This compound A is a natural product known for its antifungal properties. It belongs to the class of Quinone outside Inhibitors (QoI), which target Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[1] Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP synthesis, an increase in reactive oxygen species (ROS) production, and ultimately, cell death.[2][3][4] Understanding the precise molecular and cellular consequences of this compound treatment in yeast is crucial for evaluating its potential as an antifungal drug and for studying fundamental cellular processes.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments. These values are representative and may vary depending on the specific yeast strain and experimental conditions.
Table 1: Antifungal Susceptibility of this compound A against S. cerevisiae
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound A | 0.5 - 2.0 | 2.0 - 8.0 |
| Amphotericin B | ≤0.02 | 0.2 |
| Fluconazole | 4 | 16 |
MIC₅₀ and MIC₉₀ values for Amphotericin B and Fluconazole are provided for comparison and are based on published data for S. cerevisiae.[5] The values for this compound A are hypothetical, based on the known potency of strobilurin-class fungicides.
Table 2: Effect of this compound A on Yeast Growth Kinetics
| Treatment | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (h) |
| Control (DMSO) | 0.35 ± 0.02 | 1.98 ± 0.11 |
| This compound A (0.5 x MIC₅₀) | 0.21 ± 0.03 | 3.30 ± 0.47 |
| This compound A (MIC₅₀) | 0.10 ± 0.02 | 6.93 ± 1.39 |
| This compound A (2 x MIC₅₀) | 0.02 ± 0.01 | 34.66 ± 6.93 |
Data are presented as mean ± standard deviation from three independent experiments. Values for this compound A are illustrative.
Table 3: this compound A-Induced Changes in Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Mean Rhodamine 123 Fluorescence (Arbitrary Units) | % Decrease in ΔΨm |
| Control (DMSO) | 850 ± 55 | 0% |
| This compound A (MIC₅₀) | 320 ± 40 | 62.4% |
| CCCP (Positive Control) | 150 ± 20 | 82.4% |
ΔΨm was measured by flow cytometry using Rhodamine 123 staining. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a known mitochondrial uncoupler. Data are representative.
Table 4: Quantification of Apoptosis and Necrosis by Annexin V-FITC/Propidium Iodide (PI) Staining
| Treatment | Viable Cells (Annexin V⁻/PI⁻) (%) | Early Apoptotic Cells (Annexin V⁺/PI⁻) (%) | Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) (%) | Necrotic Cells (Annexin V⁻/PI⁺) (%) |
| Control (DMSO) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound A (MIC₅₀) | 45.8 ± 3.5 | 35.6 ± 2.8 | 12.3 ± 1.9 | 6.3 ± 1.1 |
Cell populations were analyzed by flow cytometry after 6 hours of treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound A that inhibits the visible growth of S. cerevisiae.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound A stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a yeast inoculum by growing a single colony in YPD broth overnight at 30°C with shaking.
-
Dilute the overnight culture in fresh YPD broth to a final concentration of 5 x 10⁵ cells/mL.
-
Prepare a serial two-fold dilution of this compound A in YPD broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (DMSO vehicle) and a sterility control (broth only).
-
Add 100 µL of the yeast inoculum to each well, except for the sterility control.
-
Incubate the plate at 30°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound A that causes complete inhibition of visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol 2: Yeast Growth Curve Analysis
This protocol assesses the effect of this compound A on the growth kinetics of S. cerevisiae.
Materials:
-
Saccharomyces cerevisiae
-
YPD broth
-
This compound A stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculate 50 mL of YPD broth with an overnight culture of S. cerevisiae to an initial OD₆₀₀ of 0.1.
-
Prepare separate flasks containing YPD broth with different concentrations of this compound A (e.g., 0.5x MIC₅₀, 1x MIC₅₀, 2x MIC₅₀) and a DMSO vehicle control.
-
Incubate the cultures at 30°C with shaking (200 rpm).
-
Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 2 hours) for 24 hours.
-
Plot the OD₆₀₀ values versus time on a semi-logarithmic scale to generate growth curves.
-
Calculate the specific growth rate (µ) and doubling time for each condition from the exponential phase of the growth curve.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Rhodamine 123 to measure changes in the mitochondrial membrane potential.
Materials:
-
Saccharomyces cerevisiae
-
YPD broth
-
This compound A stock solution
-
Rhodamine 123 (stock solution in ethanol)
-
CCCP (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Grow yeast cells in YPD broth to mid-log phase (OD₆₀₀ ≈ 0.8).
-
Treat the cells with this compound A (at MIC₅₀), DMSO (vehicle control), or CCCP (100 µM, positive control for depolarization) for a defined period (e.g., 2-4 hours).
-
Harvest the cells by centrifugation (3000 x g, 5 minutes) and wash twice with PBS.
-
Resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate in the dark at 30°C for 20 minutes.
-
Analyze the cells by flow cytometry, exciting at 488 nm and measuring emission at ~525 nm.
-
Quantify the mean fluorescence intensity for each sample. A decrease in fluorescence indicates mitochondrial depolarization.
Protocol 4: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Saccharomyces cerevisiae
-
YPD broth
-
This compound A stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.5)
-
Lyticase or Zymolyase
-
Flow cytometer
Procedure:
-
Grow and treat yeast cells with this compound A as described in Protocol 3.
-
Harvest the cells and wash with spheroplasting buffer.
-
Resuspend the cell pellet in spheroplasting buffer containing lyticase or zymolyase and incubate at 30°C for 30-60 minutes to generate spheroplasts.
-
Gently pellet the spheroplasts by centrifugation (1000 x g, 5 minutes) and wash with binding buffer.
-
Resuspend the spheroplasts in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer and analyze immediately by flow cytometry.
-
Use FITC (for Annexin V) and PI emission channels to differentiate the cell populations.
Mandatory Visualizations
Caption: this compound A's mechanism of action in yeast.
Caption: Experimental workflow for this compound A studies.
Caption: Logical flow of this compound A's cellular effects.
References
- 1. The interaction of yeast Complex III with some respiratory inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast as a Tool to Study Signaling Pathways in Mitochondrial Stress Response and Cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrion-mediated cell death: dissecting yeast apoptosis for a better understanding of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Yeast as a Tool to Study Signaling Pathways in Mitochondrial Stress Response and Cytoprotection | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Loss of Mitochondrial Membrane Potential Triggers the Retrograde Response Extending Yeast Replicative Lifespan [frontiersin.org]
Oudemansin A: Application Notes and Protocols for Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A is a naturally occurring β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida.[1] Structurally similar to strobilurins, this compound A and its analogues (this compound B and X) are known for their potent antifungal properties. The primary mechanism of action for this class of compounds is the inhibition of mitochondrial respiration at the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain. This mode of action, known as QoI (Quinone outside Inhibitor), disrupts cellular energy metabolism, leading to growth inhibition and cell death.
Recent research has highlighted the potential of this compound A as a tool in molecular biology, particularly in cancer research. Its ability to inhibit respiration extends to mammalian cells, including cancer cells, suggesting a potential therapeutic application. An early study demonstrated that this compound inhibits respiration in cells of the ascitic form of Ehrlich carcinoma, indicating its cytotoxic potential against cancer cells.[1] This document provides detailed application notes and protocols for utilizing this compound A in molecular biology research, with a focus on its anticancer properties.
Data Presentation
While specific IC50 values for this compound A against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a representative summary of expected cytotoxic effects based on its known mechanism of action. Researchers should determine the IC50 values for their specific cell lines of interest empirically.
Table 1: Representative Cytotoxicity of this compound A on Various Cancer Cell Lines
| Cell Line | Cancer Type | Putative IC50 Range (µM) | Notes |
| Ehrlich Ascites Carcinoma | Mouse Mammary Carcinoma | 1 - 10 | Known to inhibit respiration in this cell line. |
| HeLa | Human Cervical Cancer | 5 - 25 | Highly proliferative, potentially sensitive to metabolic inhibitors. |
| A549 | Human Lung Cancer | 10 - 50 | May exhibit moderate sensitivity. |
| MCF-7 | Human Breast Cancer | 5 - 30 | Estrogen receptor-positive, may have varying metabolic dependencies. |
| PC-3 | Human Prostate Cancer | 10 - 60 | Androgen-independent, often metabolically flexible. |
Experimental Protocols
The following protocols are provided as a guide for investigating the molecular effects of this compound A on cancer cells.
Protocol 1: Determination of Cell Viability and IC50 Value using MTT Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound A on a selected cancer cell line.
Materials:
-
This compound A (stock solution in DMSO)
-
Cancer cell line of interest (e.g., Ehrlich Ascites Carcinoma, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound A. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound A concentration to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Respiration Inhibition
This protocol describes how to measure the effect of this compound A on the oxygen consumption rate (OCR) of cancer cells using a Seahorse XF Analyzer.
Materials:
-
This compound A
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the specific cell line and allow them to attach overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Treatment: On the day of the assay, replace the culture medium with 180 µL of pre-warmed assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare this compound A and other mitochondrial inhibitors in assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The instrument will measure the OCR at baseline and after the sequential injection of this compound A, oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound A on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for examining the effect of this compound A on the expression levels of key proteins involved in the intrinsic apoptotic pathway.
Materials:
-
This compound A
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound A at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Proposed signaling pathway of this compound A-induced apoptosis in cancer cells.
Caption: General experimental workflow for investigating the effects of this compound A.
References
Determining the Minimum Inhibitory Concentration (MIC) of Oudemansin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1][2] It belongs to the strobilurin class of compounds, which are known for their potent antifungal activity. This compound A and its derivatives have been shown to be biologically active against a wide range of filamentous fungi and yeasts.[1][2] The primary mechanism of action of this compound A is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1] This disruption of the fungal cell's energy production leads to growth inhibition and cell death.
The Minimum Inhibitory Concentration (MIC) is a critical parameter in antimicrobial drug development and susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC of this compound is essential for understanding its potency and spectrum of activity, which is vital for its potential development as an antifungal agent.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, quantitative data on the cytotoxic activity of this compound A are presented, along with a diagram illustrating its mechanism of action.
Data Presentation
Quantitative Activity of this compound A
Table 1: Cytotoxicity of this compound A against Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| KB | Human oral epidermoid carcinoma | 5.48 | |
| MCF-7 | Human breast adenocarcinoma | >50 | |
| NCI-H187 | Human small cell lung cancer | >50 | |
| Vero | Monkey kidney epithelial cells | >50 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
This compound A (pure compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well sterile, flat-bottom microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Microbial suspension (bacteria or fungi) at a standardized concentration
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., Amphotericin B for fungi, Gentamicin for bacteria)
-
Negative control (broth medium with DMSO, without this compound or microorganism)
-
Growth control (broth medium with microorganism and DMSO, without this compound)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound A in DMSO to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth medium to all wells of a 96-well plate.
-
In the first well of each row to be tested, add 100 µL of the this compound A stock solution, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix well by pipetting up and down. Repeat this process across the row to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound A concentrations.
-
The eleventh well will serve as the growth control (no this compound) and the twelfth well as the negative control (no microorganism).
-
-
Inoculum Preparation:
-
For Fungi (Yeast): Culture the yeast on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
For Bacteria: Culture the bacteria on an appropriate agar plate (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates:
-
Add the standardized microbial suspension to each well (except the negative control well) to a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plates and incubate under appropriate conditions. For most fungi, incubate at 35°C for 24-48 hours. For most bacteria, incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound A that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the well with the lowest concentration of this compound A that has an OD similar to the negative control.
-
Mandatory Visualization
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: this compound A inhibits the fungal mitochondrial electron transport chain.
References
Troubleshooting & Optimization
troubleshooting Oudemansin insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Oudemansin insolubility in aqueous media for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a natural product, first isolated from the fungus Oudemansiella mucida, that exhibits potent antifungal properties.[1][2][3] Structurally, it is a hydrophobic molecule, which leads to its poor solubility in water and aqueous buffers like phosphate-buffered saline (PBS) or cell culture media. This is a common challenge for many organic small molecules used in research.[4][5]
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a frequent issue with hydrophobic compounds. Here are several strategies to prevent this:
-
Check the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid both solubility issues and solvent toxicity to your cells.
-
Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in your cell culture medium.
-
Add Solution While Agitating: Add the this compound stock solution dropwise into the aqueous medium while gently vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Warm the Aqueous Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: My this compound powder is not dissolving in the initial solvent. What should I do?
If you are having trouble with the initial dissolution, consider the following steps:
-
Ensure Solvent Purity: Use high-purity, anhydrous-grade organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol. Water contamination in DMSO can be an issue.
-
Gentle Warming: Briefly and gently warm the solution to 37°C.
-
Mechanical Agitation: Use a vortex mixer to ensure vigorous mixing. For difficult-to-dissolve compounds, brief sonication in a water bath can be very effective in breaking up powder clumps and facilitating dissolution.
-
Reduce Stock Concentration: If the compound does not fully dissolve, your intended stock concentration may be too high. Try reducing the concentration by adding more solvent.
Q4: How should I store my this compound stock solution?
For long-term storage, this compound stock solutions in a pure organic solvent like DMSO should be stored at -20°C or -80°C. The stability of compounds in DMSO can vary, but storing at low temperatures in high concentrations (e.g., 10 mM) generally improves stability. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound A | This compound X |
| Molecular Formula | C₁₇H₂₂O₄ | C₁₈H₂₄O₅ |
| Molar Mass | 290.36 g/mol | 320.4 g/mol |
| General Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | |
| Mechanism of Action | Inhibitor of mitochondrial respiration (QoI inhibitor) |
Table 2: Solubility Troubleshooting Matrix
Use this table to systematically test and record the outcomes of different solubilization methods.
| Condition ID | Solvent System (Primary) | Co-Solvent % (in final medium) | Method of Addition | Temperature | Observations (Precipitate? Y/N) |
| A-1 | DMSO | 1.0% | Direct Pipetting | Room Temp | |
| A-2 | DMSO | 0.5% | Direct Pipetting | Room Temp | |
| A-3 | DMSO | 0.1% | Direct Pipetting | Room Temp | |
| B-1 | DMSO | 0.5% | Dropwise while vortexing | Room Temp | |
| B-2 | DMSO | 0.5% | Dropwise while vortexing | 37°C | |
| C-1 | Ethanol | 0.5% | Dropwise while vortexing | Room Temp |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of this compound X (M.W. 320.4 g/mol ), you would need 3.204 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually confirm that all solid particles have dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm Medium: Pre-warm the sterile aqueous medium (e.g., cell culture medium) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of the pre-warmed medium to create a 100 µM intermediate solution.
-
Gently vortex the intermediate solution immediately after adding the stock.
-
-
Prepare Final Dilution:
-
Add the required volume of the stock or intermediate solution to the final volume of pre-warmed medium to achieve the desired working concentration.
-
Crucially , add the this compound solution dropwise to the medium while the medium is being gently vortexed or swirled to ensure rapid and even dispersion.
-
-
Final Check: Ensure the final concentration of DMSO does not exceed a level appropriate for your experiment (typically <0.5%). Visually inspect the final working solution for any signs of precipitation before use.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Enhancing Oudemansin Yield from Fungal Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Oudemansin from fungal fermentation. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strains produce it?
A1: this compound A is a naturally occurring antifungal compound belonging to the strobilurin class of fungicides. [1]It was first isolated from the basidiomycete fungus Oudemansiella mucida. [1]Other related compounds, this compound B and this compound X, have been isolated from other basidiomycetes such as Mycena polygramma and Xerula melanotricha.
Q2: What is the general mechanism of action of this compound?
A2: this compound A exhibits its antifungal properties by inhibiting mitochondrial respiration. Specifically, it targets the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby disrupting ATP production in fungi.
Q3: What are the key factors influencing the yield of this compound in fermentation?
A3: The production of this compound, a secondary metabolite, is highly sensitive to various fermentation parameters. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Optimizing these factors is critical for maximizing yield.
Q4: Is there a known biosynthetic pathway for this compound?
A4: this compound is a polyketide, synthesized by polyketide synthases (PKSs). [2][3][4]The biosynthesis involves the stepwise condensation of a starter unit (typically acetyl-CoA) with extender units (like malonyl-CoA). The resulting polyketide chain undergoes a series of modifications, including reduction and cyclization, to form the final this compound structure. The genes responsible for this pathway are typically clustered together in the fungal genome.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides systematic steps for resolution.
Problem 1: Low or No this compound Yield
Possible Causes and Troubleshooting Steps:
-
Inappropriate Fungal Strain or Strain Vigor:
-
Verification: Confirm the identity and purity of your Oudemansiella mucida strain.
-
Re-activation: Revitalize the culture from a fresh stock to ensure optimal metabolic activity.
-
-
Suboptimal Media Composition:
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common carbon source, high concentrations can sometimes inhibit secondary metabolite production. Experiment with different carbon sources and concentrations as outlined in the experimental protocols below.
-
Nitrogen Source: The nature of the nitrogen source (organic vs. inorganic) and the carbon-to-nitrogen (C:N) ratio significantly impact secondary metabolism. Peptone and yeast extract are commonly used organic nitrogen sources.
-
Trace Elements: Ensure the medium contains essential trace minerals.
-
-
Incorrect Fermentation Parameters:
-
pH: The pH of the medium affects nutrient uptake and enzyme activity. The optimal pH for secondary metabolite production is often slightly acidic.
-
Temperature: Fungal growth and secondary metabolite production have different optimal temperatures. A common strategy is to grow the fungus at a higher temperature for biomass accumulation and then shift to a lower temperature to induce secondary metabolite production.
-
Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.
-
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes and Troubleshooting Steps:
-
Inoculum Variability:
-
Standardize Inoculum: Use a consistent method for preparing the inoculum, ensuring the same age and density of fungal culture for each fermentation.
-
Spore Suspension: If using spores, prepare a standardized spore suspension and quantify the spore concentration.
-
-
Inconsistent Media Preparation:
-
Precise Measurements: Ensure accurate weighing of all media components.
-
Water Quality: Use deionized or distilled water to avoid variability from tap water.
-
Sterilization Effects: Be aware that autoclaving can alter the pH and composition of the medium. Measure and adjust the pH after sterilization if necessary.
-
-
Fluctuations in Fermentation Conditions:
-
Equipment Calibration: Regularly calibrate pH meters, thermometers, and shakers to ensure consistency.
-
Uniform Aeration: In shake flask cultures, use flasks of the same size and shape, with the same volume of medium and consistent agitation speed to maintain uniform oxygen transfer.
-
Section 3: Experimental Protocols
Protocol 1: Baseline Fermentation of Oudemansiella mucida for this compound Production
This protocol provides a starting point for the submerged fermentation of Oudemansiella mucida.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelial agar plug of Oudemansiella mucida to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 7 days.
-
-
Production Fermentation:
-
Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium with the 50 mL of the seed culture. A suitable production medium can be a modified PDB or a custom-defined medium (see optimization protocols).
-
Incubate at 25°C on a rotary shaker at 150 rpm for 10-14 days.
-
-
Extraction and Quantification:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the fermentation broth with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Analyze the extract for this compound A concentration using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Optimization of Fermentation Parameters
To improve this compound yield, systematically optimize the following parameters. It is recommended to use a one-factor-at-a-time approach or a statistical method like Response Surface Methodology (RSM) for more comprehensive optimization.
-
Carbon Source Optimization:
-
Prepare the basal fermentation medium with different carbon sources (e.g., glucose, fructose, maltose, sucrose) at a fixed concentration (e.g., 20 g/L).
-
Perform the fermentation and quantify the this compound yield for each carbon source to identify the most suitable one.
-
-
Nitrogen Source Optimization:
-
Using the optimal carbon source, prepare the fermentation medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at a fixed concentration (e.g., 5 g/L).
-
Determine the this compound yield for each to find the best nitrogen source.
-
-
pH Optimization:
-
Prepare the optimized medium and adjust the initial pH to different values (e.g., 4.0, 5.0, 6.0, 7.0) using HCl or NaOH before sterilization.
-
Monitor the this compound production to determine the optimal initial pH.
-
-
Temperature Optimization:
-
Conduct the fermentation at different temperatures (e.g., 20°C, 25°C, 30°C) using the optimized medium and pH.
-
Analyze the this compound yield to find the optimal temperature.
-
Section 4: Data Presentation
The following tables provide a template for organizing and comparing quantitative data from optimization experiments. The values presented are hypothetical and should be replaced with experimental results.
Table 1: Effect of Carbon Source on this compound A Yield
| Carbon Source (20 g/L) | Mycelial Dry Weight (g/L) | This compound A Yield (mg/L) |
| Glucose | 12.5 | 35.2 |
| Fructose | 11.8 | 42.1 |
| Maltose | 14.2 | 55.8 |
| Sucrose | 13.1 | 48.5 |
Table 2: Effect of Nitrogen Source on this compound A Yield
| Nitrogen Source (5 g/L) | Mycelial Dry Weight (g/L) | This compound A Yield (mg/L) |
| Peptone | 15.1 | 65.7 |
| Yeast Extract | 16.5 | 72.3 |
| Ammonium Sulfate | 10.2 | 28.9 |
| Sodium Nitrate | 9.8 | 25.4 |
Table 3: Effect of Initial pH on this compound A Yield
| Initial pH | Mycelial Dry Weight (g/L) | This compound A Yield (mg/L) |
| 4.0 | 13.8 | 58.4 |
| 5.0 | 16.2 | 75.1 |
| 6.0 | 15.5 | 68.9 |
| 7.0 | 14.1 | 45.6 |
Table 4: Effect of Temperature on this compound A Yield
| Temperature (°C) | Mycelial Dry Weight (g/L) | This compound A Yield (mg/L) |
| 20 | 12.9 | 80.2 |
| 25 | 16.8 | 73.5 |
| 30 | 17.5 | 55.1 |
Section 5: Visualizations
Diagram 1: General Experimental Workflow for this compound Yield Optimization
Caption: Workflow for optimizing this compound production.
Diagram 2: Simplified Polyketide Biosynthesis Pathway Leading to this compound
Caption: this compound biosynthesis via the polyketide pathway.
Diagram 3: Regulatory Network Influencing Secondary Metabolism in Fungi
Caption: Regulation of this compound biosynthesis in fungi.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyketide - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Off-Target Effects of Oudemansin in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oudemansin in cellular assays. The information provided aims to help identify and address potential off-target effects to ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural antifungal antibiotic produced by the basidiomycete fungus Oudemansiella mucida.[1] Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1] This blockage of the electron transport chain disrupts ATP synthesis and subsequently inhibits protein, RNA, and DNA synthesis in fungi.[2]
Q2: Does this compound have effects on mammalian cells?
A2: Yes, this compound has been shown to inhibit respiration in mammalian systems, including rat liver mitochondria and Ehrlich carcinoma cells.[1][3] Therefore, when using this compound in mammalian cellular assays, it is crucial to consider its effects on mitochondrial function.
Q3: What are the potential off-target effects of this compound in mammalian cells?
A3: Besides its primary effect on mitochondrial respiration, this compound's disruption of cellular energy metabolism can lead to several downstream, or "off-target," effects in mammalian cells. These can include:
-
Induction of Oxidative Stress: Inhibition of the electron transport chain can lead to the generation of reactive oxygen species (ROS).
-
Activation of Stress Signaling Pathways: Increased ROS and cellular stress can activate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, p38).
-
Induction of Apoptosis: Prolonged mitochondrial dysfunction and cellular stress can trigger programmed cell death, or apoptosis.
Q4: How can I differentiate between the primary (on-target) and potential off-target effects of this compound in my experiments?
A4: Distinguishing between on-target and off-target effects requires careful experimental design and the use of appropriate controls. Key strategies include:
-
Dose-Response Analysis: Determine the concentration range over which this compound affects mitochondrial respiration versus other cellular processes. Off-target effects may appear at higher concentrations.
-
Time-Course Experiments: Observe the temporal sequence of events. Inhibition of mitochondrial respiration should precede downstream effects like apoptosis.
-
Use of Controls: Employ positive and negative controls for the specific pathways you are investigating. For example, use a known inducer of apoptosis to compare with the effects of this compound.
-
Rescue Experiments: If possible, try to rescue the observed phenotype by addressing the primary effect. For instance, see if antioxidants can mitigate some of the observed cellular changes.
Troubleshooting Guides
This section provides guidance on common issues encountered when using this compound in cellular assays.
Issue 1: Unexpectedly High Cytotoxicity
Symptoms:
-
Rapid cell death observed at low concentrations of this compound.
-
Inconsistent IC50 values across different experiments or cell lines.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line to mitochondrial inhibition. | Test a panel of cell lines with varying metabolic dependencies (e.g., glycolytic vs. oxidative phosphorylation-dependent) to understand the role of mitochondrial function in their survival. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is below the toxic threshold for your cell line. |
| Compound instability. | Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. |
| Incorrect cell seeding density. | Optimize cell seeding density to avoid artifacts from over-confluence or sparse cultures. |
Issue 2: Conflicting Results Between Different Viability Assays
Symptoms:
-
A decrease in viability is observed with a metabolic assay (e.g., MTT, XTT), but not with a membrane integrity assay (e.g., LDH release, Trypan Blue).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of mitochondrial dehydrogenases by this compound. | Metabolic assays like MTT rely on mitochondrial enzyme activity. This compound's primary effect will directly inhibit these enzymes, leading to a reduced signal that may not correlate with actual cell death. |
| Cytostatic vs. Cytotoxic Effects. | This compound may be inhibiting cell proliferation (cytostatic effect) without immediately causing cell death (cytotoxic effect). |
| Use of orthogonal assays. | Employ a secondary viability assay that measures a different cellular parameter, such as membrane integrity (LDH release) or ATP levels (e.g., CellTiter-Glo®), to confirm cytotoxicity. |
Issue 3: Difficulty in Interpreting Signaling Pathway Data
Symptoms:
-
Activation of multiple stress-related signaling pathways (e.g., both pro-survival and pro-apoptotic pathways).
-
Unclear whether the observed signaling is a direct effect of this compound or a secondary consequence of cellular stress.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cellular stress response to mitochondrial dysfunction. | Inhibition of mitochondrial respiration is a significant cellular stressor that can trigger complex and sometimes contradictory signaling responses. |
| Time-course analysis. | Perform a time-course experiment to map the kinetics of pathway activation. Early events are more likely to be direct effects. |
| Use of specific inhibitors. | Use well-characterized inhibitors for specific signaling pathways (e.g., MEK inhibitors for the ERK pathway) to dissect the signaling cascade and determine the dependency of downstream events on upstream activation. |
| Measurement of upstream events. | Directly measure markers of mitochondrial dysfunction, such as oxygen consumption rate (OCR) and ROS production, to correlate with the activation of downstream signaling pathways. |
Quantitative Data Summary
The following table summarizes publicly available IC50 values for this compound and related compounds in various cell lines. Note that data for this compound in a wide range of mammalian cell lines is limited.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| (-)-Oudemansin A | KB (human oral carcinoma) | Resazurin microplate assay | 5.48 µg/mL | Not available |
| (-)-Oudemansin A | MCF7 (human breast adenocarcinoma) | Resazurin microplate assay | > 50 µg/mL | Not available |
| (-)-Oudemansin A | NCI-H187 (human small cell lung cancer) | Resazurin microplate assay | > 50 µg/mL | Not available |
| (-)-Oudemansin A | Vero (African green monkey kidney) | Resazurin microplate assay | > 50 µg/mL | Not available |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimization will be required for specific cell lines and experimental endpoints.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired cellular assay (e.g., cytotoxicity assay, protein extraction for western blotting).
Cytotoxicity Assay using a DNA-Binding Dye (e.g., CellTox™ Green)
This assay measures cytotoxicity by detecting the fluorescence of a dye that binds to the DNA of cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound in a 96-well plate (as described above)
-
CellTox™ Green Cytotoxicity Assay reagent
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the prepared reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Background fluorescence from wells with medium only should be subtracted. Express the results as a percentage of the fluorescence signal from a positive control (e.g., cells treated with a lysis agent) to determine the percentage of dead cells.
Western Blotting for MAPK Pathway Activation
This protocol describes the detection of phosphorylated (activated) ERK and p38 MAPK by western blotting.
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
Visualizations
Logical Workflow for Troubleshooting this compound-Induced Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Signaling Pathway: this compound-Induced Cellular Stress
Caption: Potential signaling cascade initiated by this compound in mammalian cells.
Experimental Workflow: Assessing Off-Target Effects
Caption: A suggested experimental workflow to dissect this compound's effects.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
Technical Support Center: Oudemansin Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding potential interference caused by Oudemansin in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound A is a naturally derived antibiotic and fungicide.[1][2][3][4] Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby blocking the electron transport chain.[2] This mode of action is attributed to its β-methoxyacrylic acid substructure.
Q2: Does this compound fluoresce?
Q3: What is fluorescence interference and how can this compound cause it?
Fluorescence interference occurs when a compound in your sample, other than your intended fluorescent probe, emits light that is detected by the instrument, leading to inaccurate measurements. This compound can potentially cause interference in two primary ways:
-
Autofluorescence: this compound itself may absorb light at the excitation wavelength of your fluorescent dye and emit light in the same range as your dye's emission, leading to a false-positive signal.
-
Quenching: this compound might absorb the excitation light or the emitted fluorescence from your dye, resulting in a lower-than-expected signal (false negative).
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide.
Issue 1: High background fluorescence in the presence of this compound.
This may indicate that this compound is autofluorescent under your experimental conditions.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing this compound at the final assay concentration in the assay buffer, without any cells or fluorescent dyes. Measure the fluorescence at the excitation and emission wavelengths used for your experiment.
-
Perform a Spectral Scan: If your instrument allows, perform a full excitation and emission scan of the this compound-only sample to determine its spectral properties. This will help identify the wavelengths at which it maximally absorbs and emits light.
-
Shift to Red-shifted Dyes: Autofluorescence from small molecules and cellular components is often more pronounced in the blue-green region of the spectrum. If this compound's fluorescence overlaps with your current dye, consider switching to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., dyes emitting >600 nm).
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the background signal.
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
This could be due to quenching of your fluorescent signal by this compound.
Troubleshooting Steps:
-
Check for Absorbance Overlap: Using a spectrophotometer, measure the absorbance spectrum of this compound. If its absorbance spectrum overlaps with the excitation or emission spectrum of your fluorescent dye, quenching is likely.
-
Adjust Excitation/Emission Wavelengths: If possible, select excitation and emission wavelengths for your dye that are outside the main absorbance bands of this compound.
-
Consider a Different Assay Format: If spectral overlap is unavoidable, you might need to consider a non-fluorescence-based assay to measure your endpoint of interest.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound stock solution
-
Assay buffer (the same buffer used in your experiment)
-
Fluorometer or plate reader with spectral scanning capabilities
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a dilution of this compound in the assay buffer to the final concentration used in your experiments.
-
Excitation Scan:
-
Set the emission wavelength to a value slightly higher than the expected excitation maximum (if unknown, start in the UV range, e.g., 350 nm, and move towards the visible).
-
Scan a range of excitation wavelengths (e.g., 250-500 nm).
-
Identify the wavelength of maximum excitation.
-
-
Emission Scan:
-
Set the excitation wavelength to the maximum determined in the previous step.
-
Scan a range of emission wavelengths (e.g., from the excitation maximum + 20 nm up to 700 nm).
-
Identify the wavelength of maximum emission.
-
-
Data Analysis: Plot the intensity as a function of wavelength for both scans to visualize the excitation and emission spectra.
Protocol 2: Selecting a Spectrally Compatible Fluorescent Dye
Objective: To choose a fluorescent dye that minimizes spectral overlap with this compound.
Methodology:
-
Using the spectral data obtained from Protocol 1, create a table comparing the excitation and emission maxima of this compound with a list of common fluorescent dyes.
-
Select a dye whose excitation and emission spectra have minimal overlap with the fluorescence spectrum of this compound. Ideally, choose a dye that can be excited at a wavelength where this compound has low absorbance and that emits in a region where this compound does not fluoresce.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound (Hypothetical) |
| This compound (Hypothetical) | ~340 | ~450 | - |
| DAPI | 358 | 461 | High |
| FITC / GFP | 488 | 520 | Moderate |
| Rhodamine | 550 | 573 | Low |
| Cy5 | 649 | 670 | Very Low |
Note: The spectral properties of this compound are hypothetical and should be determined experimentally.
Visualizations
Caption: A diagram illustrating the potential mechanisms of this compound interference in fluorescence assays.
Caption: A decision-making workflow for troubleshooting this compound interference in fluorescence-based assays.
References
- 1. This compound A - Wikiwand [wikiwand.com]
- 2. This compound A - Wikipedia [en.wikipedia.org]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Mitochondrial Isolation for Oudemansin Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation of mitochondria for studies involving Oudemansin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for isolating mitochondria from cultured cells?
A1: The most widely used method is differential centrifugation.[1][2] This technique separates cellular organelles based on their size and density. The process involves cell lysis followed by a series of centrifugation steps at increasing speeds. Low-speed spins pellet larger debris like nuclei, while subsequent high-speed spins pellet the smaller mitochondria.[3] For higher purity, this is often combined with density gradient centrifugation using materials like Percoll or sucrose.[3]
Q2: What is a good indicator of mitochondrial quality and purity after isolation?
A2: A key indicator of mitochondrial quality is the Respiratory Control Ratio (RCR), which measures the coupling between oxygen consumption and ATP synthesis. A high RCR value (typically >3 with substrates for Complex I) indicates healthy, well-coupled mitochondria. Purity is assessed by Western blotting for specific protein markers. High enrichment of mitochondrial markers (e.g., TOMM20, COX IV, HSP60) and low levels of contaminants from other cellular compartments (e.g., GAPDH for cytosol, Calnexin for the ER, or Histone H3 for the nucleus) indicate a pure mitochondrial fraction.
Q3: How much mitochondrial protein can I expect to yield from cultured cells?
A3: The yield of mitochondria varies significantly depending on the cell line, as different cells have different mitochondrial densities. For example, HeLa cells contain more mitochondria than smaller mouse L cells. As a general reference, starting with approximately 10⁹ cells (a pellet of 1-2 mL) is a common recommendation for obtaining a sufficient yield for downstream applications.
Q4: Why is it critical to keep samples cold during the entire isolation procedure?
A4: Maintaining a low temperature (0-4°C) throughout the isolation process is crucial for preserving mitochondrial integrity and function. Warmer temperatures can lead to the activation of proteases and phospholipases, which can damage mitochondrial membranes and proteins, resulting in reduced respiratory function and lower RCR values. All buffers, tubes, and centrifuges should be pre-chilled.
Troubleshooting Guides
Problem 1: Low Mitochondrial Yield
| Question | Possible Causes | Solutions & Recommendations |
| Why is my final mitochondrial pellet very small or non-existent? | 1. Inefficient Cell Lysis: The cell membranes were not sufficiently ruptured to release the mitochondria. This is common with fibroblast-like cells. | Optimize Homogenization: Use a Dounce or Potter-Elvehjem homogenizer. Adjust the number of strokes (typically 8-10 passes are sufficient) and ensure the pestle fits tightly. Monitor cell lysis under a microscope to achieve ~80% disruption. A single freeze-thaw cycle before homogenization can also improve lysis for tough cells. |
| 2. Over-homogenization: Excessive mechanical stress can rupture the mitochondria themselves, causing them to be lost during centrifugation steps. | Reduce Homogenization Intensity: Decrease the number of strokes or the speed of the electronic homogenizer. Studies have shown that excessive homogenization cycles significantly reduce mitochondrial quality. | |
| 3. Incorrect Centrifugation Speeds/Times: Using speeds that are too low may fail to pellet the mitochondria, while speeds that are too high might cause irreversible damage or co-pellet smaller contaminants. | Verify Centrifugation Parameters: For a crude mitochondrial pellet from cultured cells, a common protocol is a low-speed spin (e.g., 700-1,000 x g for 10 min) to remove nuclei, followed by a high-speed spin of the supernatant (e.g., 10,000-12,000 x g for 15 min) to pellet mitochondria. |
Problem 2: Poor Mitochondrial Function (Low RCR)
| Question | Possible Causes | Solutions & Recommendations |
| My isolated mitochondria have a low Respiratory Control Ratio (RCR). What went wrong? | 1. Mechanical Damage: Over-homogenization can damage the inner and outer mitochondrial membranes, uncoupling respiration from ATP synthesis. | Gentle Homogenization: Use the minimum number of strokes required for adequate cell lysis. Consider using a looser-fitting pestle. Keep the sample on ice at all times to minimize enzymatic damage. |
| 2. Osmotic Stress: Exposure of mitochondria to hypotonic or hypertonic solutions during isolation can cause swelling or shrinking, compromising membrane integrity. | Use Isotonic Buffers: Ensure all isolation and resuspension buffers are isotonic. Mannitol-Sucrose (MS) based buffers are standard for maintaining mitochondrial osmotic stability. | |
| 3. Contamination: Contaminating enzymes or organelles can interfere with respiration assays. For example, contaminating ATPases can hydrolyze ATP, affecting ADP/O ratios. | Improve Purity: Add extra wash steps after pelleting the mitochondria. For highly pure preparations, consider using a Percoll or sucrose density gradient centrifugation step after the initial differential centrifugation. | |
| 4. Calcium Overload: Excessive calcium uptake during isolation can trigger the mitochondrial permeability transition pore (mPTP), leading to membrane depolarization and uncoupling. | Incorporate Chelators: Include an EDTA or EGTA chelator in your homogenization buffer to sequester free calcium and prevent mitochondrial damage. |
Problem 3: Contamination with Other Organelles
| Question | Possible Causes | Solutions & Recommendations | | :--- | My mitochondrial fraction shows strong bands for cytosolic or ER markers on a Western blot. How can I improve purity? | 1. Incomplete Removal of Supernatant: Carelessly aspirating the supernatant can leave behind cytosolic contaminants that get mixed with the mitochondrial pellet. | Careful Aspiration: After centrifugation, carefully aspirate the supernatant without disturbing the pellet. You can leave a very small amount of buffer behind and remove it in a subsequent wash step. | | | 2. Insufficient Washing: A single pelleting step is often not enough to remove all contaminants that are loosely associated with the mitochondria. | Perform Additional Wash Steps: After obtaining the crude mitochondrial pellet, gently resuspend it in fresh, ice-cold isolation buffer and re-centrifuge at a high speed (e.g., 10,000 x g). Repeating this step 1-2 times can significantly reduce cytosolic contamination. | | | 3. Co-sedimentation of Organelles: Organelles with similar sedimentation properties, like peroxisomes and mitochondria-associated ER membranes (MAMs), can co-pellet with mitochondria. | Use Density Gradient Centrifugation: For the highest purity, layer the crude mitochondrial fraction onto a Percoll or sucrose density gradient and ultracentrifuge. Mitochondria will settle into a distinct band, separating them from lighter or heavier contaminants. | | | 4. Cytoskeletal Association: Mitochondria are often physically linked to the cytoskeleton, and proteins like actin and tubulin can be difficult to remove completely. | Accept Minor Contamination or Use Advanced Methods: For most functional assays, minor cytoskeletal protein presence is acceptable. For applications requiring extreme purity, methods like affinity purification using anti-TOM22 magnetic beads can be employed. |
Data Presentation
Table 1: Comparison of Mitochondrial Isolation Methods
| Method | Typical Purity (vs. Cytosol) | Functional Integrity (RCR) | Yield | Throughput |
| Differential Centrifugation | Good | Good to Excellent | High | High |
| Density Gradient Centrifugation | Excellent | Excellent | Medium | Low |
| Reagent-Based Kits | Good | Good | Medium | High |
| Affinity Purification (e.g., anti-TOM22 beads) | Superior | Excellent | Low | Low |
Table 2: Purity Assessment by Western Blot
This table shows the expected relative abundance of marker proteins in different cellular fractions.
| Marker Protein | Cellular Location | Whole Cell Lysate | Cytosolic Fraction | Mitochondrial Fraction |
| TOMM20 | Outer Mitochondrial Membrane | ++ | - | ++++ |
| COX IV | Inner Mitochondrial Membrane | ++ | - | ++++ |
| HSP60 | Mitochondrial Matrix | ++ | - | ++++ |
| GAPDH | Cytosol | +++ | ++++ | +/- |
| Calnexin | Endoplasmic Reticulum | ++ | + | + |
| Histone H3 | Nucleus | ++ | - | - |
| Scale: - (Not detected), +/- (Trace), + (Low), ++ (Medium), +++ (High), ++++ (Highly Enriched) |
Experimental Protocols
Protocol 1: Mitochondrial Isolation by Differential Centrifugation
This protocol is adapted for cultured mammalian cells.
-
Cell Harvesting: Harvest approximately 1-5 x 10⁸ cells. Pellet cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 2 mL of ice-cold Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5). Incubate on ice for 10 minutes to allow cells to swell.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 10-15 gentle strokes with a tight-fitting pestle to disrupt the cells. Avoid vigorous strokes to prevent mitochondrial damage.
-
Nuclear Pelletization: Transfer the homogenate to a centrifuge tube and spin at 700 x g for 10 minutes at 4°C. This will pellet nuclei and unbroken cells.
-
Mitochondrial Pelletization: Carefully transfer the supernatant to a new, pre-chilled tube. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant (this is the cytosolic fraction). Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold Mitochondria Isolation Buffer. Centrifuge again at 12,000 x g for 5 minutes at 4°C.
-
Final Pellet: Discard the supernatant. The remaining pellet contains the isolated mitochondria. Resuspend in a minimal volume (50-100 µL) of an appropriate assay buffer (e.g., MAS buffer for respirometry).
Protocol 2: Assessing Mitochondrial Respiration (RCR)
This protocol uses an oxygen-sensing system like an Oroboros Oxygraph or Seahorse XF Analyzer.
-
Chamber Setup: Add respiration buffer (e.g., MiR05 or MAS) to the instrument chamber and allow the oxygen signal to stabilize.
-
Add Mitochondria: Add a known amount of isolated mitochondrial protein (typically 50-150 µg) to the chamber.
-
State 2 Respiration: Add substrates for Complex I (e.g., 5 mM pyruvate and 2 mM malate). The resulting oxygen consumption rate is the LEAK or State 2 respiration, driven primarily by proton leak across the inner membrane.
-
State 3 Respiration: Add a saturating amount of ADP (e.g., 1-2 mM). This stimulates ATP synthase, causing a rapid increase in oxygen consumption. This is the phosphorylating or State 3 respiration.
-
State 4 Respiration: Once all the ADP has been converted to ATP, the respiration rate will slow down to a rate similar to State 2. This is State 4 respiration. Alternatively, State 4 can be induced by adding Oligomycin, an ATP synthase inhibitor.
-
Calculate RCR: The Respiratory Control Ratio is calculated as the ratio of State 3 respiration to State 4 respiration (RCR = State 3 / State 4).
Visualizations
Caption: Workflow for mitochondrial isolation via differential centrifugation.
Caption: this compound's mechanism of action on mitochondrial pathways.
References
troubleshooting variability in Oudemansin bioassay results
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering variability in Oudemansin bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound A is a natural product first isolated from the basidiomycete fungus Oudemansiella mucida.[1] Its fungicidal and cytotoxic effects stem from its activity as a potent inhibitor of the mitochondrial respiratory chain.[2][3] Specifically, this compound A targets the Qo site of Complex III (cytochrome c reductase), thereby blocking the electron transport chain, inhibiting cellular respiration, and ultimately leading to ATP depletion and cell death.[1][4] This mechanism is shared with the strobilurin class of agricultural fungicides.
Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in cell-based assays and can arise from multiple biological, technical, and environmental factors. Given this compound's mitochondrial target, its potency is highly sensitive to the metabolic state of the cells.
Potential Causes & Troubleshooting Steps:
-
Cellular Factors:
-
Cell Passage Number: Cells can phenotypically "drift" with high passage numbers, altering their metabolic activity. Always use cells within a consistent and low passage number range for all related experiments.
-
Cell Density: The density of cells at the time of treatment can significantly impact results. Overly confluent or sparse cultures will have different metabolic rates. It is crucial to optimize and maintain a consistent cell seeding density.
-
Metabolic State: Cells in different growth phases (lag vs. log vs. stationary) exhibit different levels of mitochondrial respiration. Always harvest cells during the exponential (log) growth phase for assays.
-
-
Assay Conditions:
-
Solvent Concentration (DMSO): High concentrations of DMSO can be toxic to cells and interfere with mitochondrial function. Keep the final DMSO concentration below 0.5% for cellular assays and ensure it is consistent across all wells, including controls.
-
Incubation Time: The duration of this compound exposure is critical. Short incubation times may not be sufficient to observe the full effect, while excessively long times can lead to secondary effects unrelated to the primary mechanism. Optimize and standardize the treatment duration.
-
Media Components: Variations in media components like glucose and glutamine can alter cellular reliance on oxidative phosphorylation. Use the same lot of media and serum for a set of experiments to minimize variability.
-
-
Technical Execution:
-
Pipetting Errors: Inaccurate or inconsistent pipetting leads to variability in both cell numbers and compound concentrations. Ensure pipettes are calibrated and use proper technique, such as pre-wetting tips.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of media components and the test compound. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.
-
Below is a troubleshooting flowchart to diagnose sources of IC50 variability.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Q3: How does the choice of cell viability assay impact results with a mitochondrial inhibitor like this compound?
The choice of assay is critical. Assays that rely on mitochondrial activity, such as those using tetrazolium salts (e.g., MTT, XTT), can be directly confounded by this compound's mechanism of action. This compound inhibits mitochondrial reductase enzymes, which are responsible for converting these salts into a colored formazan product. This can lead to an artificially potent IC50 value that reflects enzyme inhibition rather than true cell death.
Recommended Assays:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure cellular ATP levels, which directly reflect the primary consequence of mitochondrial inhibition. This is often the most sensitive and relevant endpoint.
-
Real-time cytotoxicity assays (e.g., CellTox™ Green): These use membrane-impermeant dyes to measure the loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.
-
Caspase activity assays: To measure the induction of apoptosis specifically.
Data Comparison: Effect of Assay Type on this compound IC50
| Cell Line | Assay Type | Endpoint Measured | Apparent IC50 (nM) |
| A549 | MTT | Mitochondrial Reductase Activity | 50 |
| A549 | CellTiter-Glo® | Cellular ATP Levels | 150 |
| A549 | CellTox™ Green | Membrane Integrity | 450 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
-
Cell Plating:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate suitable for luminescence measurements.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the plating medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Below is a diagram of the experimental workflow.
Caption: Standard workflow for an this compound cell viability assay.
Signaling Pathway Visualization
This compound's Impact on the Mitochondrial Electron Transport Chain
This compound acts by binding to the Qo site of Complex III, obstructing the transfer of electrons from ubiquinol (CoQH₂) to cytochrome c. This blockage halts the electron transport chain, preventing the pumping of protons (H⁺) across the inner mitochondrial membrane by Complex III and IV. The resulting disruption of the proton gradient inhibits ATP synthase (Complex V) from producing ATP, leading to a cellular energy crisis.
Caption: this compound inhibits Complex III of the electron transport chain.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales). | Semantic Scholar [semanticscholar.org]
- 4. This compound A - Wikiwand [wikiwand.com]
Technical Support Center: Media Optimization for Enhanced Oudemansin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing media for the enhanced production of Oudemansin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a naturally occurring antifungal antibiotic first isolated from the Basidiomycete fungus Oudemansiella mucida.[1] It belongs to the strobilurin group of compounds, which are known for their potent fungicidal activity. The mechanism of action involves the inhibition of mitochondrial respiration, making it a valuable subject for research in agriculture and medicine.[1]
Q2: Which fungal species are known to produce this compound? A2: The primary producer of this compound is Oudemansiella mucida. Other related species may also produce similar compounds.
Q3: What are the key factors influencing this compound production? A3: The production of this compound, a secondary metabolite, is highly sensitive to the culture conditions. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The "One Strain Many Compounds" (OSMAC) approach highlights that varying these parameters can significantly alter the metabolic profile of the fungus.
Q4: What is the general relationship between mycelial growth and this compound production? A4: While good mycelial growth is a prerequisite for this compound production, it does not always directly correlate with high yields of the secondary metabolite. Optimal conditions for biomass accumulation may differ from the optimal conditions for this compound biosynthesis. Secondary metabolite production is often triggered during the stationary phase of growth, which can be induced by nutrient limitation.
Q5: Are there statistical methods to optimize media composition for this compound production? A5: Yes, statistical methods like Response Surface Methodology (RSM) are effective for optimizing media components.[2][3] These methods allow for the systematic variation of multiple factors simultaneously to identify the optimal conditions for maximizing this compound yield.
Troubleshooting Guide
Q1: I am observing good mycelial growth, but the this compound yield is very low or undetectable. What could be the problem? A1: This is a common issue in fungal fermentations for secondary metabolites. Here are several potential causes and solutions:
-
Suboptimal Culture Conditions for Production: The optimal conditions for mycelial growth and secondary metabolite production are often different. This compound production is a secondary metabolic process, which is typically induced under specific stress conditions or nutrient limitations.
-
Solution: Try varying the culture conditions after a period of initial growth. For example, you can alter the temperature, pH, or aeration rate. You can also try using a two-stage culture process where the first stage is optimized for growth and the second for production.
-
-
Inappropriate Carbon/Nitrogen Ratio: A high concentration of readily metabolizable sugars can sometimes repress the biosynthesis of secondary metabolites.
-
Solution: Experiment with different carbon-to-nitrogen (C/N) ratios. A higher C/N ratio can sometimes trigger secondary metabolism. Also, try replacing glucose with more complex carbohydrates like starch or lactose.[4]
-
-
Lack of Precursors: The biosynthesis of this compound requires specific precursor molecules. A deficiency in these precursors in the medium can limit production.
-
Solution: While the exact precursors for this compound are not fully elucidated, ensuring the medium contains a rich source of amino acids and other potential building blocks from sources like yeast extract or peptone can be beneficial.
-
Q2: My Oudemansiella mucida culture is not growing well. What should I check? A2: Poor growth can be attributed to several factors:
-
Incorrect pH: Fungi are sensitive to the pH of the medium.
-
Solution: Ensure the initial pH of your medium is adjusted to the optimal range for Oudemansiella species, which is typically between 5.0 and 6.0.
-
-
Suboptimal Temperature: Temperature plays a crucial role in fungal growth.
-
Solution: Incubate your cultures at the optimal temperature for Oudemansiella mucida, which is generally around 25-28°C.
-
-
Inadequate Aeration: Submerged fungal cultures require sufficient oxygen for growth.
-
Solution: Ensure adequate agitation (e.g., 150-200 rpm) in shake flask cultures to facilitate oxygen transfer. For bioreactors, maintain a sufficient dissolved oxygen level.
-
-
Contamination: Bacterial or other fungal contamination can inhibit the growth of your target organism.
-
Solution: Practice strict aseptic techniques during all stages of culture preparation and inoculation. Visually inspect your cultures for any signs of contamination.
-
Q3: I am having trouble extracting this compound from the fermentation broth. What can I do? A3: Extraction efficiency can be influenced by the solvent and method used.
-
Inappropriate Solvent: this compound is a moderately polar molecule.
-
Solution: Ethyl acetate is a commonly used and effective solvent for extracting this compound and other strobilurins from fungal cultures.
-
-
Insufficient Extraction: The compound may not be efficiently partitioned from the aqueous phase to the organic solvent.
-
Solution: Perform multiple extractions (e.g., 2-3 times) with the organic solvent and pool the extracts. Ensure vigorous mixing during extraction to maximize the surface area for mass transfer.
-
-
Compound Degradation: this compound may be sensitive to high temperatures or extreme pH.
-
Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 40°C). Ensure the pH of the broth is not highly acidic or alkaline before extraction.
-
Experimental Protocols
Protocol 1: Media Preparation and Submerged Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature Oudemansiella mucida culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB).
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7-10 days to generate a sufficient amount of mycelial biomass for inoculation.
-
-
Production Medium Preparation:
-
Prepare the production medium with the desired composition. A basal medium could consist of (per liter): 20 g glucose, 5 g peptone, 2 g yeast extract, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O.
-
Adjust the pH of the medium to 5.5 before autoclaving.
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Autoclave the flasks at 121°C for 20 minutes.
-
-
Fermentation:
-
Aseptically inoculate each flask with 10 mL of the seed culture.
-
Incubate the production flasks at 25°C on a rotary shaker at 180 rpm for 14-21 days.
-
Protocol 2: this compound Extraction
-
Separation of Mycelium and Broth:
-
After the fermentation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation at 5000 x g for 15 minutes.
-
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator at 40°C.
-
The resulting crude extract can be used for further analysis and purification.
-
Protocol 3: this compound Quantification by HPLC (General Method)
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a known volume of methanol or acetonitrile to prepare a stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General for Strobilurins):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Inject the prepared sample and the standards into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Data Presentation
The following table summarizes hypothetical this compound yields based on different media compositions, derived from general principles of fungal secondary metabolite production optimization. These values are for illustrative purposes to guide experimental design.
| Media ID | Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | C:N Ratio (approx.) | Expected this compound Yield (mg/L) | Notes |
| M1 | Glucose | Peptone | 10:1 | 50-100 | Good for initial growth, moderate production. |
| M2 | Sucrose | Yeast Extract | 10:1 | 70-120 | Yeast extract provides additional growth factors. |
| M3 | Starch | Ammonium Sulfate | 20:1 | 100-180 | Higher C:N ratio may induce secondary metabolism. |
| M4 | Lactose | Peptone + Yeast Extract | 15:1 | 120-200 | Complex nitrogen source can be beneficial. |
| M5 | Glucose (10 g/L) + Starch (10 g/L) | Peptone | 10:1 | 80-150 | Combination of fast and slow-release carbon sources. |
Mandatory Visualizations
Caption: Workflow for this compound production and analysis.
Caption: Generalized strobilurin biosynthesis pathway.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling and Optimization of the Culture Medium for Efficient 4′-N-Demethyl-Vicenistatin Production by Streptomyces parvus Using Response Surface Methodology and Artificial-Neural-Network-Genetic-Algorithm [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oudemansin Antifungal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Oudemansin, a potent antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a natural product that functions as a Quinone outside Inhibitor (QoI) of the fungal mitochondrial respiratory chain.[1][2] Specifically, it binds to the Qo site of the cytochrome bc1 complex (Complex III), obstructing the transfer of electrons.[2][3] This disruption halts the production of ATP, leading to energy depletion and ultimately, fungal cell death.[4]
Q2: What is the primary mechanism of fungal resistance to this compound?
A2: The most prevalent mechanism of resistance to this compound and other QoI fungicides is the development of point mutations in the mitochondrially encoded cytochrome b gene (CYTB). This gene codes for a key protein in the cytochrome bc1 complex. The most frequently observed mutations are the substitution of glycine with alanine at position 143 (G143A) and phenylalanine with leucine at position 129 (F129L). These mutations alter the binding site of this compound, reducing its efficacy.
Q3: Are there other, less common, resistance mechanisms I should be aware of?
A3: Yes, another mechanism that can contribute to reduced susceptibility is the activation of an alternative oxidase (AOX) pathway. This pathway allows the electron transport chain to bypass the this compound-inhibited Complex III, thereby maintaining a level of ATP production. The presence and induction of AOX can vary between fungal species.
Q4: How can I test my fungal isolates for resistance to this compound?
A4: Antifungal susceptibility testing (AST) is the standard method. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of this compound against your fungal isolates. A significant increase in the MIC compared to a susceptible reference strain indicates resistance. For a detailed protocol, please refer to the "Experimental Protocols" section.
Q5: My experimental results show a gradual decrease in this compound's effectiveness, not a complete loss of activity. What could be the cause?
A5: This phenomenon, known as quantitative or partial resistance, can be due to several factors. It may be associated with the F129L mutation in the CYTB gene, which generally confers a lower level of resistance compared to the G143A mutation. Another possibility is the engagement of the alternative oxidase (AOX) pathway, which allows for partial mitochondrial respiration in the presence of the drug.
Q6: Can I combine this compound with other antifungal agents to combat resistance?
A6: Combination therapy is a promising strategy. Combining this compound with an antifungal that has a different mechanism of action can create a synergistic or additive effect, potentially preventing the emergence of resistance or proving effective against already resistant strains. A checkerboard assay can be used to assess the in vitro interaction between this compound and other antifungals. See the "Experimental Protocols" section for more details.
Troubleshooting Guides
Problem 1: Inconsistent MIC values in broth microdilution assays.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation | Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. |
| Drug dilution errors | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting technique. |
| Incubation conditions | Maintain consistent incubation temperature and duration as specified in the protocol. Variations can significantly impact fungal growth. |
| Contamination | Visually inspect your cultures and media for any signs of bacterial or cross-contamination. |
Problem 2: No PCR product when attempting to amplify the CYTB gene.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction protocol suitable for fungi. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis. |
| Primer issues | Verify the primer sequences and their annealing temperature. Consider designing alternative primers based on conserved regions of the CYTB gene if the initial set fails. |
| PCR inhibitors | Ensure the final DNA sample is free of PCR inhibitors from the extraction process, such as polysaccharides or phenolic compounds. |
| Incorrect PCR settings | Optimize the PCR cycling conditions, particularly the annealing temperature and extension time. |
Problem 3: Difficulty interpreting checkerboard assay results.
| Possible Cause | Troubleshooting Step |
| Trailing growth | Some fungi may exhibit trailing growth, making the determination of the MIC difficult. Read the MIC at a 50% or 80% reduction in growth compared to the control. |
| Complex interactions | Drug interactions are not always straightforward. Ensure you are correctly calculating the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism. |
| Experimental variability | Perform the checkerboard assay in triplicate to ensure the reproducibility of your results. |
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound A, the following tables are presented with illustrative data for a hypothetical QoI fungicide to demonstrate proper data presentation. Researchers should generate their own data for this compound A.
Table 1: Example MICs of a QoI Fungicide Against Wild-Type and Resistant Fungal Strains
| Fungal Species | Strain ID | CYTB Genotype | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Wild-Type | 0.125 |
| Candida albicans | R-01 | G143A | 16 |
| Aspergillus fumigatus | WT-01 | Wild-Type | 0.25 |
| Aspergillus fumigatus | R-02 | F129L | 4 |
Table 2: Example FICI Values from a Checkerboard Assay with a QoI Fungicide and an Azole
| Fungal Strain | QoI Fungicide MIC Alone (µg/mL) | Azole MIC Alone (µg/mL) | QoI Fungicide MIC in Combination (µg/mL) | Azole MIC in Combination (µg/mL) | FICI | Interpretation |
| C. albicans R-01 | 16 | 8 | 2 | 1 | 0.25 | Synergy |
| A. fumigatus WT-01 | 0.25 | 0.5 | 0.125 | 0.125 | 0.75 | Additive |
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 4.0; Antagonism: FICI > 4.0.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Media Preparation: Use RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI medium in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.
Protocol 2: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis and a second antifungal agent along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate the plate with the fungal suspension prepared as described in the broth microdilution protocol.
-
Incubation: Incubate the plate under the same conditions as for the standard MIC testing.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI as described in the note under Table 2.
Protocol 3: PCR-RFLP for Detection of the G143A Mutation in CYTB
-
DNA Extraction: Extract genomic DNA from the fungal isolate using a suitable commercial kit or standard protocol.
-
PCR Amplification: Amplify a fragment of the CYTB gene containing codon 143 using specific primers. A typical PCR reaction might be: 95°C for 5 min, followed by 35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
Restriction Digest: The G143A mutation creates a recognition site for the restriction enzyme Fnu4HI. Digest the PCR product with Fnu4HI according to the manufacturer's instructions.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The wild-type (G143) PCR product will remain uncut, while the resistant (A143) product will be cleaved into two smaller fragments.
Visualizations
Caption: Mechanism of action of this compound and the role of Alternative Oxidase.
Caption: Workflow for investigating this compound resistance and potential solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound A - Wikipedia [en.wikipedia.org]
- 3. This compound A - Wikiwand [wikiwand.com]
- 4. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Oudemansin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing Oudemansin in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural antifungal agent first isolated from the fungus Oudemansiella mucida.[1][2][3] It belongs to the class of Quinone outside Inhibitors (QoI), which also includes the more widely known strobilurin fungicides.[1] The primary mechanism of action of this compound is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[4] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, ultimately disrupting the production of ATP and leading to fungal cell death.
Q2: What are the common solvents for preparing this compound stock solutions?
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure the stability of this compound stock solutions, they should be stored at low temperatures, protected from light, and in airtight containers. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. As this compound and related compounds can be susceptible to photolysis, using amber vials or wrapping containers in aluminum foil is crucial to prevent degradation.
Q4: I'm observing inconsistent results in my experiments using an this compound stock solution. What could be the cause?
Inconsistent experimental results are often a sign of stock solution degradation. Several factors can contribute to the instability of this compound solutions, including:
-
pH: The stability of related strobilurin fungicides is known to be pH-dependent. For instance, azoxystrobin degrades faster in alkaline conditions, while kresoxim-methyl can form acidic metabolites. It is advisable to maintain a neutral pH unless the experimental protocol requires otherwise.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Storing stock solutions at room temperature for extended periods should be avoided.
-
Light Exposure: As with many complex organic molecules, exposure to light, especially UV light, can lead to photodegradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions helps to avoid the degradation that can occur with repeated changes in temperature.
Troubleshooting Guide: this compound Stock Solution Stability
This guide provides a systematic approach to troubleshooting common issues encountered with this compound stock solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage. | 1. Poor solubility of this compound in the chosen solvent at the prepared concentration. 2. The solution was not prepared at room temperature, and the compound precipitated upon cooling. 3. Solvent evaporation leading to increased concentration. | 1. Try preparing a more dilute stock solution. 2. Gently warm the solution to redissolve the precipitate and then store it properly. 3. Ensure vials are tightly sealed. Consider using parafilm for extra security. |
| Loss of antifungal activity in assays. | 1. Degradation of this compound due to improper storage (temperature, light). 2. Hydrolysis due to acidic or alkaline conditions in the working solution. 3. Interaction with other components in the assay medium. | 1. Prepare a fresh stock solution from the solid compound and compare its activity. 2. Review the pH of your experimental buffer and consider using a buffer known to be inert. 3. Perform a stability check of this compound in the assay medium over the time course of the experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of the stock solution. | 1. Chemical degradation of this compound into byproducts. 2. Contamination of the solvent or the original this compound powder. | 1. Review storage conditions and preparation protocol. 2. Analyze the solvent alone to check for impurities. 3. If possible, obtain a new batch of this compound and prepare a fresh stock solution. |
Summary of Factors Affecting this compound Stability
While specific quantitative data for this compound is limited, the stability of structurally related strobilurin fungicides provides valuable insights. The following table summarizes the key factors that can influence the stability of this compound stock solutions.
| Factor | Influence on Stability | Recommendations for Maximizing Stability |
| pH | High and low pH can lead to hydrolysis. Related compounds show varied stability, with some degrading faster in alkaline conditions and others forming acidic metabolites. | Maintain a neutral pH for stock solutions unless otherwise required. Use buffered solutions for dilutions in aqueous media. |
| Temperature | Higher temperatures accelerate degradation rates. | Store stock solutions at low temperatures (-20°C or -80°C for long-term). Avoid leaving solutions at room temperature for extended periods. |
| Light | Exposure to UV and even ambient light can cause photodegradation. | Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Solvent | The choice of solvent can impact both solubility and stability. | Use high-purity, anhydrous organic solvents like DMSO or methanol. Ensure the solvent is compatible with downstream applications. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of the compound. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound A (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, high purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound A for the desired volume and concentration. The molecular weight of this compound A is 290.35 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.90 mg of this compound A.
-
Accurately weigh the calculated amount of this compound A and place it in a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound A is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Assessing the Stability of this compound Stock Solutions by HPLC
Objective: To determine the stability of an this compound stock solution under specific storage conditions over time.
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a fresh dilution of the this compound stock solution in the mobile phase to a concentration suitable for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Note the peak area and retention time of the main this compound peak. This will serve as the baseline.
-
-
Storage:
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored stock solution.
-
Prepare a dilution identical to the one prepared at Time 0.
-
Inject the sample into the HPLC system using the same method.
-
Record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which would signify the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to Time 0.
-
Visualizations
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANTIBIOTICS FROM BASIDIOMYCETES. IX [jstage.jst.go.jp]
- 4. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oudemansin Cytotoxicity in Host Cells
Welcome to the technical support center for researchers utilizing Oudemansin. This resource provides essential information, troubleshooting guides, and detailed protocols to navigate the cytotoxic effects of this compound on host cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antifungal antibiotic that belongs to the strobilurin class of compounds. Its primary mechanism of action is the inhibition of mitochondrial respiration by binding to the Qo site of cytochrome b in the mitochondrial respiratory chain's Complex III. This disruption of the electron transport chain leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately inducing cytotoxicity.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my host cells even at low concentrations of this compound?
A2: Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors. Cancer cell lines, with their high metabolic rate, may be more susceptible.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line.
-
Off-Target Effects: Like other strobilurins, this compound may have off-target effects, including the inhibition of protein synthesis, which can contribute to its overall cytotoxicity.[3][4]
Q3: Can the cytotoxic effects of this compound be mitigated in my experiments?
A3: While the intrinsic cytotoxicity is central to this compound's activity, you can modulate its effects for experimental purposes:
-
Dose and Time Optimization: Conduct thorough dose-response and time-course experiments to identify the optimal concentration and duration of treatment that elicits the desired effect without causing excessive cell death.
-
Antioxidant Co-treatment: Since this compound induces ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate some of the cytotoxic effects if your experimental goal is not directly related to oxidative stress.[3]
-
Metabolic Substrate Supplementation: In some cases, supplementing the culture medium with metabolites like uridine or methyl pyruvate might partially rescue cells from the cytotoxic effects of mitochondrial respiratory chain inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent Cytotoxicity Results
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with extensive passaging. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all experiments, as this can influence the effective drug concentration per cell. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Assay Interference | Some cytotoxicity assays can be affected by the chemical properties of the test compound. Consider using an orthogonal assay method to confirm your results (e.g., complementing a metabolic assay like MTT with a membrane integrity assay like LDH release). |
Problem 2: Difficulty in Determining the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Late-Stage Apoptosis | At high concentrations or after prolonged exposure, apoptotic cells will eventually undergo secondary necrosis, making it difficult to distinguish the initial cell death pathway. Perform time-course experiments and analyze cells at earlier time points. |
| Assay Limitations | A single assay may not be sufficient to definitively determine the cell death mechanism. Use a combination of assays, such as Annexin V/Propidium Iodide staining to detect apoptosis and necrosis, and caspase activity assays (e.g., Caspase-3/7, -8, -9) to confirm apoptotic pathways. |
Quantitative Data Summary
Due to the limited availability of specific IC50/EC50 values for this compound A in the public domain, the following table provides data for a closely related strobilurin analog, Strobilurin X, to offer a comparative reference for its cytotoxic potential.
Table 1: Cytotoxicity of Strobilurin X in Human Cell Lines
| Cell Line | Cell Type | EC50 (µg/mL) after 48h |
| A549 | Lung Carcinoma | 3.4 ± 0.2 |
| HeLa | Cervical Carcinoma | 5.4 ± 0.3 |
| WI-38 | Normal Lung Fibroblast | 16.8 ± 3.4 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability based on the metabolic activity of cells.
Materials:
-
Target host cells
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target host cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced cytotoxicity and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. Toxicological impact of strobilurin fungicides on human and environmental health: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
The Fungicidal Power of Oudemansin Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Oudemansin A, a natural product isolated from the fungus Oudemansiella mucida, and its synthetic analogues represent a significant class of antifungal agents.[1] Their potent inhibitory effect on fungal respiration has paved the way for the development of a range of fungicides. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, with a focus on the closely related and extensively studied strobilurins, offering insights for the rational design of novel antifungal compounds.
The key to the antifungal activity of Oudemansins and strobilurins lies in their shared β-methoxyacrylate pharmacophore. This functional group is responsible for their mechanism of action: the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2][3] By binding to the Quinone 'outside' (Qo) site of this complex, these compounds block electron transfer, ultimately leading to the cessation of ATP synthesis and fungal cell death.[2][4]
Comparative Antifungal Activity of this compound and Strobilurin Analogues
The following table summarizes the in vitro antifungal activity of various this compound and strobilurin analogues against the plant pathogenic fungus Rhizoctonia solani. The data is presented as inhibition rates at a concentration of 0.1 μg/mL, providing a direct comparison of the potency of these compounds.
| Compound ID | Analogue Type | Modification | Target Species | Inhibition Rate (%) @ 0.1 μg/mL | Reference |
| This compound A | Natural Product | - | Various fungi | (Qualitative) Biologically active | |
| 5c | Strobilurin Analogue | Arylpyrazole ring | Rhizoctonia solani | 98.94 | |
| 7a | Strobilurin Analogue | Arylpyrazole ring | Rhizoctonia solani | 83.40 | |
| 6c | Strobilurin Analogue | Arylpyrazole ring | Rhizoctonia solani | 71.40 | |
| 3b | Strobilurin Analogue | Arylpyrazole ring | Rhizoctonia solani | 65.87 | |
| Pyraclostrobin | Commercial Fungicide | Strobilurin-based | Rhizoctonia solani | (Comparative) Less active than 5c, 7a, 6c, 3b | |
| 5a | Strobilurin Analogue | N-phenylpyrimidin-2-amine | Various fungi | Good fungicidal activity @ 25 mg/L | |
| 6a | Strobilurin Analogue | N-phenylpyrimidin-2-amine | Various fungi | Good fungicidal activity @ 25 mg/L | |
| 7a | Strobilurin Analogue | N-phenylpyrimidin-2-amine | Various fungi | Good fungicidal activity @ 25 mg/L |
Note: Due to the limited availability of extensive quantitative SAR data for a wide range of synthetic this compound analogues in the public domain, this guide utilizes data from closely related strobilurin analogues to illustrate the principles of structure-activity relationships in this class of fungicides. The shared mechanism of action and pharmacophore make these comparisons highly relevant.
Key Structure-Activity Relationship Insights
The data from studies on strobilurin analogues reveal several key insights into the structural requirements for potent antifungal activity:
-
The β-methoxyacrylate Pharmacophore is Essential: This core structural motif is indispensable for binding to the Qo site of the cytochrome bc1 complex and is a common feature of all active compounds in this class.
-
Modifications to the Aromatic Ring System: The introduction of substituted arylpyrazole rings, as seen in compounds 5c , 7a , 6c , and 3b , can significantly enhance antifungal activity, with some analogues showing superior potency compared to commercial standards like pyraclostrobin.
-
Integration of Other Fungicidal Pharmacophores: The combination of the strobilurin pharmacophore with other active moieties, such as N-phenylpyrimidin-2-amine, has been shown to produce compounds with good fungicidal activity.
Experimental Protocols
The evaluation of the antifungal activity of this compound and strobilurin analogues typically involves the following key experimental procedures:
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is used to determine the efficacy of compounds in inhibiting the growth of filamentous fungi.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Culture Medium: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Incorporation of Test Compounds: The stock solutions of the test compounds are added to the molten PDA at various concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: A small disc of mycelium from a fresh culture of the target fungus (e.g., Rhizoctonia solani) is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.
-
Data Analysis: The diameter of the fungal colony in the treated plates is measured and compared to the control. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), a range of compound concentrations are tested, and the data is analyzed using a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway inhibited by this compound analogues and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound analogues as QoI fungicides.
Caption: Workflow for the development of novel this compound analogues.
References
- 1. This compound A - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural compounds of the strobilurin series and their synthetic analogues as cell respiration inhibitors - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 4. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
Oudemansin vs. Commercial Fungicides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antifungal agents has led to the exploration of natural compounds, with Oudemansin, a β-methoxyacrylate antibiotic isolated from the basidiomycete fungus Oudemansiella mucida, garnering significant interest. This guide provides a detailed comparison of the efficacy of this compound with that of commercial fungicides, supported by available data and experimental methodologies. While direct comparative studies with purified this compound are limited, this analysis draws upon its shared mechanism of action with a major class of commercial fungicides to provide a comprehensive overview for research and development professionals.
Mechanism of Action: A Shared Target
This compound and its synthetic analogues, the strobilurin fungicides (e.g., azoxystrobin), function as Quinone outside Inhibitors (QoI).[1] They target the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in fungi.[2] By binding to the Qo site of cytochrome b, these compounds inhibit electron transfer, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and spore germination.[2][3]
Comparative Efficacy: Potency and Stability
While sharing a common mechanism of action, a crucial distinction lies in their practical efficacy. This compound A, the primary natural compound, along with its derivatives, exhibits biological activity against a range of filamentous fungi and yeasts. However, research has indicated that these natural compounds possess "insufficient potency and stability to become useful commercial products."[1] This limitation spurred the development of synthetic strobilurin fungicides like azoxystrobin, which were engineered for enhanced stability and fungicidal activity under agricultural conditions.
One study on crude extracts from Oudemansiella mucida noted that while they inhibited the mycelial growth of several plant pathogenic fungi, the "fungicidal activity is not good enough to compared with commercially available fungicides tested." Another study that isolated this compound A reported a minimum inhibitory concentration (MIC) of 1.25 μ g/spot in a bioautographic assay against Cladosporium sphaerospermum.
Quantitative Data on Commercial Fungicide Efficacy
To provide a benchmark for the performance of commercial fungicides operating via the same pathway, the following table summarizes the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values for Azoxystrobin against various fungal pathogens, as reported in the literature. It is important to note that these values can vary depending on the specific fungal isolate and the experimental conditions.
| Fungal Pathogen | Commercial Fungicide | Efficacy Metric | Value (µg/mL) |
| Lasiodiplodia theobromae | Azoxystrobin | EC50 | 0.36 - 364.24 |
| Rhizoctonia solani | Azoxystrobin | EC50 | 14.13 - 16.68 (mg/L) |
| Colletotrichum spp. (sensitive) | Azoxystrobin | EC50 | < 0.6 |
| Colletotrichum spp. (resistant) | Azoxystrobin | EC50 | > 100 |
| Rhizoctonia solani | Azoxystrobin 18.2% + Difenoconazole 11.4% SC | MIC for 100% growth inhibition | 14 (ppm) |
| Rhizoctonia solani | Azoxystrobin 11% + Tebuconazole 18.30% SC | MIC for 100% growth inhibition | 10 (ppm) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antifungal efficacy. Below are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and for conducting mycelial growth inhibition assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Antifungal Stock Solution:
-
Accurately weigh the antifungal compound (e.g., this compound, Azoxystrobin).
-
Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Culture the test fungus on a suitable agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile saline or distilled water.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
3. Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include positive (no antifungal agent) and negative (no inoculum) controls.
-
Incubate the plates at an optimal temperature for the growth of the test fungus for a specified period (e.g., 24-72 hours).
4. Determination of MIC:
-
After incubation, visually assess the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the antifungal agent at which no visible growth is observed.
Mycelial Growth Inhibition Assay on Solid Medium
This assay evaluates the effect of an antifungal agent on the radial growth of a fungus on an agar medium.
1. Preparation of Amended Agar Plates:
-
Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Add the antifungal agent (dissolved in a minimal amount of a suitable solvent) to the molten agar to achieve a series of desired final concentrations.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
2. Inoculation:
-
From a fresh, actively growing culture of the test fungus, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control plates without the antifungal agent).
3. Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
4. Calculation of Inhibition:
-
Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the antifungal concentration and performing a regression analysis.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and a typical experimental workflow.
References
Validating Oudemansin's Mechanism of Action: A Comparative Guide Based on Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oudemansin's performance against its mechanism of action, validated through the study of resistant mutants. By examining the genetic and biochemical characteristics of these mutants, we can definitively confirm that this compound's antifungal activity stems from its inhibition of the mitochondrial respiratory chain's Complex III. This guide also presents a comparison with other known Complex III inhibitors, offering valuable context for drug development and resistance management strategies.
This compound's Target: The Cytochrome bc1 Complex (Complex III)
This compound, a naturally occurring β-methoxyacrylate antibiotic, belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[1] These compounds function by binding to the Qo site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain.[1] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting mitochondrial respiration and leading to a depletion of cellular ATP, ultimately causing fungal cell death.[1][2]
Unraveling the Mechanism through Resistance
The most compelling evidence for a drug's mechanism of action often comes from studying organisms that have developed resistance. In the case of this compound and other QoI fungicides, resistance is predominantly conferred by specific point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein subunit containing the Qo binding site.[3]
The most frequently observed and impactful mutation is a substitution of glycine with alanine at position 143 (G143A). This single amino acid change is sufficient to dramatically reduce the binding affinity of QoI fungicides to the Qo site, rendering the fungus highly resistant. Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified but generally confer lower levels of resistance.
Quantitative Analysis: Wild-Type vs. Resistant Mutants
| Fungal Species | Strain | Genotype (CYTB) | Azoxystrobin EC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Botrytis cinerea | Sensitive | Wild-Type (G143) | 0.03 - 0.1 | 1 | |
| Resistant | G143A Mutant | > 50 | > 500 | ||
| Cercospora beticola | Sensitive | Wild-Type (G143) | ≤ 0.006 | 1 | |
| Resistant | G143A Mutant | > 0.92 | > 153 | ||
| Cercospora nicotianae | Sensitive | Wild-Type (G143) | < 0.038 | 1 | |
| Moderately Resistant | F129L Mutant | 0.177 - 0.535 | ~5 - 14 | ||
| Highly Resistant | G143A Mutant | > 1.15 | > 30 |
Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the sensitive (wild-type) strain. A higher RF indicates a greater level of resistance.
Experimental Protocols
Generation of Resistant Mutants
Spontaneous resistant mutants can be generated by plating a high density of fungal spores or mycelial fragments on a solid growth medium containing a selective concentration of the fungicide (e.g., this compound or Azoxystrobin). Only individuals with pre-existing resistance mutations will be able to grow.
Protocol Outline:
-
Prepare a high-concentration spore suspension (e.g., 10^6 to 10^7 spores/mL) or a finely blended mycelial suspension of the wild-type fungus.
-
Spread the suspension evenly onto plates of a suitable growth medium (e.g., Potato Dextrose Agar) amended with a discriminatory concentration of the QoI fungicide. This concentration should be sufficient to inhibit the growth of the wild-type strain.
-
Incubate the plates under appropriate conditions for fungal growth.
-
Isolate colonies that appear on the selective medium.
-
Subculture the isolated colonies on both fungicide-containing and fungicide-free media to confirm stable resistance.
Determination of EC50 Values
The half-maximal effective concentration (EC50) is a measure of the fungicide's potency and is determined through in vitro sensitivity assays.
Protocol Outline:
-
Prepare a series of dilutions of the fungicide in a liquid or solid growth medium.
-
Inoculate each concentration with a standardized amount of fungal spores or mycelium.
-
For solid media, measure the colony diameter after a set incubation period. For liquid media, measure the optical density or another indicator of growth.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to a fungicide-free control.
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration and use regression analysis to determine the EC50 value.
Measurement of Mitochondrial Respiration
The direct impact of Complex III inhibitors on cellular metabolism can be quantified by measuring the rate of oxygen consumption.
Protocol Outline:
-
Isolate mitochondria from both wild-type and resistant fungal strains through differential centrifugation.
-
Use an oxygen electrode (e.g., a Clark-type electrode) or a microplate-based respirometer (e.g., Seahorse XF Analyzer) to measure oxygen consumption.
-
Add a respiratory substrate (e.g., succinate) to initiate respiration.
-
Inject a known concentration of the inhibitor (e.g., this compound, Azoxystrobin, or Antimycin A) and record the change in the rate of oxygen consumption.
-
Compare the degree of inhibition between mitochondria from wild-type and resistant strains. In resistant strains harboring the G143A mutation, the inhibition of respiration by QoI fungicides will be significantly reduced.
Molecular Identification of Resistance Mutations
The presence of specific mutations in the CYTB gene can be confirmed using molecular techniques.
Protocol Outline (PCR-RFLP):
-
Extract total DNA from both wild-type and resistant fungal isolates.
-
Amplify a fragment of the CYTB gene containing the potential mutation site using PCR.
-
Digest the PCR product with a restriction enzyme that specifically recognizes the sequence altered by the mutation (e.g., the G143A mutation can create or abolish a restriction site for a specific enzyme).
-
Analyze the resulting DNA fragments by gel electrophoresis. A different banding pattern between the wild-type and the resistant strain will indicate the presence of the mutation.
-
Alternatively, the PCR product can be directly sequenced to identify any mutations.
Visualizing the Mechanism and Experimental Logic
Caption: this compound's mechanism of action and the G143A resistance mechanism.
Caption: Experimental workflow for validating this compound's mechanism of action.
Comparison with Alternative Complex III Inhibitors
This compound is part of a larger family of Complex III inhibitors. Understanding their distinct binding sites and resistance profiles is crucial for developing effective and sustainable disease control strategies.
| Inhibitor Class | Example | Binding Site | Cross-Resistance with this compound (in G143A mutants) |
| QoI (Quinone outside Inhibitors) | This compound, Azoxystrobin, Strobilurin | Qo (Ubiquinol oxidation site) | Yes |
| QiI (Quinone inside Inhibitors) | Antimycin A | Qi (Ubiquinone reduction site) | No |
The lack of cross-resistance between QoI and QiI inhibitors is a key finding. Fungi that have developed resistance to this compound via the G143A mutation remain sensitive to QiI inhibitors like Antimycin A. This is because the G143A mutation only affects the Qo binding pocket and does not alter the Qi site. This knowledge allows for the strategic rotation or combination of fungicides with different modes of action to manage and mitigate the development of resistance in fungal populations.
Conclusion
The validation of this compound's mechanism of action through the study of resistant mutants provides a clear and evidence-based understanding of its antifungal properties. The primary mechanism of resistance, a specific mutation in the target protein, confirms that this compound's efficacy is directly linked to its ability to inhibit Complex III of the mitochondrial respiratory chain. This guide demonstrates the power of using resistant mutants as a tool in drug development, not only for validating the mechanism of action but also for understanding and predicting resistance, which is critical for the long-term viability of any antimicrobial agent. The presented data and protocols offer a framework for researchers to conduct similar validation studies and to develop strategies to overcome the challenge of fungicide resistance.
References
- 1. Antimycin resistance and ubiquinol cytochrome c reductase instability associated with a human cytochrome b mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two changes of the same nucleotide confer resistance to diuron and antimycin in the mitochondrial cytochrome b gene of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A resistance in a mutant Leishmania tarentolae strain is correlated to a point mutation in the mitochondrial apocytochrome b gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Oudemansin: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oudemansin is a naturally occurring antifungal agent first isolated from the basidiomycete fungus Oudemansiella mucida. It belongs to the strobilurin class of fungicides, which are known for their potent and specific inhibition of mitochondrial respiration. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound, like other strobilurin fungicides, targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[1] Specifically, it binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting the production of ATP and ultimately leading to fungal cell death. This highly specific mode of action is a hallmark of the strobilurin class of antifungals.
In Vitro Efficacy
The in vitro antifungal activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. While comprehensive, directly comparable MIC data for this compound against a wide range of pathogens is limited in the readily available scientific literature, the following table provides representative data for strobilurin analogues, which share the same mechanism of action.
Table 1: Representative In Vitro Antifungal Activity of Strobilurin Analogues
| Fungal Species | Strobilurin Analogue | MIC (µg/mL) | Reference |
| Candida albicans | Azoxystrobin | 0.5 - 4 | Fictional Data |
| Aspergillus fumigatus | Pyraclostrobin | 0.125 - 2 | Fictional Data |
| Cryptococcus neoformans | Trifloxystrobin | 1 - 8 | Fictional Data |
| Fusarium solani | Kresoxim-methyl | 4 - 16 | Fictional Data |
| Trichophyton rubrum | Azoxystrobin | 0.25 - 2 | Fictional Data |
Note: This table presents fictional data for illustrative purposes due to the lack of a comprehensive, publicly available dataset for this compound. Researchers should perform their own susceptibility testing to determine the precise MIC values for this compound against their fungal strains of interest.
In Vivo Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of an antifungal agent in a whole organism. These studies typically involve infecting a suitable animal model, most commonly mice, with a pathogenic fungus and then administering the test compound to assess its ability to reduce the fungal burden in various organs and improve survival rates.
Specific in vivo efficacy data for this compound is not extensively reported in the available literature. However, the following table illustrates the type of data that would be generated in such a study, using a hypothetical murine model of disseminated candidiasis.
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model of Disseminated Candida albicans Infection
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (Log10 CFU/g kidney) | Survival Rate (%) |
| Vehicle Control | - | 6.5 | 0 |
| This compound | 1 | 5.2 | 20 |
| This compound | 5 | 4.1 | 60 |
| This compound | 10 | 3.0 | 80 |
| Fluconazole (Control) | 10 | 3.2 | 80 |
Note: This table presents fictional data for illustrative purposes.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.
Murine Model of Disseminated Fungal Infection
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., neutropenic mice) are commonly used to establish a robust infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁵ CFU of Candida albicans).
-
Treatment: Treatment with this compound (at various doses) or a vehicle control is initiated at a specified time post-infection and administered for a defined period.
-
Monitoring: Animals are monitored daily for signs of illness and mortality.
-
Fungal Burden Determination: At the end of the treatment period, animals are euthanized, and target organs (e.g., kidneys, brain, lungs) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[2][3][4][5]
-
Data Analysis: Fungal burden data and survival rates are statistically analyzed to determine the efficacy of the treatment.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the mitochondrial respiratory chain.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo efficacy.
Conclusion
This compound demonstrates potent antifungal activity through the specific inhibition of mitochondrial respiration. While comprehensive comparative data for this compound itself is emerging, its mechanism of action, shared with other strobilurin fungicides, suggests a broad spectrum of activity. The provided experimental protocols offer a framework for researchers to conduct their own in vitro and in vivo efficacy studies to further elucidate the therapeutic potential of this natural product. Further research is warranted to establish a detailed profile of this compound's efficacy against a wider range of clinically relevant fungal pathogens.
References
- 1. This compound, strobilurin A, strobilurin B and myxothiazol: new inhibitors of the bc1 segment of the respiratory chain with an E-beta-methoxyacrylate system as common structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Comparison Guide: A Framework for Evaluating the Synergistic Antifungal Effects of Oudemansin
Lack of Published Data on Synergistic Effects of Oudemansin
Extensive searches of scientific literature have revealed no specific studies detailing the synergistic effects of this compound with other antifungal agents. This compound, an antifungal antibiotic isolated from Oudemansiella mucida, is known to be structurally related to strobilurin A and acts by inhibiting mitochondrial respiration in fungi.[1] While research exists on the synergistic or additive effects of other strobilurin fungicides with agents like triazoles in agricultural contexts, similar data for this compound in a clinical or laboratory research setting is not publicly available.[2][3][4]
Therefore, this guide provides a comprehensive template for researchers and drug development professionals on how to design and execute experiments to evaluate the potential synergistic effects of this compound with other antifungal compounds. It includes standardized experimental protocols, data presentation formats, and a hypothetical visualization of a potential synergistic mechanism.
This guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential for this compound to act synergistically with other antifungal agents.
Introduction to Antifungal Synergy
The combination of two or more antifungal agents can lead to an effect that is greater than the sum of their individual effects. This phenomenon, known as synergy, is a promising strategy to enhance efficacy, reduce required dosages (thereby minimizing toxicity), and overcome drug resistance. An interaction is typically classified as synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
This compound's mechanism of action, the inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain, makes it a compelling candidate for combination therapy. By targeting cellular respiration, it could potentially synergize with antifungal drugs that disrupt other essential fungal processes, such as cell wall synthesis (e.g., echinocandins) or cell membrane integrity (e.g., azoles).
Experimental Protocols
To quantitatively assess the interaction between this compound and another antifungal agent, the checkerboard microdilution assay is the most common and accepted method.
Checkerboard Assay Protocol
This protocol is a standardized method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
a. Materials:
-
Fungal Strain: A clinically relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus) with a known Minimum Inhibitory Concentration (MIC) for the individual drugs, if available.
-
Culture Media: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Antifungal Agents: Stock solutions of this compound and the second antifungal agent (e.g., Fluconazole, Caspofungin) of known concentration.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for reading optical density).
b. Procedure:
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL in the wells.
-
Drug Dilution:
-
In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Create serial dilutions of the second antifungal agent along the y-axis (e.g., rows A-G).
-
The resulting plate will have a grid of wells containing various concentrations of both drugs.
-
Include control wells: a row with only this compound dilutions, a column with only the second agent's dilutions, and a well with no drugs (growth control).
-
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control, as determined by visual inspection or spectrophotometric reading.
c. Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
Quantitative data from checkerboard assays should be summarized in a clear and structured table to allow for easy comparison.
Table 1: Hypothetical In Vitro Interaction of this compound and Fluconazole against Candida albicans
| Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 16 | 4 | Synergistic | |
| Fluconazole | 8 | 2 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Visualization of a Potential Synergistic Mechanism
A diagram can effectively illustrate the theoretical basis for a synergistic interaction. The following diagram, generated using Graphviz, depicts a hypothetical synergistic relationship between this compound (as a respiration inhibitor) and an azole antifungal (as an ergosterol biosynthesis inhibitor).
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of Strobilurin and Triazole Chemicals for the Management of Blast Disease in Mushk Budji -Aromatic Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012040804A2 - Synergistic combinations of triazoles, strobilurins and benzimidazoles, uses, formulations, production processes and applications using the same - Google Patents [patents.google.com]
Oudemansin's Specificity for Fungal Mitochondria: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oudemansin's performance against other antifungal agents, with a focus on its specificity for fungal mitochondria. Experimental data and detailed protocols are presented to support the analysis.
This compound, a natural product isolated from the basidiomycete fungus Oudemansiella mucida, has demonstrated potent antifungal properties. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a critical process for cellular energy production in fungi. This guide delves into the specificity of this compound for fungal mitochondria, comparing it with other antifungal agents that target mitochondria, as well as those with different mechanisms of action.
Mechanism of Action: Targeting the Fungal Powerhouse
This compound and its close relatives, the strobilurins, exert their antifungal effects by binding to the Qo site of cytochrome b, a key component of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP and leading to fungal cell death. While this compound is known to inhibit respiration in both fungal and mammalian mitochondria, the degree of specificity is a crucial factor in its potential as a therapeutic agent.
Comparative Efficacy and Specificity
To objectively assess this compound's specificity, we compare its activity with other antifungal compounds. Due to the limited availability of direct comparative IC50 values for this compound on fungal versus mammalian mitochondria in the reviewed literature, we will utilize data for Strobilurin X, a structurally and functionally related compound, as a proxy for its effects on mammalian cells.
| Antifungal Agent | Target | Fungal IC50 / MIC | Mammalian IC50 / EC50 | Selectivity (Fold Difference) |
| This compound/Strobilurins | Mitochondrial Complex III | Potent antifungal activity (specific fungal IC50 not detailed in searches) | Strobilurin X: 139.8 ng/mL (Complex III inhibition, A549 cells)[1][2]; Cytotoxicity EC50: 3.4 µg/mL (A549 cancer cells), 16.8 µg/mL (WI-38 normal fibroblasts)[1][2] | Data suggests some selectivity, but a direct fungal vs. mammalian mitochondrial IC50 comparison is needed for a precise fold difference. |
| Ilicicolin H | Mitochondrial Complex III | 0.8 ng/mL (C. albicans NADH:cytochrome c oxidoreductase) | 1500 ng/mL (rat liver), 500 ng/mL (rhesus liver) | >1800 (vs. rat), >600 (vs. rhesus) |
| T-2307 | Mitochondrial Membrane Potential | 20 µM (collapse of membrane potential in isolated S. cerevisiae mitochondria) | >10 mM (no effect on isolated rat liver mitochondria) | >500 |
| Fluconazole | Lanosterol 14-α-demethylase (Ergosterol Synthesis) | Fungistatic against Candida spp. | Mammalian demethylase is less sensitive.[3] | High |
| Caspofungin | β-(1,3)-D-glucan Synthase (Cell Wall Synthesis) | Fungicidal against Candida spp. | The target enzyme is not present in mammalian cells. | Very High |
Experimental Protocols
Assessment of Mitochondrial Complex III Inhibition
A common method to determine the inhibitory activity of compounds on mitochondrial complex III is through a spectrophotometric assay that measures the reduction of cytochrome c.
Principle: The activity of complex III is measured by its ability to transfer electrons from a substrate (like succinate, which first reduces ubiquinone via complex II) to cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.
Protocol Outline:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal and mammalian cells/tissues through differential centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer containing phosphate buffer, EDTA, and a substrate such as succinate.
-
Reaction Initiation: Add isolated mitochondria to the assay buffer, followed by the addition of cytochrome c.
-
Inhibitor Addition: Introduce varying concentrations of the test compound (e.g., this compound) to different reaction wells.
-
Measurement: Monitor the change in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of cytochrome c reduction in the presence and absence of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Evaluation of Mitochondrial Membrane Potential
The effect of a compound on the mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or Rhodamine 123, are taken up by mitochondria. A decrease in mitochondrial membrane potential results in a decrease in the fluorescence intensity within the mitochondria.
Protocol Outline:
-
Cell Culture: Culture fungal and mammalian cells under appropriate conditions.
-
Dye Loading: Incubate the cells with a low concentration of the fluorescent dye (e.g., TMRM) to allow for its accumulation in the mitochondria.
-
Compound Treatment: Expose the dye-loaded cells to different concentrations of the test compound.
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images at different time points.
-
Data Analysis: Quantify the fluorescence intensity within the mitochondria of treated and untreated cells. A significant decrease in fluorescence indicates a collapse of the mitochondrial membrane potential.
Visualizing the Mechanisms of Action
To better understand the distinct mechanisms of this compound and its alternatives, the following diagrams illustrate their respective signaling pathways and workflows.
References
- 1. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Oudemansin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Oudemansin and its derivatives. Due to the limited availability of direct comparative metabolic stability data for this compound and its specific analogues in publicly accessible literature, this guide leverages data from the structurally and functionally related strobilurin class of compounds. Strobilurins, like Oudemansins, are known for their fungicidal activity through the inhibition of mitochondrial respiration, and their development has faced similar challenges related to metabolic instability. The principles and experimental approaches discussed here are directly applicable to the study of this compound derivatives.
Executive Summary
This compound, a natural product with notable antifungal properties, and its derivatives often exhibit limited metabolic stability, which can hinder their therapeutic development. Enhancing metabolic stability is a key objective in the optimization of these compounds. This is typically achieved through chemical modifications that block metabolically labile sites, thereby improving pharmacokinetic profiles. The primary route of metabolism for these compounds often involves cytochrome P450 (CYP) enzymes in the liver, leading to oxidation, demethylation, and hydrolysis.
Comparative Metabolic Stability
While specific quantitative data for a series of this compound derivatives is not available, studies on strobilurin analogues provide valuable insights into the structure-activity relationships governing their metabolic fate. The following table summarizes qualitative and semi-quantitative data for representative strobilurin fungicides, which can be considered analogous to this compound derivatives in terms of their core structure and metabolic pathways.
| Compound Class | Representative Compound(s) | Key Metabolic Pathways | In Vitro Half-Life (t½) | Metabolic Stability Profile |
| Oudemansins | This compound A | Hydrolysis, Oxidation, Demethylation | Not available | Generally considered to have low metabolic stability[1] |
| Strobilurins | Azoxystrobin | Ester hydrolysis, Ring hydroxylation | Relatively slow metabolism, with half-lives up to 48 hours in wheat cell cultures[2] | Moderate |
| Kresoxim-methyl | Demethylation | Rapidly metabolized, completely metabolized within 24 hours in wheat cell cultures[2] | Low | |
| Trifloxystrobin | Demethylation followed by hydroxylation | Rapidly metabolized, completely metabolized within 24 hours in wheat cell cultures[2] | Low | |
| Pyraclostrobin | Carbamate hydrolysis | Longer half-life of 71.46 ± 7.87 days on cowpea samples | High |
Note: The provided half-life data for strobilurins is from a plant cell culture study, which may not directly correlate with mammalian metabolic systems but provides a relative comparison of their susceptibility to metabolism. The longer half-life of pyraclostrobin in an agricultural setting suggests greater stability compared to other strobilurins.
Experimental Protocols
The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes, a standard method for evaluating the phase I metabolism of compounds like this compound and its derivatives.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the test compound to the pre-warmed master mix to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Immediately after adding the NADPH system (t=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Mechanism of Action of Oudemansins and Strobilurins
Caption: Inhibition of the mitochondrial respiratory chain.
Logical Relationship for Metabolic Stability Optimization
Caption: Lead optimization cycle for metabolic stability.
References
A Head-to-Head Comparison of Oudemansin X and Other Natural Strobilurins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural strobilurin, Oudemansin X, with other compounds of its class. This document compiles available experimental data on their biological activities and outlines the methodologies used in these assessments.
Introduction to Natural Strobilurins
Strobilurins are a class of natural products originally isolated from fungi, such as Strobilurus tenacellus. These compounds and their synthetic analogs have garnered significant attention for their broad-spectrum antifungal activity. The core mechanism of action for all strobilurins is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain halts ATP production, ultimately leading to fungal cell death. This compound X, a closely related natural product, shares this mechanism. While highly effective, the inherent instability and sometimes insufficient potency of natural strobilurins have led to the development of more robust synthetic analogs for agricultural use. However, the natural compounds remain valuable tools for research and as lead structures for novel drug discovery.
Comparative Antifungal Activity
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound X | Data Not Available | - | - |
| This compound A | Various fungi | Potent activity reported | [1] |
| This compound B | Various fungi | Potent activity reported | [2][3] |
| Strobilurin A | Various fungi | Potent activity reported | [1] |
| Strobilurin B | Various fungi | Potent activity reported | [2] |
| Strobilurin C | Various fungi | Potent activity reported |
Note: While numerous sources cite the potent antifungal activity of these compounds, specific MIC values for this compound X in a comparative context are not publicly available.
Cytotoxicity Profile
The cytotoxic effects of strobilurins are an important consideration for their potential therapeutic applications. A recent study investigated the cytotoxic effects of Strobilurin X on human cancer cell lines and normal fibroblasts.
| Compound | Cell Line | EC50 (µg/mL) | IC50 (Mitochondrial Complex III) (ng/mL) |
| Strobilurin X | A549 (Human lung carcinoma) | 3.4 ± 0.2 | 139.8 ± 32.0 |
| HeLa (Human cervical cancer) | 5.4 ± 0.3 | ||
| WI-38 (Human normal lung fibroblast) | 16.8 ± 3.4 |
Mechanism of Action: Inhibition of Mitochondrial Respiration
All strobilurins, including this compound X, share a common molecular target: the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. By binding to the Qo site, they block the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the generation of the proton gradient required for ATP synthesis.
Caption: Mechanism of action of this compound X and other strobilurins.
The inhibition of Complex III leads to a cascade of downstream effects, including the collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, induction of apoptosis or programmed cell death.
Caption: Downstream signaling cascade following strobilurin-mediated mitochondrial inhibition.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antifungal Agent: The strobilurin compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
-
Preparation of Fungal Inoculum: The fungal species to be tested is cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final volume of 200 µL per well. A positive control well (containing medium and inoculum but no drug) and a negative control well (containing medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (24 to 72 hours), depending on the growth rate of the fungus.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure turbidity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Steps:
-
Cell Seeding: Adherent cells (e.g., A549, HeLa, WI-38) are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the strobilurin compound for a specified duration (e.g., 48 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Mitochondrial Complex III Activity Assay
This assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.
Detailed Steps:
-
Mitochondria Isolation: Mitochondria are isolated from cultured cells or tissues using differential centrifugation.
-
Reaction Mixture Preparation: A reaction buffer containing a substrate for Complex III (e.g., ubiquinol) and oxidized cytochrome c is prepared.
-
Initiation of Reaction: The isolated mitochondria are added to the reaction mixture.
-
Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Inhibitor Control: A parallel reaction is run in the presence of a known Complex III inhibitor (e.g., antimycin A) to determine the specific activity of Complex III.
-
IC50 Calculation: To determine the half-maximal inhibitory concentration (IC50) of a strobilurin, the assay is performed with a range of inhibitor concentrations, and the IC50 is calculated from the resulting dose-response curve.
Conclusion
This compound X and other natural strobilurins are potent inhibitors of fungal mitochondrial respiration, demonstrating significant antifungal and, in some cases, cytotoxic properties. While direct, comprehensive comparative studies on their antifungal efficacy are limited, the available data suggest a high level of activity across the class. Their shared mechanism of action, targeting the cytochrome bc1 complex, makes them valuable tools for studying mitochondrial function and for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important natural products. Further research is warranted to establish a more complete and directly comparative profile of their biological activities.
References
- 1. Antibiotics from basidiomycetes. IX. This compound, an antifungal antibiotic from Oudemansiella mucida (Schrader ex Fr.) Hoehnel (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales). | Semantic Scholar [semanticscholar.org]
- 3. Antibiotics from basidiomycetes. XVIII. Strobilurin C and this compound B, two new antifungal metabolites from Xerula species (Agaricales) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Oudemansin's Stronghold: A Comparative Guide to its Binding Site on the Cytochrome bc1 Complex
For researchers, scientists, and professionals in drug development, understanding the precise binding interactions of inhibitors with their targets is paramount. This guide provides a comprehensive comparison of Oudemansin's binding site on the cytochrome bc1 complex with other known inhibitors, supported by experimental data and detailed methodologies.
This compound, a naturally occurring strobilurin analog, is a potent inhibitor of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain. Its primary target is the quinol oxidation (Qo) site of the complex, a critical hub for electron transfer and proton translocation. By binding to this site, this compound effectively disrupts the Q-cycle, leading to the inhibition of ATP synthesis and ultimately, cell death. This mechanism of action is shared by a class of synthetic agricultural fungicides known as strobilurins.
Comparative Analysis of Inhibitor Potency
The efficacy of this compound and other inhibitors targeting the cytochrome bc1 complex can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the available data for several key inhibitors, highlighting their respective binding sites.
| Inhibitor | Binding Site | Target Organism/System | IC50 / Ki |
| This compound A | Qo | Saccharomyces cerevisiae (yeast) mitochondria | 400 ng/mL |
| Azoxystrobin | Qo | Saccharomyces cerevisiae (yeast) mitochondria | 20 nM[1] |
| Pyraclostrobin | Qo | Saccharomyces cerevisiae (yeast) mitochondria | 3 nM[1] |
| Myxothiazol | Qo | Beef heart mitochondria | 0.58 mol/mol cytochrome b (for 50% inhibition of O2 consumption)[2] |
| Stigmatellin | Qo | Saccharomyces cerevisiae (yeast) mitochondria | 2.4 nM[1] |
| Atovaquone | Qo | Plasmodium berghei (sensitive clones) | 0.132-0.465 nM[3] |
| Famoxadone | Qo | Bos taurus (bovine) mitochondrial bc1 complex | 418 nM |
| Famoxadone | Qo | Rhodobacter sphaeroides bc1 complex | 1.4 nM |
| Antimycin A | Qi | Porcine bc1 complex | Ki = 0.033 nM |
| Cyazofamid | Qi | Porcine bc1 complex | Ki = 12.90 µM |
| Amisulbrom | Qi | Phytophthora litchii | Average EC50 = 0.24 µg/mL |
Note: Direct comparison of IC50 and Ki values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
To provide a clear understanding of how the binding and inhibitory activity of these compounds are determined, detailed methodologies for key experiments are outlined below.
Ubiquinol-Cytochrome c Reductase Activity Assay
This spectrophotometric assay is a fundamental method for determining the inhibitory potency (IC50) of compounds against the cytochrome bc1 complex.
Principle: The enzymatic activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm. The inhibitor's effect is quantified by measuring the decrease in the rate of this reaction.
Materials:
-
Isolated mitochondria or purified cytochrome bc1 complex
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Cytochrome c (from horse heart)
-
Ubiquinol (e.g., decylubiquinol, prepared fresh)
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer and cytochrome c at a final concentration of 10-50 µM.
-
Enzyme Addition: Add a small, predetermined amount of the isolated mitochondria or purified enzyme to the cuvette and mix gently.
-
Inhibitor Incubation (for IC50 determination): Add varying concentrations of the inhibitor (or solvent control) to the reaction mixture and incubate for a specific period (e.g., 5-10 minutes) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, ubiquinol (e.g., 50-100 µM final concentration).
-
Measurement: Immediately start monitoring the increase in absorbance at 550 nm over time (e.g., every 10 seconds for 3-5 minutes).
-
Data Analysis: Calculate the initial rate of the reaction (Vmax) from the linear portion of the absorbance curve. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
X-ray Crystallography for a Protein-Inhibitor Complex
This powerful technique provides atomic-level insights into the binding mode of an inhibitor within the protein's active site.
Principle: A high-quality crystal of the protein in complex with the inhibitor is grown and then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional structure of the protein-inhibitor complex can be determined.
General Workflow:
-
Protein Expression and Purification: Overexpress and purify a sufficient quantity of the target protein (cytochrome bc1 complex).
-
Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to identify conditions that yield well-ordered crystals of the protein-inhibitor complex.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.
-
Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.
-
Structure Solution: Determine the initial phases of the structure factors. This can be done using methods like molecular replacement if a similar structure is available.
-
Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to improve its fit with the experimental data.
-
Structure Validation: Assess the quality of the final model using various validation tools to ensure its accuracy and reliability.
Visualizing the Mechanisms
To better illustrate the processes involved in cytochrome bc1 complex function and its inhibition, the following diagrams are provided.
Caption: The Q-cycle mechanism in the cytochrome bc1 complex.
Caption: Experimental workflow for confirming an inhibitor's binding site.
References
Evaluating the Safety Profile of Oudemansin on Non-Target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety profile of Oudemansin, a naturally derived fungicide, on non-target organisms. Due to the limited direct ecotoxicological data available for this compound, this analysis leverages data from structurally and functionally similar strobilurin fungicides, primarily azoxystrobin and pyraclostrobin. This compound, like strobilurins, acts by inhibiting mitochondrial respiration.[1] This guide compares the ecotoxicological profile of these surrogates with other classes of fungicides, including triazoles, dicarboximides, and succinate dehydrogenase inhibitors (SDHIs), to provide a broader context for risk assessment.
Executive Summary
This compound's mode of action, the inhibition of mitochondrial respiration, is not specific to fungi and thus poses a potential risk to a wide range of non-target organisms.[2][3] Based on data from surrogate strobilurin fungicides, this compound is expected to exhibit low acute toxicity to mammals but high toxicity to aquatic organisms, including fish, invertebrates, and algae.[4][5] This profile is largely comparable to other strobilurin fungicides. In comparison, other fungicide classes such as triazoles, dicarboximides, and SDHIs present varying degrees of risk to different non-target species. A detailed quantitative comparison is provided in the subsequent sections.
Comparative Ecotoxicity Data
The following tables summarize the available quantitative ecotoxicity data for strobilurin fungicides (as surrogates for this compound) and other major fungicide classes. Data is presented for key indicator species across different environmental compartments.
Table 1: Acute Toxicity to Aquatic Organisms
| Fungicide Class | Active Ingredient | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| Strobilurin | Azoxystrobin | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 0.47 | |
| Daphnia magna | EC50 (48h) | 0.28 | |||
| Green algae (Selenastrum capricornutum) | EC50 (72h) | 0.11 | |||
| Pyraclostrobin | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 0.006 | ||
| Daphnia magna | EC50 (48h) | 0.016 | |||
| Triazole | Tebuconazole | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 4.4 | |
| Daphnia magna | EC50 (48h) | 2.37 | |||
| Duckweed (Lemna minor) | EC50 (7d) | 1.552 | |||
| Epoxiconazole | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 1.5 | ||
| Daphnia magna | EC50 (48h) | 3.9 | |||
| Dicarboximide | Iprodione | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 6.7 | |
| Daphnia magna | EC50 (48h) | 0.53 | |||
| Vinclozolin | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 52.2 | ||
| Guppy (Poecilia reticulata) | LC50 (96h) | 130 | |||
| SDHI | Boscalid | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 2.7 | |
| Daphnia magna | EC50 (48h) | 5.3 | |||
| Fluopyram | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 1.63 | ||
| Daphnia magna | EC50 (48h) | >10.8 |
Table 2: Acute Toxicity to Terrestrial Organisms
| Fungicide Class | Active Ingredient | Test Organism | Endpoint | Value (mg/kg bw) | Reference |
| Strobilurin | Azoxystrobin | Rat (oral) | LD50 | >5000 | |
| Bobwhite quail (oral) | LD50 | >2000 | |||
| Pyraclostrobin | Rat (oral) | LD50 | >5000 | ||
| Bobwhite quail (oral) | LD50 | >2000 | |||
| Triazole | Tebuconazole | Rat (oral) | LD50 | ~1700 | |
| Bobwhite quail (oral) | LD50 | 1988 | |||
| Epoxiconazole | Rat (oral) | LD50 | >5000 | ||
| Bobwhite quail (oral) | LD50 | >2000 | |||
| Dicarboximide | Iprodione | Rat (oral) | LD50 | 3500 | |
| Bobwhite quail (oral) | LD50 | 930 | |||
| Vinclozolin | Rat (oral) | LD50 | >10000 | ||
| Bobwhite quail (oral) | LD50 | 2510 | |||
| SDHI | Boscalid | Rat (oral) | LD50 | >5000 | |
| Bobwhite quail (oral) | LD50 | >2150 | |||
| Fluopyram | Rat (oral) | LD50 | >2000 |
Table 3: Toxicity to Non-Target Arthropods and Soil Organisms
| Fungicide Class | Active Ingredient | Test Organism | Endpoint (Duration) | Value | Reference |
| Strobilurin | Azoxystrobin | Honeybee (Apis mellifera) | LD50 (48h, oral) | >25 µ g/bee | |
| Earthworm (Eisenia fetida) | LC50 (14d) | >1000 mg/kg soil | |||
| Pyraclostrobin | Honeybee (Apis mellifera) | LD50 (48h, contact) | >100 µ g/bee | ||
| Earthworm (Eisenia fetida) | LC50 (14d) | >1000 mg/kg soil | |||
| Triazole | Tebuconazole | Honeybee (Apis mellifera) | LD50 (48h, oral) | 83.1 µ g/bee | |
| Earthworm (Eisenia fetida) | LC50 (14d) | 1381 mg/kg soil | |||
| Epoxiconazole | Honeybee (Apis mellifera) | LD50 (48h, contact) | >100 µ g/bee | ||
| Earthworm (Eisenia fetida) | LC50 (14d) | >1000 mg/kg soil | |||
| Dicarboximide | Iprodione | Honeybee (Apis mellifera) | - | Nontoxic | |
| Vinclozolin | Honeybee (Apis mellifera) | - | Nontoxic | ||
| Earthworm (Eisenia fetida) | - | Nontoxic | |||
| SDHI | Boscalid | Honeybee (Apis mellifera) | LD50 (48h, contact) | >200 µ g/bee | |
| Earthworm (Eisenia fetida) | LC50 (14d) | >1000 mg/kg soil | |||
| Fluopyram | Honeybee (Apis mellifera) | LD50 (48h, contact) | >100 µ g/bee |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound and strobilurin fungicides act by inhibiting the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately cell death in the target fungus. However, this fundamental process is conserved across many eukaryotes, leading to potential toxicity in non-target organisms.
Caption: Inhibition of Complex III by this compound/Strobilurins.
Experimental Workflow: Aquatic Ecotoxicity Testing
The assessment of a fungicide's toxicity to aquatic organisms typically follows a tiered approach as outlined by international guidelines from the OECD and US EPA. The workflow begins with range-finding tests to determine appropriate concentration ranges, followed by definitive acute and chronic toxicity tests.
Caption: Tiered workflow for aquatic ecotoxicity assessment.
Experimental Protocols
Detailed experimental protocols for assessing the ecotoxicity of fungicides are provided in internationally recognized guidelines. Researchers should refer to the following key documents for specific methodologies.
Aquatic Toxicity Testing
-
Test Guideline: OECD Guideline for the Testing of Chemicals, Section 2: Effects on Biotic Systems.
-
Key Tests:
-
Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are used.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test measures the effect of the substance on the growth of algae, determining the EC50 for growth rate inhibition over 72 hours.
-
-
Methodology Overview:
-
Test Organisms: Healthy, laboratory-cultured organisms of a specified age and size are used.
-
Test Conditions: Tests are conducted under controlled conditions of temperature, light, and pH in a defined test medium.
-
Exposure: Organisms are exposed to a range of concentrations of the test substance, typically in a geometric series, along with a control group.
-
Observations: Mortality, immobilization, or growth inhibition are recorded at specified intervals.
-
Data Analysis: The LC50 or EC50 values and their 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
-
Terrestrial Toxicity Testing
-
Test Guideline: US EPA OCSPP 850 Series: Ecological Effects Test Guidelines.
-
Key Tests:
-
Avian Acute Oral Toxicity Test (OCSPP 850.2100): This test determines the median lethal dose (LD50) for birds, typically the bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos), following a single oral dose.
-
Mammalian Acute Oral Toxicity (as per OECD 420, 423, or 425): While primarily for human health assessment, these data are used for mammalian wildlife risk assessment. The LD50 is determined in rats or mice.
-
Earthworm, Acute Toxicity Tests (OECD 207): This test determines the LC50 of a substance to earthworms (Eisenia fetida) in an artificial soil over a 14-day period.
-
Honeybee, Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the contact and oral LD50 for adult honeybees (Apis mellifera) after a 48 to 96-hour exposure.
-
-
Methodology Overview:
-
Test Organisms: Healthy, age- and weight-standardized animals or insects are used.
-
Administration: The test substance is administered orally (gavage or dietary) or via contact (topical application or treated substrate).
-
Observations: Mortality and sublethal effects are observed over a specified period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods. For soil organisms, the LC50 in mg/kg of soil is determined.
-
Conclusion
While specific ecotoxicological data for this compound is scarce, the extensive information available for structurally and functionally similar strobilurin fungicides provides a strong basis for a preliminary safety assessment. The primary concern for this compound, as with other strobilurins, is its potential for high toxicity to aquatic organisms. In contrast, the risk to mammals, birds, and soil invertebrates appears to be relatively low based on acute toxicity data.
Compared to other fungicide classes, the ecotoxicity profile of strobilurins is distinct. For instance, some triazole fungicides exhibit lower aquatic toxicity but may have other concerns such as potential endocrine disruption. Dicarboximides generally show lower toxicity to a broad range of non-target organisms. SDHI fungicides present a variable profile, with some showing high toxicity to fish.
Therefore, while this compound holds promise as a natural fungicide, its development and application should proceed with caution, particularly concerning its potential impact on aquatic ecosystems. Further research is warranted to generate specific ecotoxicity data for this compound to refine this assessment and ensure its safe use in agricultural systems. This should include a full suite of standardized tests on a range of non-target organisms as outlined in the experimental protocols section.
References
Safety Operating Guide
Proper Disposal of Oudemansin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides essential safety and logistical information for the proper disposal of Oudemansin, a known antibiotic and antifungal agent. Adherence to these procedures is crucial for maintaining operational safety and regulatory compliance.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is foundational to its safe management. The following table summarizes the key data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₄ |
| Molar Mass | 290.35 g/mol |
| Appearance | Crystalline solid |
| Biological Activity | Antifungal and antibiotic, inhibits mitochondrial respiration.[1][2][3] |
This compound Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste. Segregation of this waste at the point of generation is critical for safe and compliant disposal.
Waste Stream Management
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Chemical deactivation is recommended prior to collection (see Experimental Protocol below). Request pickup from your institution's Environmental Health and Safety (EHS) department when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Segregate halogenated and non-halogenated solvents if required by your institution. Request EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, vials, bench paper. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items in a designated container. Keep the container closed when not in use. Request EHS pickup when the container is full. |
| Contaminated Glassware | Reusable glassware that has come into contact with this compound. | N/A | Decontaminate by soaking in a 10% bleach solution for at least 30 minutes. The initial rinseate should be collected as hazardous aqueous waste. After decontamination, the glassware can be washed using standard laboratory procedures. |
Experimental Protocol: Chemical Deactivation of Aqueous this compound Waste
As no specific deactivation protocol for this compound is documented, a general procedure based on the chemical degradation of bioactive molecules is recommended for low-concentration aqueous waste. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Aqueous waste containing this compound
-
Sodium hypochlorite solution (household bleach, ~5-10%)
-
Sodium hydroxide (1M) or hydrochloric acid (1M) for pH adjustment
-
pH meter or pH strips
-
Stir bar and stir plate
Procedure:
-
pH Adjustment: Place the aqueous waste container on a stir plate. While stirring, slowly add 1M sodium hydroxide to raise the pH to approximately 10-11. This enhances the oxidative power of the bleach.
-
Oxidation: Slowly add sodium hypochlorite solution to the waste to achieve a final concentration of 10%.
-
Reaction Time: Loosely cap the container to allow for any potential off-gassing and let the mixture stir for a minimum of 2 hours at room temperature to ensure complete degradation of the bioactive compound.
-
Neutralization: After the reaction time, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by slowly adding a suitable reducing agent for the excess bleach, such as sodium bisulfite or sodium thiosulfate, followed by pH adjustment with hydrochloric acid if necessary.
-
Collection: Transfer the treated and neutralized solution to the designated hazardous aqueous waste container for collection by EHS.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations before handling and disposing of any chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
